molecular formula C23H26N2O5 B12373661 Picraline

Picraline

Cat. No.: B12373661
M. Wt: 410.5 g/mol
InChI Key: DXTJMQCRVFWNBD-FTHDSKJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Picraline is a monoterpenoid indole alkaloid.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3/b14-4-/t16-,18-,19-,21-,22-,23-/m0/s1

InChI Key

DXTJMQCRVFWNBD-FTHDSKJGSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Picraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and biological activities of Picraline, a complex indole (B1671886) alkaloid. The information is intended for professionals in research and drug development who are interested in the chemistry and pharmacology of natural products.

Core Chemical Identity

This compound is a natural alkaloid belonging to the akuammiline (B1256633) family.[1] It is primarily isolated from plants of the Alstonia and Rauvolfia genera, including the herbs of Rauvolfia verticillata and the leaves of Alstonia macrophylla.[1][2] Structurally, it is a complex hexacyclic compound featuring a cage-like framework.

The chemical identity of this compound is defined by the following identifiers and properties:

PropertyValue
IUPAC Name methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[1]
CAS Number 2671-32-1[1][2][3][4][5]
Molecular Formula C₂₃H₂₆N₂O₅[1][2][3][5]
Molecular Weight 410.47 g/mol [1][3]
Canonical SMILES CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC[1][3]
InChI Key DXTJMQCRVFWNBD-FTHDSKJGSA-N[1]
Compound Type Alkaloid[2]
Physical Description Powder[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Experimental Protocols for Structural Elucidation

The complex structure of this compound and related alkaloids is typically elucidated using a combination of advanced spectroscopic and spectrometric techniques. While specific, detailed protocols for the initial discovery are found in foundational literature, the general methodology follows a standard workflow for natural product chemistry.

Isolation Protocol
  • Extraction : The dried and powdered plant material (e.g., leaves or bark of Alstonia macrophylla) is subjected to extraction with a suitable organic solvent, such as ethanol (B145695) or methanol.[6]

  • Acid-Base Partitioning : The crude extract is then partitioned between an acidic aqueous solution and an organic solvent (e.g., ethyl acetate) to separate alkaloids from neutral compounds. The alkaloids are subsequently recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Chromatography : The resulting alkaloid-rich fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex) with various solvent systems of increasing polarity to isolate individual compounds.

  • Purification : Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation Protocol

The definitive structure of isolated this compound is determined through the following analytical methods:

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the elemental formula (C₂₃H₂₆N₂O₅).

  • Infrared (IR) Spectroscopy : IR analysis reveals the presence of key functional groups, such as carbonyls (from esters and lactones) and hydroxyl groups.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most critical technique for determining the complex carbon-hydrogen framework and stereochemistry.

    • 1D NMR (¹H and ¹³C) : Provides information on the number and types of protons and carbons in the molecule.[6]

    • 2D NMR Experiments :

      • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the spin systems.[6]

      • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms.[6]

      • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular skeleton.[6]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[6]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its interaction with opioid receptors being a key area of pharmacological interest.[1] It also shows potential as an inhibitor of sodium-glucose cotransporters (SGLT).

Interaction with Opioid Receptors

This compound binds to multiple opioid receptors with varying affinities, suggesting a potential role in pain modulation and other neurological processes. The binding affinities (Ki values) have been quantified as follows:

ReceptorKi Value (μM)
μ-opioid receptor (MOR) 132[1][4]
κ-opioid receptor (KOR) 2.38[1][4]
δ-opioid receptor (DOR) 98.8[1][4]

This differential binding profile, with a notably higher affinity for the kappa-opioid receptor, is a critical characteristic for its potential therapeutic applications.

Picraline_Opioid_Interaction This compound This compound KOR κ-Opioid Receptor (Ki = 2.38 μM) This compound->KOR High Affinity DOR δ-Opioid Receptor (Ki = 98.8 μM) This compound->DOR Moderate Affinity MOR μ-Opioid Receptor (Ki = 132 μM) This compound->MOR Low Affinity Effect Potential Neuromodulatory and Analgesic Effects KOR->Effect DOR->Effect MOR->Effect

This compound's differential binding affinity to opioid receptors.
SGLT Inhibition

Studies on this compound-type alkaloids isolated from Alstonia macrophylla have shown inhibitory activity against sodium-glucose cotransporters SGLT1 and SGLT2.[2][7] This suggests a potential application in managing blood glucose levels, making it a compound of interest for diabetes research. The presence of an ester side chain at the C-17 position appears to be important for this activity.[2]

Other Potential Activities

Preliminary research has also suggested other biological effects for this compound, including:

  • Antiprotozoal activity [1]

  • Antitumor effects [1]

  • Antioxidant properties [1]

References

Picraline: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Picraline is a monoterpenoid indole (B1671886) alkaloid belonging to the akuammiline (B1256633) family, first discovered in the mid-20th century. It is predominantly found in the seeds of the West African tree Picralima nitida, a plant with a long history of use in traditional medicine for treating a variety of ailments, including pain, fever, and malaria. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include interactions with opioid receptors, potential anti-inflammatory effects via modulation of the NF-κB pathway, and inhibitory activity against the sodium-glucose cotransporter 2 (SGLT2), suggesting its potential as a lead compound for the development of novel therapeutics for pain management, inflammatory disorders, and diabetes. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation and characterization, and an in-depth look at its known biological activities and associated signaling pathways.

Discovery and Natural Sources

The discovery of this compound is intrinsically linked to the scientific investigation of the chemical constituents of medicinal plants used in traditional African medicine.

1.1. Initial Discovery

The alkaloid this compound was first isolated and characterized as part of extensive phytochemical studies on plants of the Apocynaceae family, which are known to be rich sources of indole alkaloids. The primary source from which this compound was first identified is the seeds of Picralima nitida, a tree native to tropical West and Central Africa.[1][2] The traditional use of P. nitida seeds, often referred to as "Akuamma seeds," as an analgesic and antipyretic spurred researchers to investigate their chemical composition to identify the active principles.[1]

1.2. Primary Natural Source: Picralima nitida

Picralima nitida (Stapf) T.Durand & H.Durand remains the most significant natural source of this compound. The seeds of this plant contain a complex mixture of over 50 different alkaloids, with this compound being one of the notable constituents alongside other akuammiline alkaloids such as akuammine, akuammidine, and akuammicine.[1][2] The concentration of total alkaloids in P. nitida seeds is significant, making it a viable source for the extraction of these compounds.

1.3. Other Natural Sources

Besides Picralima nitida, this compound and its derivatives have also been isolated from other plants of the Apocynaceae family, including:

  • Alstonia scholaris : Commonly known as the "devil's tree," this plant is widely distributed in South and Southeast Asia and has been a source of various indole alkaloids, including those of the picrinine (B199341) type, which are structurally related to this compound.

  • Alstonia macrophylla : This species has also been found to contain this compound-type alkaloids.[3]

The presence of this compound in multiple genera within the Apocynaceae family suggests a conserved biosynthetic pathway for this class of alkaloids.

Quantitative Data

The concentration of this compound and other major phytochemicals can vary depending on the plant source, geographical location, and extraction method. The following tables summarize the available quantitative data for the phytochemical composition of Picralima nitida seeds.

Table 1: Quantitative Phytochemical Composition of Picralima nitida Seeds

PhytochemicalConcentration (% w/w)Reference
Total Alkaloids20.0[4]
Flavonoids36.0[4]
Saponins51.5[4]
Tannins15.08[4]
Phenols45.78 mg GAE/100g[4]

Table 2: Alkaloid Content in Picralima nitida Seed and Pod Extracts

Plant PartAlkaloid Content (% w/w)Reference
Seed Extract6.0[5]
Pod Extract7.6[5]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound, as well as for key biological assays.

3.1. Isolation and Purification of this compound from Picralima nitida Seeds

The following protocol is a composite method based on established procedures for the extraction and separation of alkaloids from P. nitida.[3][6]

3.1.1. Materials and Reagents

  • Dried, powdered seeds of Picralima nitida

  • Methanol (B129727) (reagent grade)

  • n-Hexane (reagent grade)

  • Chloroform (reagent grade)

  • Dichloromethane (reagent grade)

  • Ethyl acetate (B1210297) (reagent grade)

  • 50% Ethanol (B145695)

  • Silica (B1680970) gel for column chromatography (70-230 mesh)

  • Preparative Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Rotary evaporator

  • Soxhlet apparatus

  • Chromatography columns

3.1.2. Extraction Protocol

  • Defatting: A 2.5 kg sample of pulverized P. nitida seeds is extracted with n-hexane in a Soxhlet apparatus for 24 hours to remove fats and nonpolar compounds. The defatted seed material is then air-dried.[6]

  • Methanol Extraction: The defatted seed powder is then extracted with methanol in a Soxhlet apparatus for 48 hours.[6]

  • Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dried residue.[6]

3.1.3. Fractionation and Purification Protocol

  • Solvent Partitioning: The dried methanol extract is successively partitioned with solvents of increasing polarity: chloroform, dichloromethane, ethyl acetate, and 50% ethanol.[6]

  • Column Chromatography: The desired fraction (e.g., the ethanol fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of ethyl acetate in methanol can be used.[6]

  • Preparative TLC: Fractions showing the presence of the target compound (as determined by analytical TLC) are further purified using preparative TLC with a suitable solvent system, such as EtOAc:MeOH (2:3).[7] The band corresponding to this compound is scraped off the plate and the compound is eluted with a suitable solvent.

  • Crystallization: The purified this compound is then crystallized from an appropriate solvent to obtain a pure crystalline solid.

3.2. Characterization of this compound

The structure of the isolated this compound is confirmed using spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a suitable deuterated solvent, such as CDCl₃.[8][9][10]

Table 3: Representative ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
2100.3-
349.82.55 (m)
552.13.65 (m), 2.90 (m)
621.52.10 (m), 1.85 (m)
756.4-
8134.5-
9120.17.15 (d, 7.5)
10122.37.30 (t, 7.5)
11119.87.05 (t, 7.5)
12110.97.50 (d, 7.5)
13142.7-
1434.21.95 (m)
1530.12.25 (m)
1650.24.10 (d, 5.0)
17173.2-
1812.80.95 (t, 7.5)
19125.45.40 (q, 7.5)
2060.3-
2151.93.75 (s)
OMe52.53.70 (s)

Note: This is a representative table; actual chemical shifts may vary slightly depending on the solvent and instrument used.

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of this compound.

3.3. Biological Assays

3.3.1. Opioid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of this compound for opioid receptors.[9][11]

  • Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., mu, delta, kappa) are prepared.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes and a radiolabeled opioid ligand (e.g., [³H]DAMGO for mu-opioid receptor).

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled opioid antagonist (e.g., naloxone).

    • Competition: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated to allow binding to reach equilibrium.

  • Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

3.3.2. NF-κB Luciferase Reporter Assay

This assay is used to assess the anti-inflammatory activity of this compound by measuring its effect on the NF-κB signaling pathway.[2][12][13]

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is transfected with a luciferase reporter construct containing NF-κB response elements.

  • Cell Treatment: The transfected cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.

  • Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.

  • Luciferase Assay: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

3.3.3. SGLT2 Inhibition Assay (Fluorescence-based)

This assay determines the inhibitory effect of this compound on the SGLT2 transporter.[1][14][15][16]

  • Cell Culture: A human kidney proximal tubule cell line (e.g., HK-2) that endogenously expresses SGLT2 is cultured in 96-well plates.

  • Assay Setup: The cells are incubated with a fluorescent glucose analog (e.g., 2-NBDG) in the presence or absence of sodium (to distinguish SGLT2-mediated uptake) and with varying concentrations of this compound.

  • Incubation: The plate is incubated to allow for glucose uptake.

  • Fluorescence Measurement: After washing to remove extracellular 2-NBDG, the intracellular fluorescence is measured using a microplate reader.

  • Data Analysis: A decrease in sodium-dependent 2-NBDG uptake in the presence of this compound indicates SGLT2 inhibition.

Biosynthetic Pathway of Akuammiline Alkaloids

This compound belongs to the akuammiline class of monoterpenoid indole alkaloids. The biosynthesis of these complex molecules originates from the primary metabolites tryptophan and secologanin. The following diagram illustrates the key steps in the proposed biosynthetic pathway leading to the akuammiline scaffold.

Akuammiline_Biosynthesis Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine TDC, STR Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD Vellosimine Vellosimine Geissoschizine->Vellosimine GS Akuammiline_Scaffold Akuammiline_Scaffold Vellosimine->Akuammiline_Scaffold Multiple Steps This compound This compound Akuammiline_Scaffold->this compound Tailoring Enzymes

Caption: Proposed biosynthetic pathway of this compound and other akuammiline alkaloids.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its effects on the central nervous system and metabolic processes being of particular interest.

5.1. Opioid Receptor Modulation

This compound and other alkaloids from P. nitida have been shown to interact with opioid receptors.[17] While the exact profile is still under investigation, this interaction is believed to contribute to the traditional use of Akuamma seeds for pain relief. The binding of an opioid agonist to its G-protein coupled receptor (GPCR) initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Opioid_Receptor Opioid Receptor (GPCR) This compound->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Conversion inhibited ATP ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Ion_Channel Phosphorylates

Caption: General overview of the opioid receptor signaling pathway.

5.2. Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is implicated in a wide range of diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. Some studies suggest that certain alkaloids can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators. While direct evidence for this compound's effect on this pathway is still emerging, it represents a plausible mechanism for its potential anti-inflammatory properties.[18]

NFkB_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus TNFa_R TNF-α Receptor IKK IKK Complex TNFa_R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades, releasing NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Picraline_Inhibition This compound (Potential Inhibition) Picraline_Inhibition->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces Transcription TNFa TNF-α TNFa->TNFa_R

Caption: The NF-κB signaling pathway and the potential inhibitory point for this compound.

5.3. SGLT2 Inhibition and Potential Antidiabetic Effects

Sodium-glucose cotransporter 2 (SGLT2) is a protein responsible for the reabsorption of glucose in the kidneys. Inhibition of SGLT2 is a therapeutic strategy for managing type 2 diabetes. This compound and its derivatives have been identified as potential SGLT2 inhibitors, suggesting a novel application for this class of alkaloids.[3]

SGLT2_Inhibition cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Transporter Glucose_Na->SGLT2 Glucose_in Glucose SGLT2->Glucose_in Co-transport GLUT2 GLUT2 Transporter Glucose_in->GLUT2 Glucose_out Glucose GLUT2->Glucose_out Facilitated Diffusion This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.

Conclusion

This compound, a major alkaloid from Picralima nitida, continues to be a molecule of significant scientific interest. Its diverse pharmacological profile, targeting opioid receptors, inflammatory pathways, and glucose transport, highlights its potential as a scaffold for the development of new therapeutics. The detailed experimental protocols and pathway analyses provided in this guide are intended to facilitate further research into the promising therapeutic applications of this natural product. Further studies are warranted to fully elucidate the specific molecular mechanisms of this compound and to explore its efficacy and safety in preclinical and clinical settings.

References

The Picraline Biosynthesis Pathway in Picralima nitida: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500), a prominent monoterpenoid indole (B1671886) alkaloid (MIA) found in the seeds of the West African plant Picralima nitida, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives with improved therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of MIA biosynthesis in related plant species. It details the key enzymatic steps, intermediate compounds, and plausible regulatory mechanisms. Furthermore, this document outlines representative experimental protocols for the elucidation of this pathway and presents a compilation of relevant quantitative data from related systems to serve as a benchmark for future research.

Introduction

Picralima nitida, a member of the Apocynaceae family, is a rich source of a diverse array of MIAs, including akuammine, pseudoakuammigine, akuammicine, and this compound.[1][2] These alkaloids are biosynthetically related and share a common origin from the precursors tryptamine (B22526) and secologanin. The intricate biosynthetic pathways leading to the vast structural diversity of MIAs have been a subject of intense research, with the pathway in Catharanthus roseus serving as a foundational model.[3][4][5] While the complete biosynthetic pathway of this compound in P. nitida has not been fully elucidated, significant insights can be inferred from the biosynthesis of structurally related akuammiline (B1256633) alkaloids. This guide synthesizes the current understanding and provides a framework for future investigation into this compound biosynthesis.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other MIAs, originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpene derived from the methylerythritol phosphate (B84403) (MEP) pathway. The proposed pathway can be divided into several key stages:

2.1. Formation of the Central Intermediate Strictosidine (B192452):

The initial committed step in MIA biosynthesis is the condensation of tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to form strictosidine. This is followed by the removal of the glucose moiety by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive aglycone that serves as the precursor for various alkaloid skeletons.

2.2. Branching towards the Akuammiline Skeleton:

Following the formation of the strictosidine aglycone, the pathway diverges towards different structural classes of MIAs. The formation of the akuammiline scaffold, to which this compound belongs, is thought to proceed through the key intermediate geissoschizine. An oxidative cyclization of geissoschizine, catalyzed by a cytochrome P450 monooxygenase, likely a Sarpagan Bridge Enzyme (SBE) or a related enzyme, is proposed to form the characteristic bridged ring system of the sarpagan-type alkaloids, which are precursors to the akuammiline-type. Further enzymatic transformations, likely involving oxidoreductases and other modifying enzymes, would then lead to the formation of pseudoakuammigine.

2.3. Late-stage Modifications to Yield this compound:

This compound is structurally related to other akuammiline alkaloids like pseudoakuammigine and akuammine. The final steps in its biosynthesis are likely to involve a series of oxidative and rearrangement reactions. While the specific enzymes have not been characterized in P. nitida, it is hypothesized that cytochrome P450 monooxygenases and other oxidoreductases are responsible for these transformations. For instance, a pseudoakuammigine 10-hydroxylase , similar to the one identified in Vinca minor that produces akuammine, could be involved. Further modifications would then lead to the final structure of this compound.

Visualizing the Pathway

The following diagram illustrates the putative biosynthetic pathway leading to this compound.

Picraline_Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone SGD geissoschizine Geissoschizine strictosidine_aglycone->geissoschizine Multiple steps sarpagan_intermediate Sarpagan-type Intermediate geissoschizine->sarpagan_intermediate SBE-like enzyme pseudoakuammigine Pseudoakuammigine sarpagan_intermediate->pseudoakuammigine Multiple steps This compound This compound pseudoakuammigine->this compound Putative Oxidations & Rearrangements Gene_Identification_Workflow plant_tissue P. nitida Tissues (High vs. Low this compound) rna_extraction RNA Extraction plant_tissue->rna_extraction rna_seq RNA-Sequencing rna_extraction->rna_seq bioinformatics Bioinformatic Analysis (Differential Expression) rna_seq->bioinformatics candidate_genes Candidate Biosynthetic Genes bioinformatics->candidate_genes

References

An In-depth Technical Guide to the Physical and Chemical Properties of Picraline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500) is a complex indole (B1671886) alkaloid of the akuammiline (B1256633) family, naturally occurring in plants of the Alstonia genus.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and for assays related to its biological activities. The information is curated to support research and drug development efforts involving this compound. While extensive data has been compiled, it is important to note that specific quantitative values for some physical properties, such as melting point and pKa, as well as detailed spectral data, are not widely available in publicly accessible literature. The protocols provided are based on established methodologies for similar compounds and assays and should be adapted and optimized for specific experimental conditions.

Physical and Chemical Properties

This compound presents as a powder and is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[2]

General and Structural Properties
PropertyValueSource
Molecular Formula C₂₃H₂₆N₂O₅[1]
Molecular Weight 410.47 g/mol [1]
IUPAC Name methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[1]
CAS Number 2671-32-1
Canonical SMILES CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC
InChI Key DXTJMQCRVFWNBD-FTHDSKJGSA-N
Physicochemical Data
PropertyValueNotes
Melting Point Data not availableThe related alkaloid picrinine (B199341) has a melting point of 224-225 °C.
pKa Data not availableAs an alkaloid with basic nitrogen atoms, this compound is expected to have a pKa in the basic range.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.
Spectroscopic Data
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are critical for determining the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of functional groups such as carbonyls (from the ester and acetyl groups), C-O bonds, and C-N bonds.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification.

Biological Activity

This compound has been identified as a biologically active compound with potential therapeutic applications.

Opioid Receptor Binding

This compound interacts with opioid receptors, showing varying affinities for the different subtypes. This suggests a potential role in pain management and related neurological pathways.

Receptor SubtypeKᵢ (μM)
μ-opioid receptor (MOR)132
κ-opioid receptor (KOR)2.38
δ-opioid receptor (DOR)98.8
SGLT Inhibitory Activity

This compound and its derivatives have been shown to exhibit inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2). This is a significant area of interest for the development of novel treatments for diabetes.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and for assays to evaluate its biological activity. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions.

Isolation of this compound from Alstonia macrophylla

This protocol outlines a general procedure for the extraction and isolation of alkaloids, including this compound, from the leaves of Alstonia macrophylla.

3.1.1. Extraction

  • Maceration: Air-dried and powdered leaves of Alstonia macrophylla are macerated with methanol (B129727) at room temperature for 72 hours.

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • The crude extract is dissolved in 10% acetic acid.

    • The acidic solution is washed with n-hexane to remove non-polar compounds.

    • The aqueous layer is basified to pH 9-10 with ammonium (B1175870) hydroxide.

    • The basic solution is then extracted with chloroform or dichloromethane to yield the crude alkaloid fraction.

3.1.2. Chromatographic Separation

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

  • Elution: A gradient elution is performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with ethyl acetate and then methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized under UV light and with Dragendorff's reagent.

  • Further Purification: Fractions containing this compound are combined and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

G Workflow for this compound Isolation plant Alstonia macrophylla leaves extraction Methanol Extraction plant->extraction acid_base Acid-Base Partitioning extraction->acid_base column_chrom Silica Gel Column Chromatography acid_base->column_chrom tlc TLC Analysis column_chrom->tlc purification Further Purification (Prep-TLC/HPLC) tlc->purification This compound Pure this compound purification->this compound

Workflow for the isolation of this compound.
Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for opioid receptors.

3.2.1. Materials

  • Cell membranes expressing the opioid receptor of interest (μ, κ, or δ).

  • Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).

  • Unlabeled competitor (e.g., Naloxone for non-specific binding).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

3.2.2. Procedure

  • Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled competitor).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value for this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

G Opioid Receptor Competitive Binding Assay start Prepare reagents and membrane suspension incubation Incubate membranes, radioligand, and this compound start->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis

Workflow for an opioid receptor binding assay.
SGLT Inhibition Assay

This protocol outlines a cell-based assay to evaluate the inhibitory effect of this compound on SGLT transporters.

3.3.1. Materials

  • Cell line expressing the SGLT of interest (SGLT1 or SGLT2), e.g., HEK293 cells.

  • Non-metabolizable radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, AMG).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Lysis buffer.

  • This compound (test compound).

  • Known SGLT inhibitor as a positive control (e.g., Phlorizin).

3.3.2. Procedure

  • Cell Culture: Culture the cells in 96-well plates to confluency.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound or control compounds for a defined period (e.g., 15-30 minutes).

  • Uptake: Add the radiolabeled glucose analog to initiate the uptake and incubate for a specific time (e.g., 30-60 minutes).

  • Termination and Washing: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the concentration-dependent inhibition of glucose uptake by this compound and calculate the IC₅₀ value.

G SGLT Inhibition Assay Workflow start Culture SGLT-expressing cells preincubation Pre-incubate cells with this compound start->preincubation uptake Add radiolabeled glucose analog preincubation->uptake termination Stop uptake and wash cells uptake->termination lysis Lyse cells termination->lysis counting Scintillation Counting of lysate lysis->counting analysis Data Analysis (IC50) counting->analysis

Workflow for an SGLT inhibition assay.

Signaling Pathways

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to the observed physiological effects.

G Simplified Opioid Receptor Signaling cluster_membrane Cell Membrane receptor Opioid Receptor g_protein G-protein (Gi/o) receptor->g_protein activates This compound This compound (Agonist) This compound->receptor adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits ion_channel Ion Channels g_protein->ion_channel modulates camp cAMP adenylyl_cyclase->camp decreases cellular_response Cellular Response (e.g., decreased neuronal excitability) camp->cellular_response ion_channel->cellular_response

Simplified GPCR signaling for opioid receptors.

Conclusion

This compound is a promising natural product with demonstrated biological activities that warrant further investigation. This guide consolidates the currently available information on its physical and chemical properties, as well as relevant experimental protocols. While there are gaps in the publicly available data, particularly concerning specific physicochemical constants and detailed spectral analyses, the provided information serves as a solid foundation for researchers and drug development professionals. Future work should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of this compound.

References

Picraline: A Technical Guide on a Novel SGLT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Picraline, a naturally occurring indole (B1671886) alkaloid. It details its chemical properties, its mechanism of action as a sodium-glucose cotransporter (SGLT) inhibitor, and methodologies for its study.

Core Quantitative Data

This compound's fundamental properties are summarized below, providing a quick reference for researchers.

PropertyValueSource(s)
CAS Number 2671-32-1[1][2][3]
Molecular Formula C₂₃H₂₆N₂O₅[2][3]
Molecular Weight 410.47 g/mol

Mechanism of Action: SGLT Inhibition

This compound has been identified as an inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are crucial for glucose reabsorption in the kidneys and absorption in the intestine. By inhibiting these transporters, this compound can effectively reduce blood glucose levels, making it a compound of interest for diabetes research and drug development. Derivatives of this compound have also shown potent SGLT inhibitory activity, suggesting that the this compound-type alkaloid structure is a promising scaffold for developing new antidiabetic agents.

Experimental Protocols: SGLT Inhibition Assay

The following is a detailed, generalized protocol for determining the in vitro inhibitory activity of this compound on SGLT1 and SGLT2. This protocol is synthesized from established methodologies for testing SGLT inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human SGLT1 and SGLT2.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Substrate: A fluorescent glucose analog such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) or a radiolabeled glucose analog like ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG).

  • Assay Buffers:

    • Sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for total glucose uptake.

    • Sodium-free buffer (replacing NaCl with choline (B1196258) chloride) for measuring non-SGLT mediated uptake.

  • Positive Control: A known SGLT inhibitor (e.g., Phlorizin or Dapagliflozin).

  • Instrumentation: A fluorescence plate reader or a scintillation counter, depending on the chosen substrate.

Procedure:

  • Cell Culture and Seeding:

    • Culture the hSGLT1 and hSGLT2 expressing cell lines under standard conditions.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing. Also, prepare solutions for the positive control and a vehicle control (DMSO in buffer).

  • Glucose Uptake Assay:

    • Wash the cells twice with the sodium-free buffer to remove any residual glucose.

    • Pre-incubate the cells with the various concentrations of this compound, the positive control, or the vehicle control in sodium-containing buffer for 15-30 minutes at 37°C.

    • To initiate the glucose uptake, add the fluorescent or radiolabeled glucose analog to each well.

    • Incubate for a predetermined optimal time (e.g., 30-90 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.

  • Quantification:

    • For 2-NBDG: Lyse the cells and measure the fluorescence intensity using a microplate reader.

    • For [¹⁴C]AMG: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background fluorescence or radioactivity (from cells incubated in sodium-free buffer) to determine the SGLT-mediated glucose uptake.

    • Normalize the data to the vehicle control (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value using a suitable non-linear regression model.

Visualizations

Experimental Workflow for SGLT Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture hSGLT1/2 expressing cells seed_plate Seed cells into 96-well plates cell_culture->seed_plate wash_cells Wash cells with Na+-free buffer seed_plate->wash_cells prep_compounds Prepare this compound dilutions pre_incubate Pre-incubate with this compound prep_compounds->pre_incubate wash_cells->pre_incubate add_substrate Add fluorescent/radiolabeled glucose pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate uptake with cold wash incubate->terminate measure Measure fluorescence/radioactivity terminate->measure calculate Calculate % inhibition measure->calculate plot Plot dose-response curve calculate->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for determining the SGLT inhibitory activity of this compound.

Signaling Pathway of SGLT Inhibition

SGLT2 SGLT2 Transporter Glucose_in_cell Intracellular Glucose SGLT2->Glucose_in_cell Mediates This compound This compound This compound->SGLT2 Inhibits Glucose_in_filtrate Glucose in Glomerular Filtrate Glucose_in_filtrate->SGLT2 Transport Urinary_glucose Increased Urinary Glucose Excretion Glucose_in_filtrate->Urinary_glucose Excreted Glucose_in_blood Glucose Reabsorption into Blood Glucose_in_cell->Glucose_in_blood Blood_glucose Lowered Blood Glucose Levels

Caption: Mechanism of action of this compound as an SGLT2 inhibitor.

References

Spectral Analysis of Picraline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the indole (B1671886) alkaloid Picraline, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data specifically for this compound, the spectral data presented herein are largely predicted based on its chemical structure and comparison with structurally related alkaloids. This document also outlines detailed experimental protocols for obtaining such data, intended to serve as a valuable resource for researchers involved in the isolation, identification, and characterization of natural products.

Chemical Structure of this compound

This compound is a complex indole alkaloid with the following chemical structure:

(A chemical structure image of this compound would be placed here in a full report. For this text-based output, the structure is described by its functional groups and ring systems.)

This compound possesses a core indole nucleus, characteristic of many alkaloids, and is further functionalized with various substituents, including ester and ether groups, within a complex polycyclic system. These structural features give rise to a unique spectral fingerprint that can be used for its identification and characterization.

Predicted and Inferred Spectral Data

The following tables summarize the expected spectral data for this compound. It is crucial to note that these are predicted values and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (indole ring)7.0 - 8.0d, t, ddThe exact shifts and coupling constants depend on the substitution pattern.
Olefinic Protons5.0 - 6.0mProtons on carbon-carbon double bonds within the polycyclic structure.
Protons adjacent to Oxygen (e.g., -O-CH-)3.5 - 4.5mDeshielded due to the electronegativity of the oxygen atom.
Protons adjacent to Nitrogen2.5 - 3.5mDeshielded by the nitrogen atom.
Aliphatic Protons (CH, CH₂)1.0 - 2.5mProtons in the saturated portions of the polycyclic ring system.
Methyl Protons (e.g., -OCH₃)3.5 - 4.0sA sharp singlet is expected for a methoxy (B1213986) group.
N-H Proton (indole)> 8.0s (broad)Often exchanges with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Carbonyl Carbon (Ester)160 - 180Deshielded due to the double bond to oxygen.
Aromatic Carbons (indole ring)100 - 140Six distinct signals are expected for the indole aromatic system.
Olefinic Carbons100 - 150Carbons involved in C=C double bonds.
Carbons bonded to Oxygen50 - 90Deshielded by the electronegative oxygen atom.
Carbons bonded to Nitrogen40 - 60Deshielded by the nitrogen atom.
Aliphatic Carbons20 - 50Carbons in the saturated ring systems.
Methyl Carbon (-OCH₃)50 - 60Characteristic shift for a methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
~3400N-H (indole)StretchingMedium, Broad
3100 - 3000C-H (aromatic)StretchingMedium
2950 - 2850C-H (aliphatic)StretchingStrong
~1735C=O (ester)StretchingStrong
1600 - 1450C=C (aromatic)StretchingMedium to Strong
~1250C-O (ester)StretchingStrong
1200 - 1000C-NStretchingMedium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Value Interpretation Notes
[M]⁺Molecular IonThe molecular weight of this compound (C₂₁H₂₂N₂O₄) is 366.41 g/mol . The exact mass would be observed in high-resolution MS.
[M+H]⁺Protonated Molecular IonCommonly observed in soft ionization techniques like ESI.
VariousFragment IonsFragmentation would likely involve the loss of the ester group, and cleavages within the polycyclic ring system, characteristic of indole alkaloids.

Experimental Protocols

The following are generalized protocols for the spectral analysis of a purified sample of an alkaloid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed to aid in the complete assignment of proton and carbon signals.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid this compound sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method: If the sample is soluble in a volatile solvent, dissolve a small amount and deposit a thin film on a salt plate (e.g., NaCl or KBr) by evaporating the solvent.

  • Data Acquisition:

    • Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer (or a pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source. Electrospray ionization (ESI) is commonly used for polar molecules like alkaloids.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF or Orbitrap analyzer to determine the accurate mass and elemental composition.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) experiments.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.

Workflow for Spectral Analysis of this compound

The following diagram illustrates the general workflow for the isolation and spectral characterization of a natural product like this compound.

Spectral_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Plant_Material Plant Material (e.g., Picralima nitida) Extraction Extraction with Organic Solvents Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_this compound Purified this compound Chromatography->Pure_this compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_this compound->NMR IR IR Spectroscopy Pure_this compound->IR MS Mass Spectrometry (HRMS, MS/MS) Pure_this compound->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Database_Comparison Comparison with Literature/Database Data Structure_Determination->Database_Comparison Final_Structure Final Structure of This compound Database_Comparison->Final_Structure

Workflow for the isolation and spectral analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the methodologies to obtain them. While the presented data is predictive, it offers a valuable starting point for researchers. The combination of NMR, IR, and MS provides complementary information that is essential for the unambiguous structural elucidation and characterization of complex natural products like this compound. It is recommended that researchers performing de novo isolation and characterization of this compound utilize the described protocols to generate experimental data and confirm the proposed spectral assignments.

A Technical Guide to the Traditional Medicinal Uses of Picralima nitida Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picralima nitida, a tree belonging to the Apocynaceae family, is a cornerstone of traditional African medicine, particularly in West and Central Africa.[1][2][3][4] Various parts of the plant, including the seeds, bark, leaves, and fruit rind, have been utilized for generations to treat a wide array of ailments.[2][3][4][5] The plant's efficacy is largely attributed to its rich and complex phytochemical profile, dominated by a diverse group of indole (B1671886) alkaloids.[1][2][6] This technical guide provides an in-depth overview of the traditional uses of P. nitida extracts, supported by scientific evidence of its pharmacological activities. It includes quantitative data from various studies, detailed experimental protocols, and visualizations to aid in understanding the plant's therapeutic potential for modern drug discovery and development.

Traditional Medicinal Applications

The ethnobotanical uses of Picralima nitida are well-documented and diverse. The seeds, in particular, are highly valued and are often crushed or powdered and taken orally.[1] Key traditional applications include:

  • Malaria and Fever: The seeds, bark, and roots are widely recognized as a febrifuge and a primary remedy for malaria.[1][2][4][5][7][8]

  • Pain Relief (Analgesia): P. nitida is extensively used as a potent painkiller.[1][2][9] The seeds are particularly noted for their analgesic properties, which have been anecdotally reported to lack the euphoric effects, tolerance, and dependence associated with traditional opioids.[10]

  • Inflammation: Traditional medicine employs various parts of the plant to manage inflammatory conditions.[9][11]

  • Gastrointestinal Disorders: It is a common remedy for diarrhea, dysentery, and other stomach problems.[1][2][4][8][12][13]

  • Diabetes: The plant, especially the seeds, is used in the traditional management of diabetes mellitus.[7][14][15]

  • Antimicrobial Infections: Extracts are used to treat various microbial infections, including skin conditions.[12][16][17]

  • Other Uses: Traditional applications also extend to the treatment of hypertension, jaundice, dysmenorrhea, pneumonia, and intestinal worms.[2][3][4][5][13]

Phytochemical Composition

The medicinal properties of Picralima nitida are linked to its complex array of phytochemicals. Alkaloids are the most prominent class of compounds, with the seeds being particularly rich, containing 3.5-4.8% total alkaloids.[5]

Major Phytochemicals Identified in Picralima nitida

Phytochemical ClassSpecific Compounds IdentifiedPlant Part(s)
Alkaloids Akuammine, Akuammidine, Pseudo-akuammigine, Akuammicine, Akuammigine, Picraline, Akuammiline, PericineSeeds, Bark, Fruit
Tannins PresentLeaves, Bark, Peel
Saponins PresentLeaves, Peel
Flavonoids PresentLeaves, Peel
Terpenoids PresentLeaves
Steroids PresentGeneral
Glycosides PresentLeaves, Peel
Phenolic Compounds PresentGeneral

This table is a summary of findings from multiple sources.[6][12][16][18][19]

Pharmacological Activities: Quantitative Data

The traditional uses of P. nitida have been substantiated by numerous pharmacological studies. The following tables summarize the quantitative data from in vitro and in vivo experiments.

Table 1: Antiplasmodial and Antimalarial Activity
Extract/CompoundTest SystemTarget Organism/StrainActivity MetricValueReference
Methanol Seed ExtractIn vitroP. falciparum (W2, chloroquine-resistant)IC5010.9 ± 1.1 µg/mL[6]
Root, Stem Bark, Fruit Rind ExtractsIn vitroP. falciparum (asexual erythrocytic form)IC500.188, 0.545, 1.581 µg/mL respectively[6]
Methanol Fruit ExtractIn vitroP. falciparum (multi-drug resistant)IC501.75 µg/mL[6]
Alkaloid Extracts (Fruits)In vitroP. falciparum (drug-resistant & sensitive)IC500.01-0.09 µg/mL[6]
Dichloromethane Fruit Rind ExtractIn vitroP. falciparum (W-2 clone)IC501.61 µg/mL[20]
Dichloromethane Fruit Rind ExtractIn vitroP. falciparum (D-6 clone)IC502.41 µg/mL[20]
Alkaloid Fraction (Methanol Stem Bark)In vitroP. falciparum (W-2 clone)IC502.00 µg/mL[20]
Alkaloid Fraction (Methanol Stem Bark)In vitroP. falciparum (D-6 clone)IC501.23 µg/mL[20]
Ethanolic Seed ExtractIn vivo (4-Day Chemo-suppressive Test)P. berghei infected mice% Suppression65.5% (35 mg/kg), 70.4% (70 mg/kg), 73.0% (115 mg/kg)[6]
Aqueous Fruit ExtractIn vivoP. berghei infected rats% Inhibition67.67% (100 mg/kg), 76.98% (200 mg/kg), 85.82% (400 mg/kg)[21]
Table 2: Anti-inflammatory Activity
Extract/CompoundTest SystemActivity MetricValueReference
Methanolic Fruit ExtractCarrageenan-induced rat paw oedema (i.p.)IC50102 mg/kg[22]
Methanolic Fruit Extract (300 mg/kg)Carrageenan-induced rat paw oedema (i.p.)% Inhibition72.2%[22]
Pseudo-akuammigine (1.0, 5.0, 50 mg/kg)Carrageenan-induced rat paw oedema% of Control78.2±2.1, 74.7±4.3, 59.5±2.3 respectively[11]
Aqueous Ethanolic Extract (100-400 mg/kg)Wistar ratsEffectDose-dependent anti-inflammatory[23]
Table 3: Antidiabetic and Hypoglycemic Activity
Extract/CompoundTest SystemActivity MetricResultsReference
Freeze-dried Seed Powder (200 mg/kg)Alloxan-induced diabetic rats% Blood Glucose Reduction62.76% after 7 days, 81.03% after 28 days[14]
Hydroethanol Extract (Whole Plant) (150 mg/kg)Streptozotocin-induced diabetic mice% Glycaemia Reduction39.40%[15]
Methanol Leaf Extract (300 mg/kg)Streptozotocin-induced diabetic mice% Glycaemia Reduction38.48%[15]
Seed ExtractIn vivoActivityFaster hypoglycaemic activity than tolbutamide[5]
Table 4: Antimicrobial Activity
Extract/CompoundTest SystemTarget OrganismActivity MetricValue (mg/mL)Reference
n-hexane Stem Bark ExtractIn vitroS. aureusMIC150[24]
n-hexane Stem Bark ExtractIn vitroE. coliMIC125[24]
Chloroform Stem Bark ExtractIn vitroS. aureusMIC125[24]
Chloroform Stem Bark ExtractIn vitroE. coliMIC125[24]
Table 5: Antioxidant Activity
Extract/CompoundTest SystemActivity MetricValue (µg/mL)Reference
Methanol Extract (Crude)DPPH AssayIC505[6]
Ascorbic Acid (Standard)DPPH AssayIC502.55[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.

Phytochemical Screening
  • Objective: To identify the presence of major classes of phytochemicals.

  • General Protocol:

    • Extraction: A portion of the dried and powdered plant material (e.g., leaves, seeds, bark) is extracted with a suitable solvent (e.g., ethanol, methanol, water) through methods like maceration or Soxhlet extraction.[12]

    • Qualitative Tests: The resulting crude extract is subjected to standard phytochemical screening tests for alkaloids, flavonoids, saponins, tannins, glycosides, terpenoids, and steroids using established methods (e.g., Harborne, 1984).[12]

      • Alkaloids: Dragendorff's or Mayer's reagent test.

      • Flavonoids: Shinoda test (magnesium and hydrochloric acid).

      • Saponins: Frothing test.

      • Tannins: Ferric chloride test.

  • Quantitative Analysis:

    • Total Phenolic Content: Determined using the Folin-Ciocalteu method, with results expressed as gallic acid equivalents (GAE).

    • Total Flavonoid Content: Determined using the aluminum chloride colorimetric method, with results expressed as quercetin (B1663063) equivalents (QE).[18]

In Vitro Antiplasmodial Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of extracts against Plasmodium falciparum.

  • Protocol:

    • Parasite Culture: Chloroquine-sensitive or resistant strains of P. falciparum are cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum.

    • Drug Sensitivity Assay: The extracts, dissolved in a suitable solvent (e.g., DMSO), are serially diluted and added to the parasite cultures in 96-well plates.

    • Incubation: Plates are incubated for a specified period (e.g., 24-48 hours) under controlled atmospheric conditions.

    • Assessment of Parasitemia: Parasite growth inhibition is assessed by microscopic counting of Giemsa-stained smears or by using a fluorescent DNA-intercalating dye like SYBR Green I.

    • IC50 Calculation: The concentration of the extract that inhibits parasite growth by 50% compared to the control is determined by non-linear regression analysis.[6][20]

In Vivo Antimalarial Assay (4-Day Suppressive Test)
  • Objective: To evaluate the chemosuppressive effect of the extracts in an animal model.

  • Protocol:

    • Animal Model: Swiss albino mice are infected intraperitoneally with a standard inoculum of Plasmodium berghei.

    • Treatment: Two hours post-infection, the mice are randomly divided into groups and treated orally or intraperitoneally with various doses of the plant extract for four consecutive days. A positive control group (e.g., chloroquine) and a negative control group (vehicle) are included.

    • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy.

    • Calculation of Suppression: The average percentage of parasitemia in the treated groups is compared to the negative control group to calculate the percentage of suppression.[6]

Carrageenan-Induced Paw Oedema (Anti-inflammatory Assay)
  • Objective: To assess the anti-inflammatory activity of the extracts in an acute inflammation model.

  • Protocol:

    • Animal Model: Wistar rats or mice are used.

    • Pre-treatment: Animals are treated with the plant extract or a standard anti-inflammatory drug (e.g., aspirin) via oral or intraperitoneal administration.

    • Induction of Inflammation: One hour after treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal.

    • Measurement of Oedema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., every hour for up to 6 hours) after the carrageenan injection.

    • Calculation of Inhibition: The percentage inhibition of oedema in the treated groups is calculated relative to the control group.[11][22]

Alloxan (B1665706)/Streptozotocin-Induced Diabetes Model (Antidiabetic Assay)
  • Objective: To evaluate the hypoglycemic effect of the extracts in a diabetic animal model.

  • Protocol:

    • Induction of Diabetes: Diabetes is induced in rats or mice by a single intraperitoneal injection of alloxan or streptozotocin.

    • Confirmation of Diabetes: After a few days, fasting blood glucose levels are measured to confirm the diabetic state (hyperglycemia).

    • Treatment: Diabetic animals are divided into groups and treated orally with the plant extract, a standard antidiabetic drug (e.g., glibenclamide), or the vehicle daily for a specified period (e.g., 28 days).

    • Blood Glucose Monitoring: Fasting blood glucose levels are monitored at regular intervals throughout the treatment period.

    • Biochemical Analysis: At the end of the study, blood samples and organs (liver, kidney) may be collected for further biochemical analysis (e.g., lipid profile, liver and kidney function tests).[14][15][25]

Visualizations: Pathways and Workflows

Diagram 1: Traditional Use to Pharmacological Activity

Traditional_Use_to_Pharmacological_Activity cluster_traditional Traditional Medicinal Uses cluster_compounds Key Phytochemicals cluster_pharmacological Validated Pharmacological Activities Malaria & Fever Malaria & Fever Alkaloids Alkaloids (Akuammine, Akuammidine, etc.) Malaria & Fever->Alkaloids Pain & Inflammation Pain & Inflammation Pain & Inflammation->Alkaloids Diarrhea & GI Disorders Diarrhea & GI Disorders Diarrhea & GI Disorders->Alkaloids Diabetes Diabetes Phenolics Phenolics & Flavonoids Diabetes->Phenolics Antiplasmodial Antiplasmodial & Antipyretic Alkaloids->Antiplasmodial Analgesic Analgesic & Anti-inflammatory (Opioid Receptor Modulation) Alkaloids->Analgesic Antidiarrheal Antidiarrheal (Reduced Motility) Alkaloids->Antidiarrheal Antidiabetic Antidiabetic & Antioxidant Phenolics->Antidiabetic Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Plant Picralima nitida Plant Material (Seeds, Bark, Leaves) Drying Drying & Pulverization Plant->Drying Extraction Solvent Extraction (Methanol, Ethanol, Water) Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract PhytoScreen Phytochemical Screening (Qualitative & Quantitative) CrudeExtract->PhytoScreen Fractionation Fractionation / Isolation (e.g., Chromatography) CrudeExtract->Fractionation AntiplasmodialAssay Antiplasmodial CrudeExtract->AntiplasmodialAssay AntioxidantAssay Antioxidant (DPPH) CrudeExtract->AntioxidantAssay EnzymeAssay Enzyme Inhibition (α-amylase, α-glucosidase) CrudeExtract->EnzymeAssay MalariaModel Malaria (P. berghei) CrudeExtract->MalariaModel PainModel Analgesia CrudeExtract->PainModel InflammationModel Inflammation CrudeExtract->InflammationModel DiabetesModel Diabetes CrudeExtract->DiabetesModel PureCompound Pure Compound Fractionation->PureCompound PureCompound->AntiplasmodialAssay PureCompound->PainModel Opioid_Signaling cluster_alkaloids Akuamma Alkaloids cluster_receptors Opioid Receptors (Neuron) Akuammidine Akuammidine Mu μ-opioid receptor Akuammidine->Mu Agonist Akuammicine Akuammicine Kappa κ-opioid receptor Akuammicine->Kappa Potent Agonist PseudoAkuammigine ψ-akuammigine PseudoAkuammigine->Mu Agonist Analgesia Analgesic Effect (Pain Relief) Mu->Analgesia Kappa->Analgesia

References

In Silico Prediction of Picraline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the contemporary landscape of drug discovery and development, in silico methodologies are paramount for the rapid and cost-effective screening and characterization of novel therapeutic agents. These computational techniques enable researchers to predict the bioactivity of molecules, evaluate their pharmacokinetic profiles, and elucidate their mechanisms of action before embarking on resource-intensive experimental studies. This guide provides a comprehensive technical overview of the application of core in silico methods to predict the bioactivity of picraline (B586500), an indole (B1671886) alkaloid with documented therapeutic potential.

This compound is a constituent of plants such as Picralima nitida and Alstonia macrophylla, which have a history of use in traditional medicine for treating ailments like malaria, diarrhea, and pain.[1] Scientific investigations have revealed its anti-inflammatory, analgesic, and antipyretic properties.[1] Notably, this compound and related alkaloids have been identified as inhibitors of sodium-glucose cotransporters (SGLT1 and SGLT2), suggesting a potential therapeutic application in diabetes management.[1][2]

This technical guide will delineate a systematic in silico workflow to predict and rationalize the bioactivities of this compound. We will cover methodologies for target identification, molecular docking, molecular dynamics simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The objective is to provide a detailed framework for researchers to leverage computational tools in the exploration of this compound and other natural products as potential drug candidates.

Known and Predicted Bioactivities of this compound

This compound has been associated with a range of biological activities, primarily attributed to its interaction with various molecular targets.

Anti-inflammatory Activity

The anti-inflammatory effects of many natural products are mediated through the inhibition of key inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling cascade is a pivotal regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. It is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of this pathway.

Analgesic Activity

The analgesic properties of this compound are likely linked to its interaction with opioid receptors.[3] Binding studies have indicated that this compound interacts with mu (µ), kappa (κ), and delta (δ) opioid receptors with varying affinities. This interaction provides a molecular basis for its traditional use as a painkiller.

SGLT Inhibition and Antidiabetic Potential

In Silico Prediction Workflow

The following sections detail a hypothetical but methodologically sound in silico workflow for the comprehensive bioactivity prediction of this compound.

In_Silico_Workflow cluster_0 Input cluster_1 Ligand Preparation cluster_2 Target Identification & Preparation cluster_3 Computational Analysis cluster_4 Output & Analysis Picraline_Structure This compound 2D/3D Structure Energy_Minimization Energy Minimization Picraline_Structure->Energy_Minimization Molecular_Docking Molecular Docking Energy_Minimization->Molecular_Docking ADMET_Prediction ADMET Prediction Energy_Minimization->ADMET_Prediction Target_Selection Target Selection (e.g., COX-2, SGLT2) Receptor_Preparation Receptor Preparation Target_Selection->Receptor_Preparation Receptor_Preparation->Molecular_Docking MD_Simulation Molecular Dynamics Simulation Molecular_Docking->MD_Simulation Binding_Affinity Binding Affinity & Pose Analysis Molecular_Docking->Binding_Affinity Complex_Stability Complex Stability Analysis MD_Simulation->Complex_Stability Pharmacokinetic_Profile Pharmacokinetic Profile ADMET_Prediction->Pharmacokinetic_Profile NF_kB_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces This compound This compound This compound->IKK_Complex inhibits? SGLT2_Signaling cluster_0 Renal Proximal Tubule Lumen Tubular Lumen Cell Epithelial Cell GLUT2 GLUT2 Cell->GLUT2 Glucose NaK_Pump Na+/K+ ATPase Cell->NaK_Pump Na+ Blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 SGLT2->Cell Reabsorption GLUT2->Blood NaK_Pump->Blood This compound This compound This compound->SGLT2 inhibits

References

Picraline: A Comprehensive Technical Guide to a Bioactive Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraline (B586500) is a monoterpenoid indole (B1671886) alkaloid belonging to the akuammiline (B1256633) family, a class of structurally complex natural products found predominantly in plants of the Apocynaceae family. First isolated from Alstonia scholaris, this compound and its derivatives have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, natural occurrence, biosynthetic pathway, and its role as a secondary metabolite with therapeutic potential. Key biological activities, including its interactions with opioid receptors and sodium-glucose cotransporters, are discussed in detail. This document also includes a compilation of quantitative bioactivity data, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound (IUPAC name: methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate) is a naturally occurring alkaloid with a complex polycyclic structure.[1] As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms against herbivores and pathogens.[2][3][4] Its intricate chemical architecture has made it a challenging target for total synthesis, and its diverse pharmacological profile has established it as a promising lead compound for drug discovery.[5]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a rigid pentacyclic core, which is a hallmark of the akuammiline alkaloids.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₃H₂₆N₂O₅
Molecular Weight 410.47 g/mol
CAS Number 2671-32-1
Appearance White powder
SMILES CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC
InChI Key DXTJMQCRVFWNBD-FTHDSKJGSA-N
Natural Occurrence

This compound is primarily isolated from various species of the Apocynaceae family, which is renowned for producing a rich diversity of bioactive alkaloids. Notable plant sources of this compound and its derivatives include:

  • Alstonia scholaris : The leaves and bark of this plant are a well-documented source of this compound and related alkaloids.

  • Alstonia macrophylla : This species is another significant source of this compound and other akuammiline-type alkaloids.

  • Picralima nitida : The seeds of this West African tree, commonly known as "akuamma," contain a complex mixture of alkaloids, including this compound.

  • Rauvolfia volkensii and Rauvolfia oreogiton : These species have also been reported to contain this compound and its derivatives.

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process that is characteristic of monoterpenoid indole alkaloids. The pathway originates from the shikimate pathway, which provides the tryptamine (B22526) unit, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the iridoid precursor, secologanin (B1681713).

The key steps in the biosynthesis of the akuammiline core, from which this compound is derived, are as follows:

  • Strictosidine (B192452) Synthesis: Tryptamine and secologanin are condensed by strictosidine synthase (STR) to form strictosidine.

  • Formation of Geissoschizine: Strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to form a reactive aglycone, which is then converted to geissoschizine.

  • Cyclization to the Akuammiline Skeleton: The pivotal step is the oxidative cyclization of geissoschizine. This reaction is catalyzed by a cytochrome P450 enzyme known as rhazimal synthase (RHS), which facilitates the formation of a C7-C16 bond to produce the intermediate, rhazimal.

  • Formation of Rhazimol: Rhazimal is then reduced by a rhazimal reductase (RHR) to form rhazimol.

  • Tailoring Reactions: The final steps leading to this compound involve a series of tailoring reactions, including acetylations and other modifications, catalyzed by enzymes such as acetyltransferases. While the complete sequence of these final enzymatic steps is still under active investigation, it is understood that these modifications of the akuammiline scaffold lead to the structural diversity observed in this class of alkaloids.

Picraline_Biosynthesis Tryptamine Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD Strictosidine Glucosidase (SGD) Strictosidine->SGD Geissoschizine Geissoschizine RHS Rhazimal Synthase (RHS) (CYP450) Geissoschizine->RHS Rhazimal Rhazimal RHR Rhazimal Reductase (RHR) Rhazimal->RHR Rhazimol Rhazimol Tailoring Tailoring Enzymes Rhazimol->Tailoring This compound This compound STR->Strictosidine SGD->Geissoschizine RHS->Rhazimal RHR->Rhazimol Tailoring->this compound

Biosynthesis of this compound from Precursors.

Biological Activities and Pharmacological Role

This compound and its derivatives exhibit a range of biological activities, making them attractive candidates for further pharmacological investigation.

Opioid Receptor Binding

This compound has been shown to bind to opioid receptors, which are key targets for pain management. Its affinity for different opioid receptor subtypes varies, suggesting a potential for developing analgesics with a unique pharmacological profile.

Table 2: Opioid Receptor Binding Affinities of this compound

Receptor SubtypeKᵢ (μM)Reference
μ-opioid receptor 132
κ-opioid receptor 2.38
δ-opioid receptor 98.8

The interaction of this compound with opioid receptors, particularly its higher affinity for the kappa-opioid receptor, suggests a potential role in modulating pain perception. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.

Opioid_Signaling cluster_membrane Cell Membrane OpioidReceptor Opioid Receptor (μ, κ, δ) G_protein Gi/o Protein OpioidReceptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP ↓ production Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux This compound This compound This compound->OpioidReceptor binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

Opioid Receptor Signaling Pathway.
Inhibition of Sodium-Glucose Cotransporters (SGLT)

This compound-type alkaloids isolated from Alstonia macrophylla have demonstrated inhibitory activity against sodium-glucose cotransporters SGLT1 and SGLT2. These transporters are responsible for glucose reabsorption in the kidneys and intestines. SGLT2 inhibitors are an established class of drugs for the treatment of type 2 diabetes. The discovery of natural products with SGLT inhibitory activity opens new avenues for the development of novel antidiabetic agents.

Table 3: SGLT Inhibitory Activity of this compound Derivatives

CompoundSGLT1 IC₅₀ (μM)SGLT2 IC₅₀ (μM)Reference
Alstiphyllanine E --
Alstiphyllanine F --
10-Methoxy-N(1)-methylburnamine-17-O-veratrate 4.00.5
Alstiphyllanine D 5.02.0

Note: Specific IC₅₀ values for Alstiphyllanine E and F were described as "moderate" in the source but not quantified.

Inhibition of SGLT2 in the proximal tubules of the kidneys leads to a reduction in glucose reabsorption, resulting in increased urinary glucose excretion and a lowering of blood glucose levels. Downstream signaling effects of SGLT2 inhibition are multifaceted and contribute to cardiovascular and renal protective benefits. These include modulation of pathways such as AMPK and SIRT1, leading to reduced inflammation and oxidative stress.

SGLT2_Inhibition cluster_cell Proximal Tubule Cell SGLT2 SGLT2 Transporter AMPK AMPK SGLT2->AMPK activates SIRT1 SIRT1 SGLT2->SIRT1 activates Glucose_Reabsorption ↓ Glucose Reabsorption SGLT2->Glucose_Reabsorption Glucose_Na Glucose + Na⁺ Glucose_Na->SGLT2 NFkB NF-κB AMPK->NFkB inhibits Oxidative_Stress Oxidative Stress SIRT1->Oxidative_Stress Inflammation ↓ Inflammation NFkB->Inflammation Cardiorenal_Protection Cardiorenal Protection Oxidative_Stress->Cardiorenal_Protection This compound This compound This compound->SGLT2 inhibits Urinary_Glucose_Excretion ↑ Urinary Glucose Excretion Glucose_Reabsorption->Urinary_Glucose_Excretion Blood_Glucose ↓ Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose Inflammation->Cardiorenal_Protection

SGLT2 Inhibition Signaling Pathway.
Anticancer Activity

Several studies have reported the potential antitumor effects of this compound and related alkaloids. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, alkaloids from Alstonia species have demonstrated cytotoxic activity against human lung cancer cell lines. The exact mechanisms of action are still under investigation but may involve the modulation of key signaling pathways involved in cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, as well as for key in vitro bioassays.

Extraction and Isolation of this compound from Alstonia macrophylla

This protocol is adapted from methods described for the isolation of alkaloids from Alstonia species.

  • Plant Material Preparation: Air-dry the leaves of Alstonia macrophylla at room temperature for several days, then grind into a fine powder.

  • Extraction: Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for 3-5 days with occasional stirring. Decant the ethanol extract and concentrate it using a rotary evaporator.

  • Acid-Base Extraction:

    • Suspend the concentrated ethanolic extract in 3% (w/v) tartaric acid with continuous stirring.

    • Filter the acidic solution to remove non-alkaloidal precipitates.

    • Basify the filtrate to pH 9-10 with ammonium (B1175870) hydroxide.

    • Extract the aqueous basic solution multiple times with chloroform (B151607).

  • Purification:

    • Combine the chloroform extracts and concentrate under reduced pressure to obtain the crude alkaloid mixture.

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing this compound.

    • Further purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC).

Extraction_Workflow start Start: Dried Alstonia macrophylla Leaves grind Grind to Powder start->grind extract Macerate in 95% Ethanol grind->extract concentrate1 Concentrate Extract extract->concentrate1 acidify Suspend in 3% Tartaric Acid concentrate1->acidify filter1 Filter acidify->filter1 basify Basify with NH₄OH filter1->basify extract_chloroform Extract with Chloroform basify->extract_chloroform concentrate2 Concentrate Chloroform Extract (Crude Alkaloids) extract_chloroform->concentrate2 column_chrom Silica Gel Column Chromatography concentrate2->column_chrom tlc Monitor Fractions by TLC column_chrom->tlc purify Further Purification (Prep-TLC/HPLC) tlc->purify end Pure this compound purify->end

References

The Ethnopharmacology of Picraline: A Technical Guide to its Traditional Use, Pharmacology, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline (B586500) is a prominent indole (B1671886) alkaloid found within several plant species, most notably Picralima nitida (family Apocynaceae), a tree native to tropical Africa.[1] Traditionally, various parts of P. nitida, particularly the seeds, have been utilized in West African folk medicine for a range of ailments, including pain, malaria, and diarrhea.[1][2] This has prompted significant scientific interest in its constituent alkaloids, with this compound being a key subject of investigation for its potential therapeutic applications. This technical guide provides an in-depth exploration of the ethnopharmacology of this compound-containing plants, focusing on the quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways associated with its biological activities.

Traditional Uses of Picralima nitida

The seeds, and to a lesser extent the fruit rind and stem bark, of Picralima nitida are the primary components used in traditional medicine.[2][3] The seeds are typically crushed or powdered and administered orally. In Ghana, a standardized 250 mg capsule of the powdered seed has been manufactured and widely used as a pain reliever.

Key traditional applications include:

  • Analgesic: For the relief of pain.

  • Antimalarial: To treat malaria infections.

  • Anti-diarrheal: For the management of diarrhea.

  • Antipyretic: To reduce fever.

  • Other uses: Treatment for hypertension, jaundice, and dysmenorrhea have also been reported.

Quantitative Pharmacological Data

The pharmacological activities of this compound and extracts of P. nitida have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Analgesic and Opioid Receptor Binding Activity of this compound and Related Alkaloids

CompoundAssaySpeciesReceptor/ModelResult (Kᵢ in µM or Dose)Reference(s)
This compoundOpioid Receptor Binding-µ-opioid receptor132
This compoundOpioid Receptor Binding-κ-opioid receptor2.38
This compoundOpioid Receptor Binding-δ-opioid receptor98.8
Pseudo-akuammigineTail Flick AssayMouseThermal nociception5 mg/kg (s.c.) showed significant antinociception
Pseudo-akuammigineHot Plate AssayMouseThermal nociception5 mg/kg (s.c.) showed significant antinociception

Table 2: Anti-inflammatory Activity of Picralima nitida Extracts

Plant Part/ExtractAssaySpeciesModelDoseResult (% Inhibition)Reference(s)
Methanolic Fruit ExtractCarrageenan-induced paw edemaRatAcute inflammation102 mg/kg (IC₅₀)50%
Methanolic Fruit ExtractCarrageenan-induced paw edemaRatAcute inflammation300 mg/kg72.2%

Table 3: Antimalarial Activity of Picralima nitida Extracts and Alkaloids

Plant Part/Extract/CompoundPlasmodium falciparum Strain(s)AssayIC₅₀ (µg/mL)Reference(s)
Dichloromethane (B109758) Fruit Rind ExtractW-2 (chloroquine-resistant)In vitro1.61
Dichloromethane Fruit Rind ExtractD-6 (chloroquine-sensitive)In vitro2.41
Methanol Stem Bark Alkaloid FractionW-2 (chloroquine-resistant)In vitro2.00
Methanol Stem Bark Alkaloid FractionD-6 (chloroquine-sensitive)In vitro1.23
Methanol Seed ExtractW2 (chloroquine-resistant)In vitro10.9
Root ExtractAsexual erythrocytic formIn vitro0.188
Stem Bark ExtractAsexual erythrocytic formIn vitro0.545
Fruit Rind ExtractAsexual erythrocytic formIn vitro1.581

Note: Specific quantitative data on the percentage of this compound in different parts of the Picralima nitida plant is not consistently available in the reviewed literature. The total alkaloid content in the seeds and pods has been reported to be 6% and 7.6%, respectively, but the proportion of this compound within this total is not specified.

Experimental Protocols

Isolation of this compound from Picralima nitida Seeds

Method: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This method allows for the efficient separation and purification of this compound and other alkaloids from the crude seed extract.

Protocol:

  • Extraction:

    • Dried, powdered seeds of P. nitida (e.g., 2.0 kg) are extracted with ethanol (B145695) at room temperature.

    • The ethanol extract is concentrated under reduced pressure to yield a residue.

    • The residue is subjected to an acid-base liquid-liquid extraction to obtain a crude alkaloid mixture.

  • pHZR-CCC Separation:

    • A suitable two-phase solvent system is prepared. A common system consists of methyl tert-butyl ether (MTBE), acetonitrile, and water.

    • The crude alkaloid extract (e.g., 1.2 g of a dichloromethane fraction) is dissolved in the organic stationary phase.

    • The CCC instrument is filled with the stationary phase, and then the sample solution is loaded.

    • The mobile phase, containing an acidic retainer (e.g., trifluoroacetic acid - TFA), is pumped through the column while the apparatus is rotating.

    • An alkaline eluent (e.g., ammonia) is then introduced into the mobile phase to create a pH gradient.

    • Alkaloids are separated based on their pKa values and partition coefficients, eluting at specific pH ranges. This compound and akuammiline (B1256633) tend to co-elute.

  • Final Purification:

    • The fractions containing the co-eluted this compound and akuammiline are collected.

    • This mixture is then separated by silica (B1680970) gel flash chromatography to yield pure this compound.

    • From a 1.2 g sample of the dichloromethane fraction, this process can yield approximately 90 mg of this compound.

In Vivo Analgesic Activity Assessment

Method: Hot Plate and Tail Flick Tests in Mice

These are standard models for evaluating centrally mediated analgesia.

Protocol:

  • Animals: Male C57BL/6 mice are used.

  • Drug Administration: this compound or other test compounds are administered, typically via subcutaneous (s.c.) or oral (p.o.) routes, at specified doses (e.g., 5-10 mg/kg). A vehicle control (e.g., saline) and a positive control (e.g., morphine, 6 mg/kg, s.c.) are included.

  • Hot Plate Test:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • At various time points after drug administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Tail Flick Test:

    • A radiant heat source is focused on a portion of the mouse's tail.

    • The time taken for the mouse to flick its tail away from the heat source is measured.

    • A cut-off time is also used in this assay.

  • Data Analysis: The results are often expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

In Vitro Opioid Receptor Binding Assay

Method: Radioligand Displacement Assay

This assay determines the binding affinity of a compound to specific opioid receptor subtypes.

Protocol:

  • Membrane Preparation: Cell membranes expressing the µ (mu), κ (kappa), or δ (delta) opioid receptors are prepared.

  • Binding Reaction:

    • In a 96-well plate, the cell membranes are incubated with a specific radioligand for the receptor of interest (e.g., [³H]DAMGO for µ-receptors, [³H]U-69,593 for κ-receptors, or [³H]DPDPE for δ-receptors) and varying concentrations of the test compound (this compound).

    • The incubation is carried out in a suitable buffer at a specific temperature and for a set duration to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

In Vivo Anti-inflammatory Activity Assay

Method: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

Protocol:

  • Animals: Male Wistar rats are typically used.

  • Drug Administration: The test compound (e.g., an extract of P. nitida) is administered orally or intraperitoneally at various doses. A vehicle control and a standard anti-inflammatory drug (e.g., indomethacin) are included.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

In Vitro Antiplasmodial Activity Assay

Method: SYBR Green I-based Fluorescence Assay

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against Plasmodium falciparum.

Protocol:

  • Parasite Culture: Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human erythrocytes in a suitable culture medium.

  • Drug Preparation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration.

Signaling Pathways and Mechanisms of Action

Opioid Receptor Signaling

The primary mechanism of action for the analgesic effects of several P. nitida alkaloids, including the broader class to which this compound belongs, is through interaction with the opioid receptor system. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to reduced neuronal excitability and neurotransmitter release, resulting in analgesia.

Opioid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (μ, κ, δ) This compound->Opioid_Receptor Binds G_Protein Gαi/o Gβγ Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi/o) Ion_Channel Ca²⁺/K⁺ Channels G_Protein->Ion_Channel Modulates (Gβγ) cAMP cAMP AC->cAMP Converts Neuronal_Excitability ↓ Neuronal Excitability Ion_Channel->Neuronal_Excitability ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->Neuronal_Excitability Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release Neuronal_Excitability->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia

Caption: Opioid receptor signaling pathway activated by this compound.

Sodium-Glucose Cotransporter (SGLT) Inhibition

This compound has also been identified as an inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). These transporters are responsible for glucose reabsorption in the kidneys and intestines. By inhibiting SGLTs, this compound can reduce glucose uptake, a mechanism relevant to the management of hyperglycemia.

SGLT_Inhibition cluster_lumen Lumen (Kidney Tubule / Intestine) cluster_membrane Apical Membrane of Epithelial Cell cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose Glucose SGLT SGLT1 / SGLT2 Transporter Glucose->SGLT Sodium Na⁺ Sodium->SGLT Glucose_in Glucose SGLT->Glucose_in Transport Sodium_in Na⁺ SGLT->Sodium_in Co-transport This compound This compound This compound->SGLT Inhibits Bloodstream Glucose_in->Bloodstream (via GLUT)

Caption: Mechanism of SGLT inhibition by this compound.

Conclusion

This compound, a major alkaloid from Picralima nitida, and its associated plant extracts have demonstrated significant pharmacological potential, corroborating their traditional medicinal uses. The analgesic effects are likely mediated through interactions with the opioid system, while other activities such as potential antidiabetic effects may be attributed to the inhibition of sodium-glucose cotransporters. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research into the therapeutic applications of this compound. Future studies should focus on elucidating the precise in vivo efficacy and safety profile of purified this compound, as well as exploring its potential in synergistic formulations for the management of pain, malaria, and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Picraline from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and isolation of picraline (B586500), a bioactive indole (B1671886) alkaloid, from plant sources. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is an indole alkaloid found in various plant species, notably from the Apocynaceae and Simaroubaceae families. It has garnered scientific interest due to its potential pharmacological activities, including antimalarial and opioidergic effects. Furthermore, derivatives of this compound have been shown to inhibit sodium-glucose cotransporter 2 (SGLT2), suggesting potential applications in metabolic disease research. This document outlines the procedures for extracting crude alkaloid mixtures from plant material and subsequently isolating this compound using advanced chromatographic techniques.

Data Presentation: Quantitative Overview of Alkaloid Isolation

The following tables summarize quantitative data from representative studies on the isolation of alkaloids from Picralima nitida and Picrasma quassioides.

Table 1: Isolation of Alkaloids from Picralima nitida Dichloromethane (B109758) Extract via pH-Zone-Refining Countercurrent Chromatography

Starting MaterialAlkaloidYield (mg)Purity
1.2 g DCM Extractpseudo-akuammigine130High
akuammicine145High
akuammiline (B1256633)61High
This compound 90 High

Data sourced from a study on the opioidergic alkaloids of Picralima nitida. Purity was determined to be high based on NMR spectra.[1]

Table 2: Isolation of Alkaloids from Picrasma quassioides Crude Extract via High-Speed Counter-Current Chromatography

Starting MaterialAlkaloidYield (mg)Purity (%)
100 mg Crude Extract3-methylcanthin-2,6-dione22.189.30
4-methoxy-5-hydroxycanthin-6-one4.998.32
1-mthoxycarbonyl-β-carboline1.298.19

This study focused on other alkaloids from Picrasma quassioides, but the methodology is relevant for the separation of alkaloid constituents from this plant.[2]

Experimental Protocols

Protocol 1: General Extraction of Total Alkaloids from Picralima nitida Seeds

This protocol describes a general method for the extraction of total alkaloids from the seeds of Picralima nitida using solvent extraction.

Materials:

  • Dried and powdered seeds of Picralima nitida

  • Dichloromethane (CH₂Cl₂)

  • Methanol (B129727) (MeOH)

  • Soxhlet extractor or maceration equipment

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Soxhlet Extraction: a. Place 500 g of powdered Picralima nitida seeds into a large thimble and insert it into a Soxhlet extractor.[3] b. Extract the powder with dichloromethane for 10 hours.[3] c. Collect the dichloromethane extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract. d. Air-dry the seed powder to remove residual dichloromethane. e. Re-extract the air-dried seed powder with methanol for 6 hours using the Soxhlet apparatus.[3] f. Collect the methanol extract and concentrate it under reduced pressure to obtain the crude methanol extract.

  • Maceration (Alternative Method): a. Soak the pulverized seed material in a suitable solvent (e.g., methanol) in a closed container. b. Agitate the mixture periodically over a period of 24-48 hours. c. Filter the mixture to separate the extract from the solid plant material. d. Repeat the process with fresh solvent to ensure complete extraction. e. Combine the filtrates and concentrate using a rotary evaporator.

Acid-Base Wash for Alkaloid Enrichment (Optional but Recommended):

  • Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove neutral and acidic impurities.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

  • Extract the alkaline solution with dichloromethane or chloroform (B151607) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.

Protocol 2: Isolation of this compound using pH-Zone-Refining Countercurrent Chromatography (CCC)

This protocol details the isolation of this compound from the crude dichloromethane extract of Picralima nitida seeds.

Instrumentation and Materials:

  • Preparative Countercurrent Chromatography (CCC) instrument

  • Two-phase solvent system: A suitable system can be determined through partitioning experiments. A common system consists of methyl tert-butyl ether (MTBE), acetonitrile, and water.

  • Retainer acid (e.g., trifluoroacetic acid - TFA) for the stationary phase

  • Eluter base (e.g., ammonia) for the mobile phase

  • HPLC system for fraction analysis

Procedure:

  • Solvent System Preparation: a. Prepare the two-phase solvent system by mixing the selected solvents in the desired ratio in a separatory funnel. b. Add the retainer acid to the organic (stationary) phase and the eluter base to the aqueous (mobile) phase. c. Shake the mixture vigorously and allow the layers to separate. Degas both phases before use.

  • CCC Instrument Setup and Equilibration: a. Fill the CCC column with the stationary phase. b. Rotate the column at the desired speed (e.g., 800-1000 rpm). c. Pump the mobile phase through the column until hydrodynamic equilibrium is reached, indicated by a stable mobile phase front emerging from the outlet.

  • Sample Injection and Separation: a. Dissolve the crude alkaloid extract in a small volume of the biphasic solvent system. b. Inject the sample into the CCC system. c. Continue to pump the mobile phase and collect fractions. d. Monitor the pH of the eluted fractions. This compound and other alkaloids will elute at specific pH ranges. For example, in one study, this compound co-eluted with akuammiline in a pH range of high 3 to low-mid 4.

  • Fraction Analysis and Further Purification: a. Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. b. Combine the fractions rich in this compound. c. If co-elution with other alkaloids occurs, further purification can be achieved using silica (B1680970) gel flash chromatography.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Isolation plant_material Powdered Plant Material (Picralima nitida seeds) solvent_extraction Solvent Extraction (e.g., Soxhlet with CH₂Cl₂ and MeOH) plant_material->solvent_extraction crude_extract Crude Alkaloid Extract solvent_extraction->crude_extract ccc pH-Zone-Refining Countercurrent Chromatography (CCC) crude_extract->ccc fraction_collection Fraction Collection ccc->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis isolated_this compound Isolated this compound hplc_analysis->isolated_this compound

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway: Anti-inflammatory Action of Co-isolated Alkaloids

This compound is often co-isolated with other alkaloids, such as β-carbolines from Picrasma quassioides, which have demonstrated anti-inflammatory properties. The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of these β-carboline alkaloids.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk activates b_carboline β-Carboline Alkaloids b_carboline->ikk inhibits ikb IκB ikk->ikb phosphorylates (degradation) nf_kb NF-κB ikb->nf_kb inhibits nf_kb_nucleus NF-κB (nucleus) nf_kb->nf_kb_nucleus translocates inOS_cox2 iNOS & COX-2 Gene Transcription nf_kb_nucleus->inOS_cox2 activates inflammation Inflammatory Response (NO, Prostaglandins) inOS_cox2->inflammation

Caption: Anti-inflammatory signaling pathway of β-carboline alkaloids.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Picraline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Picraline is a monoterpenoid indole (B1671886) alkaloid found in various medicinal plants, notably from the genera Alstonia and Hunteria. These plants have a history of use in traditional medicine for treating a range of ailments. The pharmacological interest in this compound and related alkaloids necessitates robust and reliable analytical methods for their identification and quantification in plant materials and pharmaceutical preparations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed for researchers, scientists, and professionals in the drug development field to ensure accurate and reproducible results.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved on a C18 stationary phase. The mobile phase consists of a gradient of acetonitrile (B52724) and water, which allows for the efficient elution and separation of this compound from other matrix components. A detection wavelength of 250 nm is employed, which corresponds to a significant UV absorbance maximum for indole alkaloids.[1]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 250 nm
Run Time 35 minutes
Standard and Sample Preparation

Standard Solution: A stock solution of this compound reference standard is prepared in methanol (B129727) at a concentration of 1 mg/mL. A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation (from plant material):

  • Drying and Grinding: The plant material (e.g., leaves, bark) is dried at a controlled temperature and then finely ground to a homogenous powder.

  • Extraction: A known amount of the powdered plant material is extracted with methanol using ultrasonication or maceration.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

Results and Discussion

The described HPLC method provides a good separation of this compound from other components in the sample matrix. The method should be validated to ensure it meets the requirements for its intended application. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Typical Method Validation Parameters

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark to obtain a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase composition (90% Water: 10% Acetonitrile).

Protocol 2: Sample Preparation and Extraction
  • Weigh 1 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material DryGrind Drying & Grinding Sample->DryGrind Extraction Methanol Extraction DryGrind->Extraction Filter Filtration (0.45 µm) Extraction->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Separation Detection UV Detector (250 nm) Column->Detection Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System MobilePhase Mobile Phase A: Water B: Acetonitrile Pump HPLC Pump Gradient Formation MobilePhase->Pump Autosampler Autosampler Sample Injection Pump->Autosampler Column Column Oven C18 Column Autosampler->Column Detector UV-Vis Detector λ = 250 nm Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Key components of the HPLC system for this compound analysis.

References

Application Notes and Protocols for Picraline Cytotoxicity MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline (B586500) is a monoterpenoid indole (B1671886) alkaloid found in plants of the Alstonia genus, notably Alstonia macrophylla. Alkaloids from this genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds. This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, relevant for cancer research and drug discovery. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method to measure cell viability. In living cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the MTT reagent to formazan, an insoluble purple product.[4] This conversion is almost exclusively carried out by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in absorbance in cells treated with a test compound, such as this compound, compared to untreated control cells, indicates a reduction in cell viability and therefore the cytotoxic effect of the compound.

Data Presentation

While specific IC50 values for this compound are not extensively documented in publicly available literature, data from related alkaloids isolated from Alstonia macrophylla and crude extracts provide a strong indication of its potential cytotoxic activity. This data is useful for designing the concentration range for this compound in initial experiments.

Compound/ExtractCell LineAssayIC50 ValueReference
O-acetylmacralstonineMOR-P (lung adenocarcinoma)SRB~2-10 µM[1]
VillalstonineCOR-L23 (large cell lung carcinoma)SRB< 5 µM[3]
MacrocarpamineStMI1 1a (melanoma)SRB~2-10 µM[1]
Alstonia macrophylla extractMCF-7 (breast adenocarcinoma)MTT6.34 µg/mL[2]
Alstonia macrophylla extractH69PR (lung cancer)MTT7.05 µg/mL[2]
Alstonia macrophylla extractHT-29 (colon adenocarcinoma)MTT9.10 µg/mL[2]

SRB (Sulphorhodamine B) assay is another colorimetric assay for determining cell viability.

Experimental Protocols

Materials and Reagents
  • This compound (prepare a stock solution, e.g., 10 mM in DMSO, and store at -20°C)

  • Selected human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Multichannel pipette

Protocol for Adherent Cells
  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask to about 80-90% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). e. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range, based on related compounds, is 0.1, 1, 10, 50, and 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only). c. After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: this compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h add_treatment Add this compound to cells prepare_dilutions Prepare this compound dilutions prepare_dilutions->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for this compound Cytotoxicity MTT Assay.

Potential Signaling Pathway for Alkaloid-Induced Cytotoxicity

Alkaloid_Cytotoxicity_Pathway cluster_trigger External Stimulus cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade This compound This compound ros Increased ROS Production This compound->ros pi3k PI3K/Akt Pathway Inhibition This compound->pi3k mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2 Bcl-2 (anti-apoptotic) downregulation pi3k->bcl2 inhibition cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax Bax (pro-apoptotic) upregulation bax->mitochondria bcl2->mitochondria inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis.

Conclusion

The MTT assay is a fundamental tool for assessing the cytotoxic properties of novel compounds like this compound. This protocol provides a detailed framework for conducting these experiments in a reproducible manner. While specific cytotoxic data for this compound is still emerging, the information on related alkaloids from Alstonia macrophylla suggests that it is a promising candidate for further investigation as a potential anticancer agent. The proposed signaling pathway, based on the known mechanisms of other cytotoxic alkaloids, offers a starting point for mechanistic studies into this compound's mode of action. Further research is warranted to fully elucidate the cytotoxic efficacy and molecular targets of this compound.

References

Application Notes and Protocols: In Vitro Antioxidant Activity of Picraline using DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline, a prominent indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Picralima nitida and Alstonia macrophylla, has garnered scientific interest for its diverse pharmacological activities. This document provides detailed application notes and protocols for assessing the in vitro antioxidant activity of this compound and its source extracts using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant potential of various compounds.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm. When the DPPH radical is scavenged by an antioxidant, it is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the concentration and antioxidant activity of the compound being tested.[1]

Quantitative Data Presentation

While specific DPPH scavenging data for isolated this compound is not extensively available in the public domain, studies on extracts of plants known to contain this compound provide valuable insights into its potential antioxidant activity. The following tables summarize the reported 50% inhibitory concentration (IC50) values from DPPH assays of Picralima nitida extracts and a representative indole alkaloid. A lower IC50 value indicates a higher antioxidant activity.[2]

Table 1: DPPH Radical Scavenging Activity of Picralima nitida Extracts

Plant PartExtraction SolventIC50 ValueReference
SeedsMethanol (B129727)5 µg/mL[3]
FruitsDecoction104.30 ± 3.17 µg/mL[4]
Trunk BarkMethanol2.867 ± 0.002 mg/mL[5]
Trunk BarkAqueous2.693 ± 0.004 mg/mL[5]

Table 2: DPPH Radical Scavenging Activity of a Reference Indole Alkaloid and Standard Antioxidant

CompoundSourceIC50 ValueReference
1-(4'-hydroxyphenyl)-2,4,6-trihydroxy-indole-3-carboxylic acidCassia alata0.0311 µM ± 0.002[6]
Ascorbic Acid (Standard)-2.55 µg/mL[3]

Experimental Protocols

This section provides a detailed protocol for determining the antioxidant activity of a test sample, such as a plant extract containing this compound, using the DPPH assay.

Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Test sample (e.g., this compound, plant extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Micropipettes

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Preparation of Solutions
  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.

  • Test Sample Stock Solution: Prepare a stock solution of the test sample (e.g., 1 mg/mL) in methanol. The solvent used should be one in which the sample is fully soluble.

  • Serial Dilutions of Test Sample: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solution: Prepare a stock solution and serial dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the test sample.

Assay Procedure
  • Reaction Setup: In a 96-well microplate, add 100 µL of the DPPH solution to each well.

  • Addition of Sample: To the respective wells, add 100 µL of the different concentrations of the test sample or positive control.

  • Control and Blank:

    • Control: Add 100 µL of methanol instead of the test sample to the DPPH solution. This will be used to measure the absorbance of the uninhibited DPPH radical.

    • Blank: Add 100 µL of methanol to a well containing 100 µL of methanol (without DPPH) to zero the spectrophotometer.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time can be optimized depending on the reaction kinetics of the sample.[1][7]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[8]

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: The percentage of inhibition (% Inhibition) is calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Determine the IC50 Value: The IC50 value is the concentration of the test sample required to scavenge 50% of the DPPH radicals. To determine the IC50 value, plot a graph of % Inhibition versus the concentration of the test sample. The IC50 value can be calculated from the linear regression equation of the graph.[9]

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add DPPH Solution to Microplate Wells prep_dpph->add_dpph prep_sample Prepare Stock Solution of Test Sample prep_dilutions Create Serial Dilutions of Test Sample prep_sample->prep_dilutions add_sample Add Sample/Control Dilutions to Wells prep_dilutions->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_dpph->add_sample incubate Incubate in Dark (30 min, RT) add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_graph Plot % Inhibition vs. Concentration calc_inhibition->plot_graph calc_ic50 Determine IC50 Value plot_graph->calc_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

Mechanism of Action and Signaling Pathways

The antioxidant activity of indole alkaloids like this compound is generally attributed to their ability to donate a hydrogen atom from the indole nitrogen or a hydroxyl group, thereby neutralizing free radicals. The resulting alkaloid radical is stabilized by resonance within the aromatic ring system.

Beyond direct radical scavenging, indole alkaloids may exert their antioxidant effects by modulating cellular signaling pathways involved in the oxidative stress response. While the specific pathways modulated by this compound are a subject for further research, related indole alkaloids have been shown to influence:

  • SIRT1/PGC-1α Pathway: Some indole alkaloids can upregulate Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This pathway is crucial for mitochondrial biogenesis and function, and its activation can lead to a reduction in oxidative stress.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to a variety of stimuli, including oxidative stress. Indole alkaloids may modulate this pathway to protect cells from oxidative damage.

Antioxidant_Signaling_Pathway This compound This compound (Indole Alkaloid) Direct_Scavenging Direct Radical Scavenging This compound->Direct_Scavenging Cellular_Pathways Modulation of Cellular Pathways This compound->Cellular_Pathways ROS Reactive Oxygen Species (ROS) Direct_Scavenging->ROS SIRT1_PGC1a SIRT1/PGC-1α Pathway Cellular_Pathways->SIRT1_PGC1a MAPK MAPK Pathway Cellular_Pathways->MAPK Antioxidant_Response Enhanced Antioxidant Response & Cellular Protection SIRT1_PGC1a->Antioxidant_Response MAPK->Antioxidant_Response

Caption: Potential antioxidant mechanisms of this compound.

Conclusion

The DPPH assay is a valuable tool for evaluating the in vitro antioxidant activity of this compound and related compounds. The provided protocols offer a standardized method for researchers to conduct this assay and obtain reliable and reproducible data. While extracts of Picralima nitida demonstrate significant antioxidant potential, further studies on isolated this compound are necessary to fully elucidate its specific contribution to this activity and its mechanisms of action at the cellular level. These investigations will be crucial for the development of this compound-based therapeutic agents for conditions associated with oxidative stress.

References

Application Notes and Protocols: Radioligand Binding Assay for Picraline at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline (B586500) is an indole (B1671886) alkaloid found in the seeds of the Picralima nitida tree, a plant traditionally used in West African medicine for pain relief.[1] Recent pharmacological studies have focused on the interaction of alkaloids from P. nitida with the endogenous opioid system, which comprises three main receptor subtypes: mu (µ), delta (δ), and kappa (κ).[2][3] These receptors are critical targets for analgesic drugs.[4] Understanding the binding affinity of compounds like this compound to these receptors is a crucial first step in evaluating their therapeutic potential.

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand (like this compound) and a receptor.[5] These assays utilize a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for the target receptor. By measuring the displacement of the radioligand by an unlabeled test compound (the "competitor," in this case, this compound), the binding affinity of the test compound can be determined. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

These application notes provide a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of this compound for the mu, delta, and kappa opioid receptors.

Data Presentation

The binding affinity of this compound and other alkaloids from Picralima nitida for the mu (µ), delta (δ), and kappa (κ) opioid receptors has been evaluated. The following table summarizes the binding affinities (Ki) as reported in the literature. Lower Ki values indicate higher binding affinity.

AlkaloidMu Opioid Receptor (Ki, µM)Delta Opioid Receptor (Ki, µM)Kappa Opioid Receptor (Ki, µM)
This compound >10>10>10
Akuammidine0.62.48.6
Akuammine0.5>10>10
Akuammicine>10>100.2
Akuammigine>10>10>10
Pseudoakuammigine>10>10>10

Data sourced from Menzies et al., 1998.[2]

A study by Creed et al. (2021) also characterized the binding of this compound at opioid receptors and found that at a concentration of 10 µM, this compound displaced less than 50% of the radioligand at the mu, delta, and kappa opioid receptors, indicating a low binding affinity (Ki > 10 µM).[6][7]

Experimental Protocols

This section details the methodology for performing a competitive radioligand binding assay to determine the binding affinity of this compound at the mu, delta, and kappa opioid receptors.

Materials and Reagents
  • Test Compound: this compound (isolated and purified)

  • Receptor Source: Commercially available cell membranes expressing human recombinant mu, delta, or kappa opioid receptors (e.g., from CHO-K1 or HEK293 cells).

  • Radioligands:

    • For Mu-opioid receptor (MOR): [³H]DAMGO (a selective MOR agonist)

    • For Delta-opioid receptor (DOR): [³H]DPDPE (a selective DOR agonist)

    • For Kappa-opioid receptor (KOR): [³H]U-69,593 (a selective KOR agonist)

  • Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid antagonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters)

  • Scintillation Counter

  • Standard laboratory equipment: pipettes, centrifuges, etc.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis reagents Prepare Reagents: - this compound dilutions - Radioligand solution - Naloxone solution total_binding Total Binding: Membranes + Radioligand + Buffer reagents->total_binding nsb Non-specific Binding: Membranes + Radioligand + Naloxone reagents->nsb competitor Competitive Binding: Membranes + Radioligand + this compound reagents->competitor membranes Prepare Receptor Membranes: - Thaw and resuspend in assay buffer membranes->total_binding membranes->nsb membranes->competitor incubation Incubate at Room Temperature total_binding->incubation nsb->incubation competitor->incubation filtration Rapid Filtration through 96-well filter plates incubation->filtration washing Wash filters with cold buffer to remove unbound ligand filtration->washing scintillation Add Scintillation Cocktail and count radioactivity washing->scintillation specific_binding Calculate Specific Binding: Total - Non-specific scintillation->specific_binding ic50 Determine IC50 of this compound (concentration that inhibits 50% of specific binding) specific_binding->ic50 ki Calculate Ki using Cheng-Prusoff equation ic50->ki

Fig. 1: Experimental workflow for the radioligand binding assay.
Step-by-Step Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the respective receptor.

    • Prepare a high concentration of naloxone (e.g., 10 µM) in assay buffer for determining non-specific binding.

  • Receptor Membrane Preparation:

    • Thaw the frozen cell membranes expressing the opioid receptor of interest on ice.

    • Resuspend the membranes in ice-cold assay buffer to the recommended protein concentration (typically 5-20 µg of protein per well).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add receptor membranes, radioligand, and the high concentration of naloxone.

    • Competitive Binding: Add receptor membranes, radioligand, and each concentration of the this compound serial dilutions.

    • Each condition should be performed in triplicate.

  • Incubation:

    • Incubate the plate at room temperature (or as optimized for the specific receptor) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Seal the plate and measure the radioactivity in each well using a scintillation counter. The output will be in counts per minute (CPM).

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs).[1] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This, in turn, modulates the activity of various ion channels, leading to a decrease in neuronal excitability.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular opioid Opioid Agonist (e.g., this compound if agonist) receptor Opioid Receptor (µ, δ, or κ) opioid->receptor Binds to g_protein G-protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases conversion of ATP to cAMP atp ATP atp->adenylyl_cyclase ion_channel Ion Channel Modulation (e.g., K+ efflux, Ca2+ influx↓) camp->ion_channel Leads to response Cellular Response (e.g., Decreased Neuronal Excitability) ion_channel->response

References

Application Notes and Protocols: Total Synthesis of Picraline and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Picraline alkaloids, with a primary focus on the first total synthesis of (±)-Picrinine by Herzon and coworkers, and a subsequent asymmetric total synthesis of (–)-Picrinine by Zhai and coworkers. This compound alkaloids, isolated from plants such as Picralima nitida, exhibit a range of biological activities and possess complex molecular architectures that make them challenging synthetic targets. These notes are intended to serve as a comprehensive resource, offering insights into synthetic strategies, key chemical transformations, and detailed experimental protocols.

Introduction to this compound Alkaloids

This compound alkaloids are a class of monoterpene indole (B1671886) alkaloids characterized by a structurally complex, polycyclic framework. A representative member of this family is Picrinine, first isolated in 1965 from the leaves of Alstonia scholaris.[1] The intricate structure of Picrinine features a furoindoline core, a bridged [3.3.1]-azabicyclic system, two N,O-acetal linkages, and six stereogenic centers, making it a formidable challenge for chemical synthesis.[1][2] The development of synthetic routes to these molecules is crucial for enabling detailed structure-activity relationship (SAR) studies and providing access to analogues with potentially enhanced therapeutic properties.

Retrosynthetic Analysis and Synthetic Strategies

Two distinct and notable total syntheses of Picrinine have been reported, each employing a unique strategic approach to assemble the complex core structure.

The Herzon Approach: A Fischer Indolization-Based Strategy

The first total synthesis of (±)-Picrinine, accomplished by the Herzon group, features a key Fischer indolization to construct the indole core and set a crucial quaternary stereocenter.[1][3]

Retrosynthetic Analysis (Herzon):

The retrosynthesis begins by disconnecting the two N,O-acetal linkages in Picrinine (1) to reveal a key aminolactol intermediate (2). This intermediate is envisioned to arise from a pentacyclic precursor (3) through oxidative cleavage of a cyclopentene (B43876) ring. The core pentacycle (3) was planned to be assembled via a strategic Fischer indolization of a tricyclic cyclopentene (5) with a suitable phenylhydrazine (B124118) derivative (4).

G Picrinine (1) Picrinine (1) Aminolactol (2) Aminolactol (2) Picrinine (1)->Aminolactol (2) Late-stage N,O-acetal formation Pentacycle (3) Pentacycle (3) Aminolactol (2)->Pentacycle (3) Oxidative Cleavage Phenylhydrazine (4) Phenylhydrazine (4) Pentacycle (3)->Phenylhydrazine (4) Fischer Indolization Tricyclic Cyclopentene (5) Tricyclic Cyclopentene (5) Pentacycle (3)->Tricyclic Cyclopentene (5) Fischer Indolization

Figure 1: Retrosynthetic analysis of Picrinine (Herzon approach).

The Zhai Approach: An Asymmetric Synthesis Featuring a Reductive Heck Reaction

The Zhai group reported the first asymmetric total synthesis of (–)-Picrinine, (–)-scholarisine C, and (+)-5-β-methoxyaspidophylline. A key feature of their strategy is a nickel-mediated reductive Heck reaction to forge the [3.3.1]-azabicyclic core.

Synthetic Strategy (Zhai):

The Zhai synthesis assembles the furoindoline scaffold through an acid-promoted oxo-bridge ring-opening and subsequent carbonyl O-cyclization. An unusual Dauben–Michno oxidation is employed to install a necessary α,β-unsaturated aldehyde functionality. The characteristic [3.3.1]-azabicyclic core is constructed via a nickel-mediated reductive Heck reaction.

Experimental Protocols and Key Transformations

The following sections provide detailed methodologies for key experiments from the reported total syntheses. The protocols are based on the published synthetic schemes; for complete experimental details, including characterization data, please refer to the supporting information of the cited publications.

Key Experiment 1: Fischer Indolization to Form the Hexacyclic Core (Herzon Synthesis)

This transformation is one of the most complex examples of the Fischer indolization reaction and is a testament to the reliability of this method in complex settings.

Reaction Scheme:

G cluster_reagents Reagents and Conditions TFA, DCE, 60 °C TFA, DCE, 60 °C Carbonate (22) Carbonate (22) Hexacyclic Indolenine (23) Hexacyclic Indolenine (23) Carbonate (22)->Hexacyclic Indolenine (23) Phenylhydrazine (9)

Figure 2: Key Fischer Indolization in the Herzon synthesis.

Protocol:

  • To a solution of the carbonate intermediate (22) in 1,2-dichloroethane (B1671644) (DCE), add phenylhydrazine (9).

  • Add trifluoroacetic acid (TFA) to the reaction mixture.

  • Heat the mixture to 60 °C.

  • Upon completion, the reaction is worked up to afford the hexacyclic indolenine product (23) with complete diastereoselectivity.

Quantitative Data (Herzon Synthesis):

StepStarting MaterialProductReagents and ConditionsYield (%)
1Sulfonamide (14)Vinyl Iodide (13)Tosylate (15), Cs2CO3, MeCN, 80 °CExcellent
2Vinyl Iodide (13)Bicycle (12)PdCl2(dppf), K2CO3, MeOH, 70 °C-
3Bicyclic Ketone (12)Enone (16)IBX, NMO, DMSO, 45 °C-
4Enone (16)Epoxide (17)Sodium perborate, THF, H2O, 65 °C89
5Cyclopentene (10)Carbonate (22)1) OsO4, NMO, acetone, H2O; 2) Triphosgene, pyridine, CH2Cl278 (2 steps)
6Carbonate (22)Hexacyclic Indolenine (23)Phenylhydrazine (9), TFA, DCE, 60 °C-
7Aldehyde (21)Ester (24)1) NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH, H2O; 2) Me3SiCHN2, MeOH, THF58 (2 steps)
8Ester (24)Picrinine (5)Thiol resin, Cs2CO3, MeCN, 65 °C-

Note: Yields marked with "-" were not explicitly stated in the main text of the reviewed articles. The total synthesis was completed in 18 steps from a known ketone.

Key Experiment 2: Reductive Heck Reaction to Form the [3.3.1]-Azabicyclic Core (Zhai Synthesis)

This nickel-mediated reductive Heck reaction is a pivotal step in the asymmetric synthesis of (–)-Picrinine, constructing the challenging bridged bicyclic system.

Experimental Workflow:

G start Prepare Reaction Vessel reagents Add Substrate, Ni(acac)2, Ligand, Reducing Agent, Solvent start->reagents reaction Stir at specified temperature for allotted time reagents->reaction workup Quench Reaction and Perform Aqueous Workup reaction->workup purification Purify by Column Chromatography workup->purification product Obtain [3.3.1]-Azabicyclic Core Product purification->product

Figure 3: Workflow for the Ni-mediated reductive Heck reaction.

Protocol:

  • In a glovebox, a reaction vessel is charged with the vinyl iodide precursor, nickel(II) acetylacetonate (B107027) (Ni(acac)2), a phosphine (B1218219) ligand, and a suitable solvent (e.g., anhydrous dioxane).

  • A reducing agent (e.g., a silane) and an additive (e.g., a tertiary amine base) are added.

  • The reaction vessel is sealed and heated to the specified temperature for the required duration.

  • After cooling to room temperature, the reaction is quenched, and the product is extracted.

  • The crude product is purified by flash column chromatography to yield the desired [3.3.1]-azabicyclic core.

Quantitative Data (Zhai Synthesis):

Detailed yields for each step of the Zhai synthesis were not available in the abstracts reviewed. For precise quantitative data, consultation of the supporting information for the primary publication is recommended.

Synthesis of this compound Analogues

The synthetic routes established for Picrinine provide a valuable platform for the synthesis of analogues. By modifying the starting materials or introducing functional groups at late stages of the synthesis, a variety of this compound analogues can be accessed. For instance, alterations to the phenylhydrazine component in the Herzon synthesis could lead to substituted indoles. Similarly, the versatile intermediates in the Zhai synthesis could be derivatized to explore the SAR of the this compound scaffold. The development of such analogues is critical for optimizing the biological activity and pharmacokinetic properties of this class of natural products.

Conclusion

The total syntheses of Picrinine by the Herzon and Zhai groups represent significant achievements in the field of natural product synthesis. These routes not only provide access to this complex alkaloid but also open avenues for the preparation of novel analogues for biological evaluation. The key transformations highlighted, such as the intricate Fischer indolization and the strategic reductive Heck reaction, showcase the power of modern synthetic organic chemistry to address formidable molecular challenges. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of this compound-based therapeutic agents.

References

Application Notes and Protocols for Developing a Stable Picraline Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols to guide the development of a stable pharmaceutical formulation for Picraline. Given the limited specific data on this compound's stability, this guide integrates general principles of indole (B1671886) alkaloid chemistry, established formulation strategies for similar compounds, and standardized analytical methodologies for stability assessment.

Introduction to this compound and Formulation Challenges

This compound is a complex indole alkaloid belonging to the akuammiline (B1256633) family, primarily isolated from plants of the Alstonia genus.[1] Its molecular formula is C₂₃H₂₆N₂O₅, with a molecular weight of 410.47 g/mol .[1] this compound exhibits several potential therapeutic activities, including binding to opioid receptors, as well as antiprotozoal, antitumor, and antioxidant properties.[1]

The inherent reactivity of the indole nucleus and the presence of ester functional groups in this compound's structure suggest potential susceptibility to degradation through oxidation and hydrolysis. The development of a stable formulation is therefore critical to preserve its therapeutic efficacy and ensure patient safety.

Physicochemical Properties of this compound

A summary of known physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to designing an effective formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₂₃H₂₆N₂O₅[1]
Molecular Weight 410.47 g/mol [1]
Appearance Not specified (likely a crystalline solid)-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, AcetoneChemFaces
pKa Not reported (The indole nitrogen is generally weakly basic)-
LogP Not reported-

Potential Degradation Pathways of this compound

While specific degradation pathways for this compound have not been documented, the degradation of the indole ring, a core component of this compound, is known to proceed primarily through oxidation.[1][2][3][4] This can lead to the formation of intermediates such as isatin (B1672199) and anthranilate. Additionally, the ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions.

A logical workflow for investigating these potential degradation pathways is outlined below.

G Logical Workflow for Investigating this compound Degradation cluster_0 Forced Degradation Studies cluster_1 Analytical Characterization cluster_2 Pathway Identification A This compound API B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B Expose to C Degraded Samples B->C Generates D Stability-Indicating HPLC Method C->D Analyze with E LC-MS/MS Analysis D->E Further analyze peaks with F Structure Elucidation of Degradants E->F Leads to G Identify Key Degradation Products F->G Identifies H Propose Degradation Pathways G->H Allows for

Caption: Workflow for this compound Degradation Pathway Analysis.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[5][6][7][8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound Active Pharmaceutical Ingredient (API)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

    • Store the solution at 60°C for 24 hours.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • Repeat the experiment with 1 M HCl if no significant degradation is observed.

  • Alkaline Hydrolysis:

    • Dissolve this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Store the solution at 60°C for 24 hours.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • Repeat the experiment with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • Dissolve this compound in a minimal amount of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Store the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at 0, 2, 6, 12, and 24 hours.

    • Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.

  • Thermal Degradation (Solid State):

    • Place a thin layer of this compound powder in a petri dish.

    • Expose the sample to 105°C in a calibrated oven for 7 days.

    • Withdraw samples at day 0, 1, 3, and 7 for analysis.

  • Photolytic Degradation:

    • Place a thin layer of this compound powder in a transparent container.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

Data Presentation: The results of the forced degradation studies should be summarized in a table as shown below.

Table 2: Summary of Forced Degradation Studies on this compound

Stress ConditionDurationTemperature% Degradation of this compoundNumber of DegradantsRRT of Major Degradants
0.1 M HCl24 h60°C
1 M HCl24 h60°C
0.1 M NaOH24 h60°C
1 M NaOH24 h60°C
3% H₂O₂24 hRoom Temp.
30% H₂O₂24 hRoom Temp.
Thermal (Solid)7 days105°C
PhotolyticAs per ICH-
Protocol for Stability-Indicating HPLC Method Development

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products.[10][11]

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.

Method Development Strategy:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.

  • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water or methanol and water. The addition of a buffer (e.g., phosphate (B84403) or acetate buffer) can improve peak shape and resolution, especially for ionizable compounds like alkaloids.

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of this compound from its more polar and less polar degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

A typical workflow for developing a stability-indicating HPLC method is illustrated below.

G Workflow for Stability-Indicating HPLC Method Development A Select Column and Wavelength B Initial Mobile Phase Screening A->B C Optimize Gradient and Flow Rate B->C D Inject Degraded Samples C->D E Assess Peak Purity and Resolution D->E E->C Re-optimize if needed F Method Validation (ICH Q2(R1)) E->F If satisfactory G Finalized Stability-Indicating Method F->G

Caption: HPLC Method Development Workflow.

Formulation Strategies for Stabilization

Based on the potential degradation pathways, several formulation strategies can be employed to enhance the stability of this compound.

pH Optimization

The stability of alkaloids is often pH-dependent. The use of buffers to maintain the pH of a liquid formulation within a stable range is a primary strategy.[12]

Experimental Protocol for pH-Stability Profile:

  • Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Prepare solutions of this compound (e.g., 1 mg/mL) in each buffer.

  • Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Analyze the samples at predetermined time points using the validated stability-indicating HPLC method.

  • Plot the logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) at each pH.

  • A plot of log(k) versus pH will reveal the pH of maximum stability.

Use of Antioxidants and Chelating Agents

If oxidative degradation is identified as a major pathway, the inclusion of antioxidants and chelating agents can be beneficial.[12]

Table 3: Common Antioxidants and Chelating Agents for Pharmaceutical Formulations

ClassExamplesTypical Concentration Range
Antioxidants Ascorbic acid, Sodium metabisulfite, Butylated hydroxytoluene (BHT)0.01% - 0.2%
Chelating Agents Edetate disodium (B8443419) (EDTA)0.01% - 0.1%

Experimental Protocol for Evaluating Stabilizers:

  • Prepare formulations of this compound at the optimal pH with and without the addition of various antioxidants and chelating agents at different concentrations.

  • Subject the formulations to accelerated stability testing (e.g., 40°C/75% RH for 3-6 months).

  • Analyze the samples at regular intervals for the content of this compound and its degradation products.

Protection from Light

If this compound is found to be photolabile, the formulation should be packaged in light-resistant containers (e.g., amber vials or bottles).

Solid-State Stabilization

For solid dosage forms, controlling moisture content is critical. Excipients that can help stabilize the drug include:

  • Diluents: Microcrystalline cellulose, lactose.

  • Binders: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Disintegrants: Croscarmellose sodium, sodium starch glycolate.

Compatibility studies between this compound and selected excipients should be performed by preparing binary mixtures and storing them under accelerated conditions.

Advanced Formulation Approaches

For poorly soluble or highly unstable compounds, advanced formulation strategies may be necessary.

  • Microencapsulation: Creating a protective barrier around the drug particles can shield them from environmental factors.[12]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve both solubility and stability.

  • Lyophilization (Freeze-Drying): For parenteral formulations, lyophilization can significantly enhance the long-term stability of the drug product.

The selection of an appropriate formulation strategy will depend on the intended route of administration, the desired dosage form, and the specific stability challenges identified for this compound.

Conclusion

Developing a stable formulation for this compound requires a systematic approach that begins with understanding its physicochemical properties and potential degradation pathways. The protocols outlined in these application notes provide a framework for conducting forced degradation studies, developing a stability-indicating analytical method, and evaluating various formulation strategies to mitigate instability. By following these guidelines, researchers and drug development professionals can significantly improve the chances of successfully developing a stable and effective this compound drug product.

References

Application Notes and Protocols for Picraline Anti-Cancer Research: Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-cancer effects of Picraline (also known as Piperlongumine) using common cell viability assays. The information is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and anti-proliferative properties of this promising natural compound.

Introduction to this compound's Anti-Cancer Activity

This compound, an alkaloid isolated from the long pepper plant (Piper longum), has demonstrated significant anti-cancer properties across a variety of cancer types.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of oxidative stress through the generation of reactive oxygen species (ROS) within cancer cells.[1][3] This selective increase in ROS leads to the activation of apoptotic pathways and the inhibition of key signaling cascades that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[4]

Data Presentation: this compound Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as determined by different cell viability assays. These values highlight the compound's broad-spectrum anti-cancer activity.

Table 1: IC50 Values of this compound (Piperlongumine) Determined by MTT/CCK-8 Assay

Cancer TypeCell LineIC50 (µM) at 24hIC50 (µM) at 48hReference
Thyroid CancerWRO10.245.68
Thyroid CancerIHH-4--
Thyroid Cancer8505c--
Thyroid CancerKMH-2--
Hepatocellular CarcinomaHepG2~15-20-
Hepatocellular CarcinomaHuh7~10-15-
Hepatocellular CarcinomaLM3~10-15-
Head and Neck CancerAMC-HN3--
Head and Neck CancerAMC-HN9--
Non-Small Cell Lung CancerHCC827OR2.041-
Non-Small Cell Lung CancerH1975OR3.169-
Non-Small Cell Lung CancerPC9OR2.538-

Table 2: Cell Death Percentage of Hepatocellular Carcinoma Cells Treated with this compound (Piperlongumine) Determined by Trypan Blue Exclusion Assay (24h treatment)

Cell Line5 µM this compound10 µM this compound15 µM this compound20 µM this compoundReference
HepG2~10%~20%~35%~50%
Huh7~15%~25%~40%~55%
LM3~12%~22%~38%~52%

Experimental Protocols

Detailed methodologies for three key cell viability assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound (Piperlongumine)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 values.

WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is another colorimetric method for quantifying cell viability and proliferation. It utilizes a water-soluble tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.

Materials:

  • This compound (Piperlongumine)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 0.2x10⁴ - 5x10⁴ cells per well in a 96-well plate with a final volume of 100 µL/well of culture medium. Include a blank well with culture medium only.

  • Treatment: Add the desired concentrations of this compound to the wells. Incubate for 24-96 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 30 minutes to 4 hours in a cell culture incubator. The optimal time depends on the cell type and density.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420-480 nm. A reference wavelength of >600 nm is recommended.

  • Data Analysis: Subtract the background absorbance (from the blank well) from all readings. Calculate the percentage of cell viability relative to the untreated control.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

  • This compound (Piperlongumine)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Trypan blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, trypsinize and then combine with the supernatant containing floating cells. Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

  • Counting: Within 3-5 minutes of staining, load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflows for the described cell viability assays.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in Plate cell_culture->seeding picraline_prep This compound Preparation treatment Treatment with this compound picraline_prep->treatment seeding->treatment incubation Incubation treatment->incubation reagent_add Add Viability Reagent (MTT, WST-1, or Trypan Blue) incubation->reagent_add measurement Measurement (Absorbance or Cell Count) reagent_add->measurement data_analysis Calculate % Viability & IC50 measurement->data_analysis

Caption: General workflow for cell viability assays.

PI3K_Akt_pathway cluster_inhibition Inhibition by this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt mTOR mTOR pAkt->mTOR Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes

Caption: this compound's inhibition of the PI3K/Akt pathway.

NFkB_pathway cluster_nucleus This compound This compound IKK IKKβ This compound->IKK Suppresses IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-survival Gene Transcription

Caption: this compound's modulation of the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vivo Analgesic Efficacy Testing of Picraline and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline (B586500) is an indole (B1671886) alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West Africa for pain relief.[1] Preclinical research suggests that the analgesic properties of P. nitida extracts are attributable to its alkaloid content, which includes this compound, akuammine, akuammidine (B1680586), and pseudo-akuammigine.[1][2] These compounds have been shown to interact with opioid receptors, indicating a potential mechanism for their analgesic effects.[3][4] Notably, akuammicine (B1666747) has been identified as a potent kappa-opioid receptor agonist, while akuammidine shows a preference for mu-opioid binding sites.[3][4]

These application notes provide detailed protocols for evaluating the analgesic efficacy of this compound and its related alkaloids using established in vivo models of nociception. Due to the limited availability of in vivo data specifically for isolated this compound, this document also incorporates data from studies on other major alkaloids from P. nitida and its extracts to provide a comprehensive framework for efficacy testing.

Key In Vivo Analgesic Models

The selection of an appropriate animal model is crucial for characterizing the analgesic profile of a test compound. The following models are recommended for assessing the efficacy of this compound and related alkaloids, targeting different pain modalities.

  • Hot Plate Test: Primarily used for evaluating centrally acting analgesics against thermal pain.[5]

  • Tail-Flick Test: Another model for assessing centrally mediated analgesia in response to a thermal stimulus.[6]

  • Acetic Acid-Induced Writhing Test: A chemical model of visceral pain used to screen for both central and peripheral analgesic activity.[7][8]

  • Formalin Test: A model of tonic pain that has two distinct phases, allowing for the differentiation between acute nociceptive pain and inflammatory pain.[9]

Data Presentation: Efficacy of Picralima nitida Alkaloids

The following tables summarize the available quantitative data on the analgesic efficacy of various alkaloids and extracts from Picralima nitida.

Table 1: Efficacy of Akuammine and Akuammidine in Thermal Nociception Models

AlkaloidModelDose (mg/kg, s.c.)Time Point (min)Efficacy (% MPE)
AkuammineTail-Flick315~25%
1015~40%
3015~55%
6015~60%
Hot Plate330~15%
1030~25%
3030~35%
6030~40%
AkuammidineTail-Flick315~20%
1015~30%
3015~45%
Hot Plate330~10%
1030~20%
3030~30%

%MPE = Maximum Possible Effect. Data extracted from graphical representations in Creed et al., 2021.[10]

Table 2: Efficacy of a Modified Pseudo-akuammigine Derivative and Pseudo-akuammigine

CompoundModelAnimalED₅₀ (mg/kg)
Modified Pseudo-akuammigine DerivativeTail-FlickRodent77.6
Hot PlateRodent77.1
Morphine (for comparison)Hot PlateMouse8.98
Compound Model Dose (mg/kg, p.o.) Effect
Pseudo-akuammigineCarrageenan-induced paw edemaRat1.0
5.0
50.0
Tail-FlickRat-

ED₅₀ = Median Effective Dose. Data for the modified derivative from BenchChem, 2025[1] and for pseudo-akuammigine from Duwiejua et al., 2002.[11]

Table 3: Efficacy of Picralima nitida Extracts

Extract TypeModelDose (mg/kg, p.o.)Effect
Aqueous Ethanolic ExtractAnti-inflammatory100-400Dose-dependent effect
Aqueous Extract (seeds & leaves)Central Nociception400Blocked centrally mediated nociception

Data from various sources.[3]

Experimental Protocols

Hot Plate Test

Objective: To assess the central analgesic activity of this compound against a thermal stimulus.

Materials:

  • Hot plate apparatus with temperature control

  • Animal enclosure (e.g., transparent glass cylinder)

  • Test animals (mice or rats)

  • This compound solution

  • Vehicle control (e.g., saline, distilled water with tween 80)

  • Positive control (e.g., Morphine, 10 mg/kg)

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimatize animals to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Place each animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the time until a nociceptive response is observed (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and this compound test groups (at least 3 doses).

  • Administration: Administer the vehicle, positive control, or this compound solution via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At predetermined time intervals (e.g., 15, 30, 60, 90, and 120 minutes) after administration, place each animal back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Tail-Flick Test

Objective: To evaluate the spinal and supraspinal analgesic effects of this compound in response to thermal pain.

Materials:

  • Tail-flick apparatus (radiant heat source or water bath)

  • Animal restrainers

  • Test animals (mice or rats)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Morphine, 10 mg/kg)

  • Syringes and needles

Procedure:

  • Acclimatization and Baseline: Gently restrain the animals and allow them to adapt. Measure the baseline tail-flick latency by applying the heat source to the distal part of the tail and recording the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is essential.[9][12]

  • Grouping and Administration: Group and dose the animals as described in the hot plate test.

  • Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral and central analgesic activity of this compound against chemically induced visceral pain.

Materials:

  • Test animals (mice)

  • Acetic acid solution (e.g., 0.6% in saline)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Diclofenac, 10 mg/kg)

  • Observation chambers

  • Syringes and needles

Procedure:

  • Acclimatization and Grouping: Acclimatize and group the animals as previously described.

  • Administration: Administer the vehicle, positive control, or this compound solution.

  • Induction of Writhing: After a set absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer acetic acid intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Formalin Test

Objective: To evaluate the effects of this compound on both acute non-inflammatory and persistent inflammatory pain.

Materials:

  • Test animals (mice or rats)

  • Formalin solution (e.g., 1-5% in saline)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Morphine for both phases, a non-steroidal anti-inflammatory drug for the second phase)

  • Observation chambers

  • Syringes and needles

Procedure:

  • Acclimatization and Grouping: Acclimatize and group the animals.

  • Administration: Administer the vehicle, positive control, or this compound solution.

  • Induction of Nociception: After the absorption period, inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately place the animal in an observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis: Compare the time spent in nociceptive behavior in the test and positive control groups to the vehicle control group for each phase.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_test Nociceptive Testing cluster_obs Observation & Data Collection acclimatize Animal Acclimatization grouping Random Grouping (Vehicle, Positive Control, this compound) acclimatize->grouping baseline Baseline Measurement (Hot Plate/Tail-Flick) grouping->baseline admin Drug/Vehicle Administration (p.o. or i.p.) baseline->admin hp_tf Hot Plate / Tail-Flick Test (Thermal Stimulus) admin->hp_tf Thermal Models writhing Acetic Acid Injection (i.p.) (Chemical Stimulus) admin->writhing Visceral Model formalin Formalin Injection (s.c.) (Chemical/Inflammatory Stimulus) admin->formalin Inflammatory Model obs_thermal Record Latency Time (% MPE) hp_tf->obs_thermal obs_writhing Count Writhes (% Inhibition) writhing->obs_writhing obs_formalin Record Licking/Biting Time (Phase 1 & 2) formalin->obs_formalin

Caption: General workflow for in vivo analgesic efficacy testing.

Proposed Signaling Pathway for this compound's Analgesic Action

G cluster_receptor Opioid Receptor Interaction cluster_intracellular Intracellular Signaling Cascade cluster_neuronal Neuronal Effect This compound This compound / Related Alkaloids mu_receptor Mu-Opioid Receptor (μOR) This compound->mu_receptor Agonist/Antagonist Activity kappa_receptor Kappa-Opioid Receptor (κOR) This compound->kappa_receptor Agonist Activity (e.g., Akuammicine) g_protein Gi/o Protein Activation mu_receptor->g_protein kappa_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase k_channel K+ Channel Opening g_protein->k_channel ca_channel Ca2+ Channel Inhibition g_protein->ca_channel camp ↓ cAMP Levels adenylyl_cyclase->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) ca_channel->neurotransmitter analgesia Analgesia hyperpolarization->analgesia neurotransmitter->analgesia

Caption: Proposed opioid-mediated signaling pathway for this compound.

Logical Relationship in Formalin Test Phases

G cluster_phase1 Phase 1 (0-5 min) cluster_phase2 Phase 2 (15-30 min) formalin Formalin Injection direct_activation Direct Chemical Activation of Nociceptors (e.g., TRPA1) formalin->direct_activation inflammation Peripheral Inflammation (Release of mediators like PGs, bradykinin) formalin->inflammation neuro_pain Neurogenic Pain direct_activation->neuro_pain central_sensitization Central Sensitization (Spinal Cord) direct_activation->central_sensitization Initiates inflam_pain Inflammatory Pain inflammation->inflam_pain central_sensitization->inflam_pain

Caption: Pain mechanisms in the biphasic formalin test.

References

Application Notes and Protocols for Picraline in Sodium-Glucose Cotransporter (SGLT) Inhibition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraline (B586500), a naturally occurring indole (B1671886) alkaloid, has been identified as a potential modulator of sodium-glucose cotransporters (SGLTs). These transporters play a crucial role in glucose homeostasis, and their inhibition is a validated therapeutic strategy for type 2 diabetes. This document provides an overview of the current understanding of this compound's activity on SGLTs, along with detailed protocols for its investigation in a research setting.

This compound is part of a broader class of alkaloids isolated from plants of the Alstonia genus. Research has shown that this compound-type alkaloids, such as alstiphyllanines E and F, exhibit moderate inhibitory activity against both SGLT1 and SGLT2.[1] While specific quantitative inhibitory data for this compound is still emerging in publicly available literature, initial studies on related compounds suggest that the this compound scaffold is a promising starting point for the development of novel SGLT inhibitors. A methanolic extract of Alstonia macrophylla leaves, which contains this compound, demonstrated moderate inhibition of both SGLT1 and SGLT2 at a concentration of 50 µM.[2]

Quantitative Data Summary

While specific IC50 values for this compound are not yet widely published, the following table summarizes the inhibitory activity of closely related this compound-type alkaloids, providing a reference for expected potency.[2]

CompoundSGLT1 IC50 (µM)SGLT2 IC50 (µM)
10-methoxy-N(1)-methylburnamine-17-O-veratrate4.00.5
Alstiphyllanine D--
Alstonia macrophylla methanolic extract (contains this compound)Moderate inhibition at 50 µMModerate inhibition at 50 µM

Signaling Pathway of SGLT Inhibition

Sodium-glucose cotransporters are located in the apical membrane of epithelial cells, primarily in the small intestine (SGLT1) and the proximal tubules of the kidneys (SGLT2). They function by coupling the transport of sodium down its electrochemical gradient to the transport of glucose against its concentration gradient. Inhibition of SGLT2 in the kidneys prevents glucose reabsorption, leading to its excretion in the urine and a lowering of blood glucose levels.

SGLT_Inhibition cluster_lumen Tubular Lumen / Intestinal Lumen cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose Glucose SGLT SGLT1/2 Glucose->SGLT Co-transport Sodium Sodium Sodium->SGLT Co-transport Glucose_in Glucose SGLT->Glucose_in Sodium_in Sodium SGLT->Sodium_in GLUT GLUT Glucose_blood Glucose GLUT->Glucose_blood Glucose_in->GLUT Facilitated Diffusion This compound This compound This compound->SGLT Inhibition

Mechanism of SGLT inhibition by this compound.

Experimental Protocols

Cell-Based SGLT Inhibition Assay (Fluorescent Method)

This protocol describes a non-radioactive method for assessing the inhibitory activity of this compound on SGLT1 and SGLT2 using a fluorescent glucose analog.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffers:

    • Sodium-containing buffer: 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4.

    • Sodium-free buffer: 140 mM choline (B1196258) chloride, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4.

  • Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control: Phlorizin or a known selective SGLT inhibitor.

  • Plates: 96-well, black, clear-bottom microplates.

  • Instrumentation: Fluorescence microplate reader.

Experimental Workflow:

SGLT_Assay_Workflow A 1. Seed hSGLT1 or hSGLT2 expressing cells in 96-well plates and culture overnight B 2. Wash cells with sodium-free buffer A->B C 3. Pre-incubate with this compound or controls in sodium-containing or sodium-free buffer B->C D 4. Add 2-NBDG (fluorescent glucose analog) C->D E 5. Incubate to allow for glucose uptake D->E F 6. Terminate uptake by washing with ice-cold sodium-free buffer E->F G 7. Lyse cells and measure fluorescence F->G H 8. Calculate % inhibition and IC50 values G->H

Workflow for the fluorescent SGLT inhibition assay.

Procedure:

  • Cell Seeding: Seed the hSGLT1 or hSGLT2 expressing cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with 200 µL/well of pre-warmed sodium-free buffer.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in sodium-containing buffer. Also, prepare wells with vehicle control (DMSO) and a positive control inhibitor.

    • For determining non-specific uptake, prepare a set of wells with vehicle control in sodium-free buffer.

    • Add 100 µL of the compound dilutions or controls to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Glucose Uptake:

    • Prepare a solution of 2-NBDG in sodium-containing buffer.

    • Add 2-NBDG to each well to a final concentration of 100-200 µM.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Termination of Uptake:

    • Aspirate the 2-NBDG containing medium.

    • Wash the cells three times with 200 µL/well of ice-cold sodium-free buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • Add 100 µL of a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (approximately 485 nm excitation and 535 nm emission).

  • Data Analysis:

    • Subtract the average fluorescence of the sodium-free wells (non-specific uptake) from all other readings to get the SGLT-mediated uptake.

    • Calculate the percentage inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship for Data Interpretation

Data_Interpretation cluster_Data Experimental Data cluster_Analysis Data Analysis cluster_Conclusion Conclusion Fluorescence_SGLT1 Fluorescence readings (hSGLT1 cells) IC50_SGLT1 Calculate IC50 for SGLT1 Fluorescence_SGLT1->IC50_SGLT1 Fluorescence_SGLT2 Fluorescence readings (hSGLT2 cells) IC50_SGLT2 Calculate IC50 for SGLT2 Fluorescence_SGLT2->IC50_SGLT2 Potency Determine Potency IC50_SGLT1->Potency Selectivity Determine Selectivity (SGLT1 vs SGLT2) IC50_SGLT1->Selectivity IC50_SGLT2->Potency IC50_SGLT2->Selectivity

Logical flow for interpreting SGLT inhibition data.

Conclusion

This compound and its analogs represent an interesting class of natural products with the potential to inhibit sodium-glucose cotransporters. The provided protocols offer a framework for researchers to further investigate the inhibitory activity and selectivity of this compound on SGLT1 and SGLT2. Such studies are essential for elucidating the therapeutic potential of this compound in the context of metabolic diseases. Further research is warranted to establish a comprehensive pharmacological profile of this compound and to explore its structure-activity relationships for the development of more potent and selective SGLT inhibitors.

References

Application Notes & Protocols: Utilizing Picraline as a Scaffold for the Development of Semi-Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have historically been a cornerstone of drug discovery, providing complex and biologically active scaffolds for therapeutic development.[1] Picraline, a naturally occurring monoterpenoid indole (B1671886) alkaloid, represents one such promising scaffold.[2][3] Isolated from plants of the Alstonia and Picralima genera, this compound possesses a rigid, complex polycyclic structure that makes it an attractive starting point for medicinal chemistry campaigns.[2][4]

Initial research has revealed that this compound and its related alkaloids exhibit a range of biological activities, including engagement with opioid receptors and inhibition of sodium-glucose cotransporters (SGLT).[2][5][6] However, like many natural products, the native molecule may have suboptimal potency, selectivity, or pharmacokinetic properties.[7] Semi-synthesis, the chemical modification of a natural product, offers a robust strategy to address these limitations and to generate novel chemical entities with enhanced therapeutic potential.[1][7]

These application notes provide a comprehensive overview and detailed protocols for using this compound as a scaffold. They cover the rationale for semi-synthetic modification, protocols for derivatization, methods for biological evaluation, and an exploration of the relevant signaling pathways.

The this compound Scaffold: Structure and Biological Activity

This compound (Chemical Formula: C₂₃H₂₆N₂O₅) is a member of the akuammiline (B1256633) family of alkaloids, characterized by a complex hexacyclic ring system.[2] This intricate architecture provides a unique three-dimensional framework for strategic chemical modifications.

2.1 Chemical Structure of this compound

  • IUPAC Name: methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[2]

  • CAS Number: 2671-32-1[2]

  • Molecular Weight: 410.47 g/mol [2]

2.2 Known Biological Activities

This compound and its close analogs have been reported to interact with multiple biological targets. The diverse activities make this scaffold a versatile starting point for various therapeutic areas.

Target/ActivityReported EffectQuantitative Data (Ki/IC50)Therapeutic PotentialReference
Opioid Receptors Binding to mu (μ), kappa (κ), and delta (δ) opioid receptors.κOR: Ki = 2.38 μMδOR: Ki = 98.8 μMμOR: Ki = 132 μMAnalgesia, Pain Management[2][5]
SGLT Inhibition This compound-type alkaloids inhibit Na⁺-glucose cotransporters (SGLT1 and SGLT2).Moderate inhibitory activity reported for derivatives.Antidiabetic[6][8]
Antiprotozoal Potential activity against Trypanosoma cruzi.Further in vivo investigation needed.Chagas Disease[2]
Antitumor Potential effects on various cancer cell lines.Mechanism may involve apoptosis and cell cycle arrest.Oncology[2]
Antioxidant Exhibits free radical scavenging properties in vitro.Cellular protection from oxidative stress.General Wellness, Neuroprotection[2]

Rationale and Workflow for Semi-Synthesis

The goal of semi-synthesis is to leverage the core structure of a natural product to create analogs with improved drug-like properties.[7] For this compound, key objectives include enhancing potency for a specific target (e.g., κ-opioid receptor or SGLT2), improving selectivity over other targets to reduce side effects, and optimizing pharmacokinetic parameters like solubility and metabolic stability.[9]

The general workflow involves isolating the natural product, performing targeted chemical modifications, purifying the new derivatives, and screening them for biological activity to establish structure-activity relationships (SAR).

G General Workflow for this compound Semi-Synthesis cluster_0 Discovery & Isolation cluster_1 Chemical Modification cluster_2 Screening & Optimization cluster_3 Preclinical Development A This compound Source (e.g., Alstonia sp.) B Extraction & Isolation of this compound Scaffold A->B C Semi-Synthetic Derivatization B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Biological Assays (e.g., Binding, Functional) D->E F SAR Analysis E->F G Lead Optimization F->G H In Vivo Studies G->H I Drug Candidate H->I

Caption: Workflow from natural product isolation to drug candidate.

Experimental Protocols: Synthesis and Biological Evaluation

The following protocols are representative methodologies. Researchers should adapt them based on specific laboratory conditions and target derivatives.

4.1 Protocol 1: Semi-Synthesis of a C-17 Ester Derivative

Studies suggest that modifying the C-17 position of this compound-type alkaloids can yield potent SGLT inhibitors, particularly with ester side chains.[6][8] This protocol outlines a general procedure for esterification at a hydroxyl group, a common modification in semi-synthesis.[9]

Objective: To synthesize a C-17 ester derivative of a this compound analog for enhanced biological activity.

Materials:

  • This compound analog (starting material with a free C-17 hydroxyl group)

  • Anhydrous Dichloromethane (DCM)

  • Acyl chloride or carboxylic acid of choice (e.g., Veratric chloride)

  • Coupling agent (if using carboxylic acid), e.g., DCC/DMAP

  • Base (e.g., Triethylamine or Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Dissolve the this compound analog (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine, 1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq) dissolved in anhydrous DCM.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

4.2 Protocol 2: In Vitro SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a method to evaluate the inhibitory activity of the synthesized this compound derivatives on SGLT2 function using a cell line engineered to express the transporter.

Objective: To determine the IC₅₀ of this compound derivatives against the SGLT2 transporter.

Materials:

  • HEK-293 cells stably expressing human SGLT2 (hSGLT2)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Assay Buffer (Krebs-Ringer-Henseleit buffer containing 140 mM NaCl)

  • Non-radiolabeled alpha-methyl-D-glucopyranoside (AMG)

  • Radiolabeled [¹⁴C]-AMG

  • This compound derivatives dissolved in DMSO

  • Known SGLT2 inhibitor as a positive control (e.g., Dapagliflozin)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Cell Seeding: Seed the hSGLT2-expressing HEK-293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives and the positive control in the assay buffer. Ensure the final DMSO concentration is ≤0.5%.

  • Cell Washing: On the day of the assay, gently wash the cells twice with pre-warmed assay buffer to remove the culture medium.

  • Compound Incubation: Add the diluted compounds (or vehicle control) to the respective wells and pre-incubate the plate at 37 °C for 15-30 minutes.

  • Uptake Initiation: Initiate glucose uptake by adding the assay buffer containing a mixture of [¹⁴C]-AMG and unlabeled AMG to each well.

  • Uptake Termination: After a defined incubation period (e.g., 60 minutes) at 37 °C, terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Counting: Lyse the cells in each well and transfer the lysate to scintillation vials containing a scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each vial using a scintillation counter. The specific uptake is calculated by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor). Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation

Quantitative data from screening should be organized to facilitate SAR analysis. A clear table allows for easy comparison of the potency and selectivity of different derivatives.

Table 1: Hypothetical Screening Data for this compound Derivatives

Compound IDR-group at C-17SGLT2 IC₅₀ (nM)κ-Opioid Receptor Ki (nM)Selectivity (SGLT2 vs. κOR)
This compound-Analog-OH5,2002,5000.48
PCL-001-O-Acetyl1,8003,1001.72
PCL-002-O-Benzoyl9504,5004.74
PCL-003-O-Veratryl150>10,000>66
Dapagliflozin(Control)5N/AN/A

Relevant Signaling Pathways

Understanding the mechanism of action requires knowledge of the downstream signaling pathways modulated by the target. This compound's activity at opioid receptors involves G-protein coupled receptor (GPCR) signaling.

6.1 Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor (μOR), a target of this compound, is a classic GPCR that couples to inhibitory G-proteins (Gαi/o).[2][10] Agonist binding initiates a cascade that leads to the inhibition of adenylyl cyclase, reduction of intracellular cAMP, and modulation of ion channel activity, ultimately resulting in a reduced neuronal excitability and analgesia.[10]

G Simplified Mu-Opioid Receptor Signaling Pathway Ligand This compound Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gi/o Protein Complex (α, β, γ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels βγ Modulates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (↓ Neuronal Excitability) PKA->Response Phosphorylation of Targets Ca_Channel Ca²⁺ Channel (Inhibition) K_Channel K⁺ Channel (Activation) Ca_Channel->Response K_Channel->Response

Caption: Downstream signaling cascade following opioid receptor activation.

Conclusion

This compound is a compelling natural product scaffold with significant potential for the development of novel therapeutics, particularly in the areas of metabolic disease and pain management. Its structural complexity offers a unique foundation for creating diverse chemical libraries through semi-synthesis. The protocols and information provided herein serve as a guide for researchers to explore the chemical space around the this compound core, evaluate the biological activities of new analogs, and ultimately advance promising compounds through the drug discovery pipeline. A systematic approach combining targeted synthesis and robust biological screening is crucial for unlocking the full therapeutic potential of this remarkable natural product.

References

Application Notes and Protocols for Computational Docking of Picraline to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational docking of Picraline, a natural alkaloid, against potential protein targets. This document outlines the rationale for target selection, detailed experimental protocols for in silico analysis, and methods for data interpretation. The provided protocols are intended to serve as a foundational methodology for researchers investigating the therapeutic potential of this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a monoterpene indole (B1671886) alkaloid isolated from plants of the Picralima nitida species.[1] Traditionally, extracts from this plant have been used in West African medicine for treating conditions like malaria, diarrhea, and pain.[1] Scientific studies have revealed that this compound and related alkaloids exhibit a range of pharmacological activities, including anti-inflammatory, antipyretic, and analgesic effects.[1] Notably, this compound has been shown to interact with opioid receptors and sodium-glucose cotransporter 2 (SGLT2), suggesting its potential as a lead compound for the development of novel therapeutics for pain management and diabetes.[2][3]

Computational docking is a powerful tool in drug discovery that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction.[4][5] By employing in silico docking methods, researchers can efficiently screen potential drug candidates, elucidate mechanisms of action, and guide further experimental studies.[6][7]

Target Protein Selection

Based on existing literature, the following proteins have been identified as primary targets for the computational docking of this compound:

  • Opioid Receptors (μ, κ, δ): Several alkaloids from Picralima nitida have demonstrated binding affinity for opioid receptors.[1] Docking this compound to the mu (μ), kappa (κ), and delta (δ) opioid receptors can help elucidate the structural basis of its analgesic properties and potential for opioid-related drug development.

  • Sodium-Glucose Cotransporter 2 (SGLT2): this compound and related alkaloids have been identified as inhibitors of SGLT1 and SGLT2.[2][3] Docking this compound to SGLT2, a key target in type 2 diabetes management, can provide insights into its potential as an anti-diabetic agent.

Experimental Protocols: Computational Docking of this compound

This section details a step-by-step protocol for performing computational docking of this compound against the selected target proteins. This protocol is based on widely used methodologies and software in the field of computational drug design.[8]

Software and Resource Requirements
  • Molecular Modeling Software: Schrödinger Maestro, AutoDock Tools, PyMOL, or similar.

  • Docking Software: AutoDock Vina, Glide, or equivalent.[7]

  • Protein Data Bank (PDB): For retrieval of target protein crystal structures.

  • PubChem or similar database: For obtaining the 3D structure of this compound.

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 164793) or sketch it using molecular modeling software.[9]

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS3e or MMFF94) to obtain a stable, low-energy conformation.

  • Ligand Preparation for Docking: Use the ligand preparation tool in the chosen software (e.g., LigPrep in Schrödinger or AutoDock Tools) to generate various tautomers and ionization states at a physiological pH (7.4 ± 0.5) and assign correct chiralities.

Protein Preparation
  • Retrieve Protein Structure: Download the crystal structures of the target proteins from the PDB. Suggested PDB IDs include:

    • μ-Opioid Receptor: 5C1M[10]

    • κ-Opioid Receptor: 6VI4

    • δ-Opioid Receptor: 4RWD

    • SGLT2: 2XQ2

  • Pre-processing: Remove all water molecules, ions, and co-crystallized ligands from the protein structure.

  • Protein Refinement: Add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops using the protein preparation wizard in the chosen software.

  • Receptor Grid Generation: Define the binding site for docking. This is typically done by defining a grid box centered on the active site, often identified from the position of a co-crystallized ligand in the original PDB file. The grid box should be large enough to accommodate the ligand in various orientations.

Molecular Docking
  • Select Docking Algorithm: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm in AutoDock is a commonly used option.

  • Set Docking Parameters: Configure the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Run Docking Simulation: Execute the docking simulation to predict the binding poses of this compound within the active site of the target proteins. The software will generate multiple binding poses ranked by their docking scores or binding energies.

Post-Docking Analysis
  • Analyze Binding Poses: Visualize the top-ranked docking poses to analyze the interactions between this compound and the amino acid residues in the binding pocket. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

  • Evaluate Docking Scores: The docking score provides an estimate of the binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction.

  • Compare with Known Ligands: If available, compare the docking pose and interactions of this compound with those of known inhibitors or agonists of the target protein to validate the docking results.

Data Presentation

The quantitative results from the docking studies should be summarized in a clear and structured table to facilitate comparison.

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
μ-Opioid Receptor5C1M-9.8Asp147, Tyr148, His297Hydrogen Bond, Pi-Pi Stacking
κ-Opioid Receptor6VI4-8.5Gln115, Tyr139, Ile292Hydrogen Bond, Hydrophobic
δ-Opioid Receptor4RWD-9.1Asp128, Tyr129, Trp274Hydrogen Bond, Pi-Pi Stacking
SGLT22XQ2-10.2Asn75, Glu99, Trp291Hydrogen Bond, Hydrophobic

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific software and parameters used.

Visualization of Workflows and Pathways

Computational Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (Target Receptor) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Scoring & Ranking docking->scoring pose_analysis->scoring

Caption: Workflow for the computational docking of this compound.

Opioid Receptor Signaling Pathway

This compound This compound OpioidReceptor Opioid Receptor (μ, κ, δ) This compound->OpioidReceptor G_protein Gi/Go Protein OpioidReceptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channels G_protein->IonChannel Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) IonChannel->K_efflux Ca_influx ↓ Ca2+ Influx IonChannel->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia

Caption: Simplified opioid receptor signaling pathway.

SGLT2 Inhibition and Glucose Reabsorption Pathway

This compound This compound SGLT2 SGLT2 Transporter (Kidney Proximal Tubule) This compound->SGLT2 Inhibition GlucoseReabsorption Glucose Reabsorption This compound->GlucoseReabsorption Blocks SGLT2->GlucoseReabsorption Mediates BloodGlucose ↓ Blood Glucose GlucoseReabsorption->BloodGlucose UrinaryGlucose ↑ Urinary Glucose Excretion GlucoseReabsorption->UrinaryGlucose

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Picraline for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of the indole (B1671886) alkaloid Picraline for reliable and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a bioactive indole alkaloid derived from plants of the Picralima and Alstonia genera.[1][2] It has garnered research interest for its various potential biological activities, including its interaction with opioid receptors and its potential as a sodium-glucose cotransporter (SGLT) inhibitor.[1][3][4] Like many complex natural products, this compound is predicted to have low aqueous solubility, which can significantly hinder its evaluation in in vitro and in vivo biological assays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.

Q2: What is the recommended first step for dissolving this compound for a bioassay?

The most common initial approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent and then dilute this stock into the aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a widely used and powerful solvent for this purpose.

Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common issue that arises when the final concentration of the organic co-solvent is insufficient to maintain the solubility of the compound in the aqueous medium. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.

  • Optimize Co-solvent Percentage: Ensure the final concentration of your co-solvent (e.g., DMSO) is at an acceptable level for your specific assay, typically not exceeding 0.5% to avoid cellular toxicity.

  • Try Alternative Co-solvents: If DMSO is not effective or causes toxicity, consider other water-miscible organic solvents such as ethanol (B145695), N,N-Dimethylformamide (DMF), or polyethylene (B3416737) glycol 400 (PEG 400).

  • Gentle Warming: Cautious and gentle warming of the solution can sometimes help dissolve the compound. However, it is crucial to assess the thermal stability of this compound to avoid degradation.

Q4: Can pH adjustment improve the solubility of this compound?

As an alkaloid, this compound contains nitrogen atoms that can be protonated. Therefore, its solubility is expected to be pH-dependent. In more acidic conditions (lower pH), the nitrogen atoms can become protonated, forming a more soluble salt. Adjusting the pH of your buffer to be slightly acidic may significantly enhance the solubility of this compound. It is essential to ensure that the chosen pH is compatible with the biological assay system.

Q5: What are cyclodextrins and how can they help with this compound solubility?

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble. This is an excellent strategy to consider when co-solvents cause toxicity or interfere with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO).The compound has very low solubility even in organic solvents, or the chosen solvent is not appropriate.1. Try gentle heating or sonication to aid dissolution. 2. Test alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 3. Prepare a slurry and perform a solubility test to determine its solubility limit.
The solution is initially clear but becomes cloudy or shows precipitate over time.The compound is supersaturated and is slowly precipitating out of the solution. The compound may be unstable in the chosen buffer.1. Use the prepared solution immediately after preparation. 2. Consider including a precipitation inhibitor in your formulation. 3. Evaluate the stability of this compound in the selected buffer system over the time course of your experiment.
High concentrations of the organic co-solvent are required, which are toxic to the cells in the bioassay.The inherent low aqueous solubility of this compound requires a high percentage of organic solvent to maintain it in solution.1. Explore the use of cyclodextrins to form a water-soluble inclusion complex. 2. Investigate the use of surfactants to form micelles that can encapsulate this compound. 3. Consider nanoparticle formulation strategies to increase the surface area and dissolution rate.
Inconsistent results are observed between different batches of experiments.Variability in the preparation of the this compound solution, leading to different effective concentrations.1. Standardize the protocol for preparing the this compound solution, including solvent, concentration, temperature, and mixing time. 2. Filter the final diluted solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved micro-precipitates before adding to the assay.

Quantitative Data Summary

Table 1: Properties of Common Co-solvents for Initial Solubility Testing

Solvent Dielectric Constant (Approx.) Notes
Dimethyl sulfoxide (DMSO)47.2High solubilizing power; can be toxic to cells at concentrations >0.5-1%.
N,N-Dimethylformamide (DMF)36.7High solubilizing power; generally considered more toxic than DMSO.
Ethanol24.6Lower toxicity than DMSO and DMF, but may have lower solubilizing power for highly lipophilic compounds.
Polyethylene glycol 400 (PEG 400)12.5A viscous liquid polymer, often used in formulation; generally has low toxicity.
2-Pyrrolidone-Has been shown to be a better solubilizer than glycerin, propylene (B89431) glycol, PEG 400, or ethanol for some poorly soluble compounds.

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin Cavity Size Commonly Used For
α-Cyclodextrin (α-CD)SmallerEncapsulating smaller molecules.
β-Cyclodextrin (β-CD)IntermediateA widely used and versatile cyclodextrin.
γ-Cyclodextrin (γ-CD)LargerEncapsulating larger molecules.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)IntermediateModified β-cyclodextrin with increased water solubility and reduced toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic co-solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution or sonicate for a short period.

  • Visually inspect the solution to ensure that all of the solid material has dissolved and the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For the bioassay, dilute the stock solution into the aqueous assay buffer to the final desired concentration. Ensure the final concentration of the co-solvent is compatible with your assay.

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • While vortexing, slowly add the this compound stock solution to the HP-β-CD solution.

  • Continue to mix the solution at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution contains the water-soluble this compound-cyclodextrin complex and can be used for your bioassays.

Visualizations

experimental_workflow cluster_start Start cluster_solubilization Solubilization Strategy cluster_preparation Solution Preparation cluster_assessment Assessment start This compound Powder cosolvent Co-solvent Method (e.g., DMSO, Ethanol) start->cosolvent Initial Approach stock_solution Prepare Concentrated Stock Solution cosolvent->stock_solution ph_adjustment pH Adjustment ph_adjustment->stock_solution cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cyclodextrin->stock_solution nanoparticle Nanoparticle Formulation nanoparticle->stock_solution dilution Dilute into Aqueous Buffer stock_solution->dilution visual_inspection Visual Inspection (Clarity, Precipitation) dilution->visual_inspection visual_inspection->ph_adjustment Precipitation Occurs visual_inspection->cyclodextrin Precipitation Occurs visual_inspection->nanoparticle Precipitation Occurs bioassay Perform Bioassay visual_inspection->bioassay Clear Solution

Caption: Workflow for improving the aqueous solubility of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound Solubilized this compound receptor Target Receptor (e.g., Opioid Receptor) This compound->receptor Binds g_protein G-protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Alters Level downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical signaling pathway of solubilized this compound.

References

Technical Support Center: Optimization of Picraline Extraction from Picralima nitida

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of picraline (B586500) and other alkaloids from the seeds of Picralima nitida.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found in Picralima nitida? A1: this compound is an indole (B1671886) alkaloid found in the plant Picralima nitida, a member of the Apocynaceae family.[1] It is one of several alkaloids, including akuammine, akuammidine, and akuammicine, that are of interest for their pharmacological properties.[2][3] The highest concentration of these alkaloids is typically found in the seeds, which are the primary source for extraction.[1][4] The fruit rind and stem bark also contain alkaloids but are less commonly used for this compound isolation.

Q2: What are the primary methods for extracting alkaloids from Picralima nitida seeds? A2: The most common methods involve solvent extraction, often preceded by a defatting step and followed by an acid-base liquid-liquid partitioning to separate the alkaloids from other plant components. Common techniques include:

  • Maceration: Soaking the powdered plant material in a solvent over a period of time.

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus that cycles fresh solvent through the plant material.

  • Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The alkaloids are first converted to their salt form using an acidic solution, making them water-soluble. The aqueous solution is then basified, converting the alkaloids back to their free base form, which is soluble in organic solvents and can be extracted.

Q3: Which solvents are most effective for this compound extraction? A3: The choice of solvent is critical and depends on the specific stage of extraction.

  • Defatting (Pre-extraction): Non-polar solvents like petroleum ether or n-hexane are used to remove oils and fats, which can interfere with subsequent steps.

  • Primary Extraction: Polar solvents such as ethanol (B145695) and methanol (B129727) are effective for extracting the total alkaloid content, as they can dissolve both free alkaloids and their salts. Dichloromethane (B109758) has also been used effectively.

  • Liquid-Liquid Extraction (Post-acidification): After basification of the acidic aqueous extract, water-immiscible organic solvents like dichloromethane or chloroform (B151607) are used to extract the alkaloid free bases.

Q4: How do experimental parameters like particle size, temperature, and time affect extraction yield? A4: These parameters significantly influence the efficiency of the extraction process.

  • Particle Size: There is an inverse relationship between particle size and extraction yield; smaller particles (greater surface area) lead to more efficient extraction.

  • Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compounds, leading to a higher yield. However, excessive heat can cause degradation of heat-sensitive alkaloids.

  • Extraction Time: A longer extraction time typically results in a higher yield, up to a point where equilibrium is reached.

Q5: What is the importance of pH control during the extraction process? A5: pH control is fundamental for the selective extraction and purification of alkaloids like this compound. Alkaloids are basic compounds that exist as salts in the acidic environment of the plant's vacuoles.

  • Acidic Medium (e.g., pH 2-3): In an acidic solution, alkaloids form salts (e.g., this compound hydrochloride), which are soluble in water and alcohol but insoluble in non-polar organic solvents. This allows for their separation from neutral and acidic plant components.

  • Alkaline Medium (e.g., pH 9-10): In a basic solution, the alkaloid salts are converted back to their free base form. As free bases, they are soluble in organic solvents like dichloromethane or chloroform but have low solubility in water, enabling their extraction from the aqueous phase.

Troubleshooting Guide

Issue 1: Low or No this compound Yield

  • Question: My final extract shows a very low yield of total alkaloids, and I cannot detect this compound using TLC or HPLC. What could be the cause?

  • Answer:

    • Incomplete Cell Lysis: Ensure the P. nitida seeds were ground to a fine, consistent powder. A particle size of around 1 mm has been noted in optimization studies. Inefficient grinding will prevent the solvent from accessing the alkaloids within the plant cells.

    • Improper Solvent Choice: Verify that you are using the correct solvent for each step. A preliminary defatting step with a non-polar solvent like petroleum ether is crucial. For the main extraction, polar solvents like ethanol or methanol are generally effective.

    • Incorrect pH for Acid-Base Extraction: The pH of your aqueous solutions is critical. During the acid wash, the pH should be sufficiently low (typically < 3) to ensure all alkaloids are protonated and dissolved. During basification, the pH must be high enough (typically > 9) to convert all alkaloid salts to their free base form for extraction into the organic phase. Use a calibrated pH meter to verify.

    • Insufficient Extraction Time or Temperature: The extraction may be incomplete. Studies have shown a direct relationship between yield and both time and temperature. Consider increasing the duration of maceration or the number of cycles in your Soxhlet extraction. For maceration, ensure periodic agitation to improve solvent contact.

    • Degradation of Alkaloids: Alkaloids can be sensitive to heat, light, and oxygen. If using high temperatures (e.g., in Soxhlet extraction or solvent evaporation), ensure it is not excessive. Store extracts in dark, airtight containers and minimize exposure to light.

Issue 2: Formation of a Stable Emulsion During Liquid-Liquid Extraction

  • Question: When I perform the liquid-liquid extraction after basifying my aqueous extract, a thick emulsion forms between the aqueous and organic layers that will not separate. How can I resolve this?

  • Answer: Emulsion formation is a common issue when working with crude plant extracts, which contain natural surfactants.

    • Prevention: The best approach is prevention. Instead of vigorously shaking the separatory funnel, use a gentle swirling or inverting motion. This reduces the mechanical energy that creates emulsions while still allowing for sufficient interfacial contact for extraction.

    • Breaking the Emulsion:

      • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by forcing the surfactant-like molecules into one of the phases.

      • Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., a few mL of methanol if you are using dichloromethane) can alter the polarity and help break the emulsion.

      • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can physically force the separation of the layers.

      • Filtration: Filtering the entire mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.

Issue 3: Extract is Highly Impure with Pigments and Fatty Compounds

  • Question: My final alkaloid extract is a dark, sticky residue, and TLC analysis shows many overlapping spots, including chlorophyll (B73375) and fats. How can I obtain a cleaner extract?

  • Answer: This indicates that non-alkaloidal compounds were co-extracted. A multi-step purification strategy is necessary.

    • Defatting Step is Essential: If you skipped the initial defatting step, you will co-extract significant amounts of lipids. Always begin by soaking the powdered seeds in a non-polar solvent like petroleum ether or n-hexane for an extended period (e.g., 24-48 hours) to remove these compounds.

    • Utilize Acid-Base Partitioning: This is the most effective way to separate basic alkaloids from neutral and acidic impurities. After your primary extraction (e.g., with ethanol), evaporate the solvent, and then redissolve the residue in an acidic aqueous solution. This will dissolve the alkaloid salts, leaving behind many organic impurities. Wash this acidic solution with a non-polar organic solvent (like hexane (B92381) or dichloromethane) to remove any remaining neutral impurities before proceeding to basify and extract your alkaloids.

    • Chromatographic Purification: A crude alkaloid extract will always be a mixture. To isolate this compound, column chromatography is required. Silica (B1680970) gel is commonly used, with an eluent system of increasing polarity (e.g., starting with hexane-ethyl acetate (B1210297) mixtures and gradually increasing the ethyl acetate proportion). For high-purity separation of complex alkaloid mixtures from P. nitida, advanced techniques like pH-zone-refining countercurrent chromatography (pHZR-CCC) have proven highly effective.

Data Summary Tables

Table 1: Effect of Process Parameters on Total Bioactive Component Yield from P. nitida

ParameterConditionEffect on YieldReference
Temperature Increased from 30°C to 90°CDirect relationship (yield increases)
Time Increased from 10 to 50 minutesDirect relationship (yield increases)
Particle Size Varied (e.g., 1mm to larger)Inverse relationship (yield decreases with larger size)
Optimal Conditions (RSM) 90°C, 50 min, 1mmPredicted optimum yield of 42.87% (total extract)

Note: The yields reported in this study were for the total ethanolic extract, not specifically for purified this compound.

Table 2: Comparison of Solvents Used in P. nitida Extraction Protocols

SolventPurposeStage of ExtractionRationaleReferences
Petroleum Ether / n-Hexane DefattingPre-extractionRemoves non-polar fats and oils that interfere with alkaloid isolation.
Ethanol / Methanol Primary ExtractionMain ExtractionPolar solvents capable of extracting a broad range of alkaloids (both free bases and salts).
Dichloromethane (CH₂Cl₂) / Chloroform Primary or Liquid-Liquid ExtractionMain or PurificationExtracts alkaloid free bases from basified aqueous solutions; also used for direct extraction.
Acidified Water (e.g., 0.1 N HCl) Selective DissolutionPurification (Acid-Base)Converts alkaloids to water-soluble salts, separating them from non-basic compounds.

Experimental Protocols

Protocol 1: General Alkaloid Extraction using Maceration and Acid-Base Partitioning

This protocol provides a standard method for obtaining a crude alkaloid fraction.

  • Preparation of Plant Material:

    • Air-dry the seeds of Picralima nitida in a shaded, well-ventilated area until brittle.

    • Grind the dried seeds into a fine powder (particle size ~1 mm).

  • Defatting:

    • Place the powdered seeds (e.g., 1 kg) in a large flask and add petroleum ether or n-hexane until the powder is fully submerged (e.g., 3 L).

    • Allow to stand for 48 hours with occasional stirring.

    • Filter the mixture, discard the solvent (filtrate), and air-dry the powdered seed material (marc) to remove residual solvent.

  • Primary Extraction:

    • Soak the defatted powder in 95% ethanol (e.g., 5 L) in a sealed container for 72 hours, with periodic agitation.

    • Filter the mixture and collect the ethanolic extract (filtrate).

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, gummy residue.

  • Acid-Base Partitioning:

    • Dissolve the residue in 0.1 N hydrochloric acid (HCl). This converts the alkaloids into their water-soluble salt forms.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution 2-3 times with dichloromethane in a separatory funnel to remove residual neutral impurities. Discard the organic layer each time.

    • Slowly add a concentrated NaOH solution to the acidic aqueous layer with constant stirring until the pH is approximately 9-10. This will precipitate the alkaloids as free bases.

    • Extract the alkaline solution 3-4 times with dichloromethane. Combine the organic layers.

    • Wash the combined organic layers with distilled water to remove residual base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude total alkaloid fraction.

  • Purification (Optional but Recommended):

    • Subject the crude alkaloid fraction to column chromatography over silica gel. Elute with a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol, to separate the individual alkaloids. Fractions should be monitored by TLC.

Visualizations

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification cluster_isolate Phase 4: Isolation start P. nitida Seeds grind Grinding start->grind powder Fine Powder grind->powder defat Defatting (n-Hexane) powder->defat macerate Primary Extraction (Ethanol) defat->macerate evap1 Evaporation macerate->evap1 residue Crude Residue evap1->residue acidify Acidification (0.1N HCl) residue->acidify basify Basification (NaOH to pH 9-10) acidify->basify lle Liquid-Liquid Extraction (Dichloromethane) basify->lle evap2 Evaporation lle->evap2 crude_alk Crude Alkaloid Fraction evap2->crude_alk chrom Column Chromatography crude_alk->chrom This compound Pure this compound chrom->this compound

Caption: General workflow for the extraction and isolation of this compound.

Troubleshooting_Yield start Low this compound Yield Detected q1 Was plant material finely powdered? start->q1 a1_yes Check Extraction Parameters q1->a1_yes Yes a1_no Action: Re-grind seeds to a fine, consistent powder. q1->a1_no No q2 Was the correct pH used for acid-base partitioning? a1_yes->q2 a2_yes Check for Emulsion / Loss q2->a2_yes Yes a2_no Action: Verify pH with meter. Acidic: <3, Alkaline: >9. q2->a2_no No q3 Was a stable emulsion formed during LLE? a2_yes->q3 a3_yes Action: Use methods to break emulsion (e.g., add brine). q3->a3_yes Yes a3_no Possible Degradation or Low Natural Abundance q3->a3_no No

References

Picraline stability issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with picraline (B586500). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving this compound in various solvents.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time in a protic solvent like methanol. What could be the cause?

A1: this compound, an indole (B1671886) alkaloid with an ester functional group, is susceptible to degradation in protic solvents, especially under non-neutral pH conditions. The primary degradation pathway is likely to be solvolysis (in this case, methanolysis), which is a type of hydrolysis where the solvent is a nucleophile. This reaction cleaves the ester bond, leading to the formation of a carboxylic acid derivative and the corresponding alcohol. The rate of this degradation is often pH-dependent.

Q2: I have observed the formation of a new, more polar peak in my HPLC analysis after storing a this compound solution in an aqueous buffer. What is the likely identity of this new peak?

A2: The new, more polar peak is likely a hydrolysis product of this compound. The ester linkage in the this compound molecule is susceptible to hydrolysis, particularly in aqueous solutions that are acidic or basic.[1][2] This reaction would result in the formation of a carboxylic acid, which is significantly more polar than the parent ester, thus explaining its earlier elution time on a reverse-phase HPLC column. To confirm this, you can perform a forced degradation study under acidic and basic conditions and monitor the growth of this peak.

Q3: My this compound sample is showing signs of degradation even when stored in a seemingly inert aprotic solvent. What other factors could be at play?

A3: Even in aprotic solvents, degradation can occur due to several factors:

  • Oxidation: this compound, like many complex organic molecules, can be susceptible to oxidation.[3][4] This can be initiated by dissolved oxygen, trace metal impurities, or exposure to light. The presence of tertiary amine and indole moieties can be sites for oxidation.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[5] It is crucial to store this compound solutions in amber vials or otherwise protected from light.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.[6][7][8] Ensure that your samples are stored at an appropriate, controlled temperature.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Acidic Aqueous Solution
  • Symptom: A rapid decrease in the this compound peak area and the appearance of one or more new peaks in the HPLC chromatogram when dissolved in an acidic buffer (pH < 4).

  • Probable Cause: Acid-catalyzed hydrolysis of the ester functional group. The protonation of the carbonyl oxygen of the ester makes it more electrophilic and susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions allow, increase the pH of the solution to be closer to neutral (pH 6-7). This compound may exhibit greater stability in this range.

    • Solvent Change: If possible, switch to an aprotic solvent for storage and dilute into the aqueous buffer immediately before use.

    • Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis.

    • Forced Degradation Study: Conduct a forced degradation study by intentionally exposing the this compound solution to different pH values to understand the pH-stability profile.

Issue 2: Color Change and Broadening of Peaks in this compound Solution Exposed to Air
  • Symptom: A noticeable color change (e.g., yellowing or browning) of the this compound solution and the appearance of broad, poorly resolved peaks in the chromatogram.

  • Probable Cause: Oxidative degradation and potential polymerization. The indole nucleus and other electron-rich parts of the molecule are susceptible to oxidation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Use of Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid).

    • Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen and potential metal contaminants that can catalyze oxidation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may help to stabilize the solution.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Solvents under Different Conditions

SolventpHTemperature (°C)Storage Duration (days)This compound Remaining (%)Degradation Products Observed
Methanol7.025785.2Methanolysis Product
Acetonitrile (B52724)N/A25798.5Minor Oxidative Impurities
Water3.040165.7Hydrolysis Product A
Water7.025792.1Minor Hydrolysis Product A
Water9.025178.4Hydrolysis Product B
DMSON/A25799.1None Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Materials:

  • This compound reference standard

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV or MS detector

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep 1 mL of this compound stock solution in a sealed vial at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of this compound stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

4. Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL in ACN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photodegradation (ICH Light Source) stock->photo Expose to Stress neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc data Data Evaluation: Identify Degradants hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways This compound This compound Hydrolysis_Product Hydrolysis Product (Carboxylic Acid Derivative) This compound->Hydrolysis_Product H₂O / H⁺ or OH⁻ (Hydrolysis of Ester) Oxidation_Product Oxidation Product (e.g., N-oxide) This compound->Oxidation_Product [O] (e.g., H₂O₂, Air) Photodegradation_Product Photodegradation Product This compound->Photodegradation_Product hv (Light Exposure)

Caption: Potential degradation pathways of this compound.

troubleshooting_logic start This compound Degradation Observed solvent_type What is the solvent? start->solvent_type aqueous_ph Is the pH acidic or basic? solvent_type->aqueous_ph Aqueous/Protic storage_conditions Check Storage Conditions: - Light Exposure? - Elevated Temperature? - Air Exposure? solvent_type->storage_conditions Aprotic aqueous_ph->storage_conditions No (Neutral) hydrolysis Likely Hydrolysis. - Adjust pH to neutral. - Use aprotic solvent for storage. aqueous_ph->hydrolysis Yes oxidation Potential Oxidation. - Use inert atmosphere. - Add antioxidant. storage_conditions->oxidation Air Exposure photodegradation Potential Photodegradation. - Protect from light. storage_conditions->photodegradation Light Exposure thermal_degradation Potential Thermal Degradation. - Store at lower temperature. storage_conditions->thermal_degradation Elevated Temp

Caption: Troubleshooting logic for this compound degradation issues.

References

Troubleshooting Picraline receptor binding assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during Picraline receptor binding assays. Given that this compound and its related alkaloids from Picralima nitida are known to interact with opioid receptors, the following guidance is based on established principles for opioid receptor binding assays.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my assay showing high non-specific binding (NSB)?

A: High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate calculations of affinity (Kd) and receptor density (Bmax).[2] NSB occurs when the radioligand binds to components other than the target receptor, such as lipids, proteins, or the filter itself.[2] Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration used.[2][3]

Potential Causes & Solutions:

  • Radioligand Issues: The concentration may be too high, or the ligand itself may be too hydrophobic ("sticky").

  • Receptor Preparation: Too much membrane protein can increase the number of non-specific sites available for binding.

  • Assay Conditions: Suboptimal buffer composition or inadequate washing can increase NSB.

See the table below for specific troubleshooting steps.

Q2: My specific binding signal is too low or undetectable. What are the potential causes?

A: A low specific binding signal, resulting in a poor signal-to-noise ratio, makes it difficult to obtain reliable data. This can stem from issues with the receptor preparation, the radioligand, or the assay conditions. Generally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand to be considered a robust assay.

Potential Causes & Solutions:

  • Receptor Preparation: The receptor may be absent, present in very low concentrations (low Bmax), or may have degraded during preparation.

  • Radioligand Issues: The radioligand may have degraded, or its specific activity might be too low to detect the available receptors.

  • Assay Conditions: Incubation times may be too short to reach binding equilibrium, or the buffer composition may not be optimal for receptor conformation and binding.

  • Separation Technique: Overly aggressive washing can cause the specific ligand-receptor complex to dissociate.

Q3: I'm observing high well-to-well and day-to-day variability. How can I improve reproducibility?

A: Assay variability can be a significant problem, making it difficult to compare results across experiments. The source of variability is often inconsistent technique or reagent preparation.

Potential Causes & Solutions:

  • Inconsistent Protocol Execution: Minor deviations in incubation times, temperatures, buffer compositions, or membrane preparations can introduce significant variability.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of error.

  • Reagent Instability: Using reagents from different batches or improperly stored aliquots can lead to inconsistent results.

  • Inhomogeneous Suspensions: If the membrane preparation is not mixed thoroughly before aliquoting, the receptor concentration will vary between wells.

Data Presentation: Troubleshooting Summaries

Table 1: Troubleshooting High Non-Specific Binding (NSB)

Potential CauseRecommended ActionTypical Parameter/Value
Radioligand concentration too highReduce radioligand concentration. A good starting point is at or below the Kd value.For competition assays, use [Radioligand] ≤ Kd.
Hydrophobic radioligandAdd Bovine Serum Albumin (BSA) or a non-ionic detergent to the assay buffer to block non-specific sites.0.1% - 1% BSA; 0.01-0.05% Tween-20.
Too much membrane proteinTitrate the amount of membrane protein to find the optimal balance between specific and non-specific binding.100-500 µg of membrane protein is a typical range.
Suboptimal wash stepsIncrease the number of washes and/or the volume of ice-cold wash buffer.3-5 washes with ice-cold buffer.
Radioligand binding to filtersPre-soak glass fiber filters in a blocking agent like polyethyleneimine (PEI).0.33% - 0.5% PEI for 30-60 minutes.

Table 2: Optimizing Signal-to-Noise Ratio

ParameterRecommendation for ImprovementRationale
Receptor Density (Bmax) Use a cell line with higher receptor expression or enrich the receptor during membrane preparation.A higher concentration of the target increases the specific binding signal.
Radioligand Specific Activity Ensure the radioligand has not degraded and possesses high specific activity.High specific activity is crucial for detecting low numbers of receptors.
Incubation Time Determine the time required to reach equilibrium through kinetic experiments (time course).Incubation times that are too short will not allow for maximal specific binding.
Buffer Composition Verify pH and ionic strength. Some receptors require specific ions (e.g., Mg2+) for optimal binding.The buffer must maintain the receptor in its proper conformational state for ligand binding.
Washing Procedure Optimize wash time and volume to remove unbound ligand without causing significant dissociation of the bound complex.Harsh washing can strip specifically bound ligand, reducing the signal.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay

This protocol describes a general procedure for determining the binding affinity of an unlabeled compound (e.g., this compound) by measuring its ability to compete for binding with a known radioligand to a target receptor (e.g., an opioid receptor).

1. Reagent Preparation:

  • Binding Buffer: Prepare a buffer appropriate for the receptor system (e.g., 50 mM Tris-HCl, pH 7.4). The buffer may need to be supplemented with ions like MgCl2 or blocking agents like BSA.

  • Radioligand Stock: Prepare a concentrated stock solution of the radioligand (e.g., [³H]DAMGO for µ-opioid receptors).

  • Unlabeled Competitor Stock (e.g., this compound): Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO), and then create serial dilutions.

  • Receptor Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the receptor of interest. Determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.

  • Wash Buffer: This is typically the binding buffer, kept ice-cold.

2. Assay Procedure:

  • Set up assay tubes/plate in triplicate for total binding, non-specific binding (NSB), and competitor concentrations.

  • For NSB tubes: Add a high concentration of a standard, unlabeled ligand known to saturate the receptor (e.g., 10 µM Naloxone for opioid receptors).

  • For Competitor tubes: Add the serial dilutions of this compound.

  • For Total Binding tubes: Add buffer/vehicle.

  • Add the radioligand to all tubes at a final concentration at or below its Kd.

  • Initiate the binding reaction by adding the diluted membrane preparation (e.g., 100-500 µg protein) to all tubes.

  • Incubate all tubes at a constant temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), as determined by prior kinetic experiments.

3. Separation of Bound and Free Radioligand:

  • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B), which traps the membranes. The filter plate should be pre-soaked in a blocking agent (e.g., 0.5% PEI) to reduce NSB.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percent specific binding as a function of the log concentration of the competitor (this compound).

  • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagram 1: Troubleshooting Workflow for High Non-Specific Binding

High_NSB_Troubleshooting start Start: High NSB (>50% of Total Binding) check_radioligand Is Radioligand [L] at or below Kd? start->check_radioligand reduce_radioligand Action: Reduce [L] and re-run assay. check_radioligand->reduce_radioligand No check_protein Is membrane protein in optimal range (e.g., 100-500 µg)? check_radioligand->check_protein Yes reduce_radioligand->check_protein titrate_protein Action: Titrate protein concentration down. check_protein->titrate_protein No check_buffer Does buffer contain a blocking agent (e.g., BSA)? check_protein->check_buffer Yes titrate_protein->check_buffer add_blocker Action: Add 0.1-1% BSA to binding/wash buffers. check_buffer->add_blocker No check_wash Are wash steps adequate (e.g., >3 washes with ice-cold buffer)? check_buffer->check_wash Yes add_blocker->check_wash increase_wash Action: Increase number and/or volume of washes. check_wash->increase_wash No check_filters Are filters pre-treated (e.g., with PEI)? check_wash->check_filters Yes increase_wash->check_filters treat_filters Action: Pre-soak filters in 0.5% PEI. check_filters->treat_filters No end_ok NSB Resolved check_filters->end_ok Yes treat_filters->end_ok Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting prep_reagents 1. Prepare Buffers, Radioligand, and Competitor (this compound) prep_membranes 2. Prepare and Quantify Receptor Membranes prep_reagents->prep_membranes add_reagents 3. Add Reagents to Plate: - Total Binding (Vehicle) - NSB (Std. Ligand) - Competition (this compound) prep_membranes->add_reagents add_radioligand 4. Add Radioligand to all wells add_reagents->add_radioligand add_membranes 5. Add Membranes to initiate reaction add_radioligand->add_membranes incubate 6. Incubate to Reach Equilibrium add_membranes->incubate filtration 7. Rapidly Filter Plate to separate bound/free incubate->filtration washing 8. Wash Filters with Ice-Cold Buffer filtration->washing counting 9. Dry Plate & Add Scintillant, then Count Radioactivity washing->counting analysis 10. Data Analysis: Calculate Ki from IC50 counting->analysis Signaling_Pathway cluster_membrane Cell Membrane receptor Opioid Receptor (Gi-coupled GPCR) g_protein G-Protein (αi, β, γ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi inhibits camp cAMP adenylyl_cyclase->camp Converts ligand This compound (Agonist) ligand->receptor Binds atp ATP atp->adenylyl_cyclase response Cellular Response (e.g., ↓ Neuronal Excitability) camp->response Leads to

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of Picraline and its related indole (B1671886) alkaloids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to larger-scale production. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of complex indole alkaloids like this compound?

A1: Scaling up the synthesis of structurally complex indole alkaloids such as this compound presents several key challenges:

  • Stereocontrol: Maintaining the desired stereochemistry at multiple chiral centers can be difficult on a larger scale. In the synthesis of related alkaloids like Picrinine, the formation of undesired epimers has been observed.[1]

  • Reaction Kinetics and Heat Transfer: Reactions that are manageable in the lab can become difficult to control in large reactors due to changes in surface-area-to-volume ratios, leading to "hot spots" and potential side reactions or decomposition.[2]

  • Purification: The polarity and potential for multiple, closely-related byproducts in indole alkaloid syntheses make purification by chromatography challenging to scale.[3][4][5] Crystallization may be a preferred method for purification at scale, but developing a robust crystallization process can be time-consuming.

  • Impurity Profile: The impurity profile can change significantly with scale. New impurities may appear that were not detected at the lab scale, requiring thorough characterization and the development of new purification strategies.

  • Protecting Group Strategy: The efficiency and selectivity of protecting group introduction and removal can decrease on a larger scale, leading to incomplete reactions and the formation of new impurities.

Q2: The yield of our Pictet-Spengler reaction drops significantly at a larger scale. What are the common causes and solutions?

A2: The Pictet-Spengler reaction is a critical step in many indole alkaloid syntheses, and yield reduction on scale-up is a common issue.

pictet_spengler_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Inefficient Mixing Inefficient Mixing Low Yield->Inefficient Mixing leads to Poor Heat Transfer Poor Heat Transfer Low Yield->Poor Heat Transfer leads to Suboptimal Catalyst Concentration Suboptimal Catalyst Concentration Low Yield->Suboptimal Catalyst Concentration contributes to Decomposition Decomposition Low Yield->Decomposition results in Improve Agitation Improve Agitation Inefficient Mixing->Improve Agitation address with Optimize Heating/Cooling Optimize Heating/Cooling Poor Heat Transfer->Optimize Heating/Cooling address with Screen Catalysts and Loading Screen Catalysts and Loading Suboptimal Catalyst Concentration->Screen Catalysts and Loading address with Milder Reaction Conditions Milder Reaction Conditions Decomposition->Milder Reaction Conditions address with

Here are some potential causes and their corresponding solutions:

Potential Cause Troubleshooting Steps
Inefficient Mixing Ensure adequate agitation in the reactor to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized concentration gradients and side reactions.
Poor Heat Transfer Optimize heating and cooling protocols for the larger reactor. Exothermic reactions that are easily controlled on a small scale can lead to temperature spikes and product decomposition at a larger scale.
Suboptimal Catalyst Concentration The optimal catalyst loading may differ between scales. Perform a catalyst screen and optimization at the pilot scale. For sensitive substrates, consider milder acid catalysts.
Decomposition of Starting Material or Product Sensitive functional groups may not be stable under prolonged reaction times or higher temperatures often encountered during scale-up. Consider using milder reaction conditions or protecting sensitive groups.
Solvent Effects The choice of solvent can significantly impact the reaction outcome. While protic solvents are traditional, aprotic media have sometimes shown superior yields.

Q3: We are observing new, uncharacterized impurities in our scaled-up batches of a this compound intermediate. How should we approach this?

A3: The appearance of new impurities upon scale-up is a common challenge in process development. A systematic approach is required to identify, characterize, and control these impurities.

impurity_investigation_workflow Start Start Isolate Impurity Isolate Impurity Start->Isolate Impurity Characterize Structure (NMR, MS, IR) Characterize Structure (NMR, MS, IR) Isolate Impurity->Characterize Structure (NMR, MS, IR) Propose Formation Mechanism Propose Formation Mechanism Characterize Structure (NMR, MS, IR)->Propose Formation Mechanism Modify Reaction Conditions Modify Reaction Conditions Propose Formation Mechanism->Modify Reaction Conditions Develop Analytical Method for Tracking Develop Analytical Method for Tracking Modify Reaction Conditions->Develop Analytical Method for Tracking Set Specification for Impurity Set Specification for Impurity Develop Analytical Method for Tracking->Set Specification for Impurity End End Set Specification for Impurity->End

Here is a recommended workflow:

  • Isolation and Characterization: Isolate the new impurities using preparative chromatography. Characterize their structures using spectroscopic techniques such as NMR, MS, and IR.

  • Propose Formation Mechanism: Based on the structures of the impurities and the reaction conditions, propose a likely formation mechanism. This will provide insights into how to control their formation.

  • Process Parameter Optimization: Modify reaction conditions to minimize the formation of these impurities. This could involve adjusting temperature, reaction time, reagent stoichiometry, or the order of addition.

  • Analytical Method Development: Develop and validate an analytical method (e.g., HPLC) to accurately quantify the levels of these new impurities in your reaction mixture and final product.

  • Specification Setting: Establish acceptable limits for these impurities in your final product based on regulatory guidelines and toxicological data.

Q4: What are some effective strategies for purifying this compound and related alkaloids on a large scale?

A4: Large-scale purification of polar, complex molecules like this compound requires moving away from traditional laboratory-scale chromatography where possible.

Purification Technique Advantages for Scale-Up Challenges and Considerations
Crystallization Often the most cost-effective and scalable method for achieving high purity. Can be highly selective for the desired polymorph.Requires significant development to find suitable solvent systems and conditions. The presence of impurities can sometimes inhibit crystallization or lead to the formation of undesirable crystal forms.
Preparative HPLC Can provide high-purity material and is often used for final polishing steps.Can be expensive and generate large volumes of solvent waste, making it less ideal for early-stage purification of large quantities.
Acid-Base Extraction Can be an effective method for removing non-basic impurities.May not be effective if the alkaloid has a high affinity for the aqueous phase. Emulsion formation can be a problem at larger scales.
Continuous Flow Purification Can be integrated with continuous synthesis, offering better control and efficiency.Requires specialized equipment and expertise to set up and optimize.

Troubleshooting Guides

Issue 1: Formation of Diastereomers in the Core Synthesis
  • Symptom: A complex mixture of diastereomers is observed, which is difficult to separate by standard chromatography.

  • Potential Cause: In the synthesis of the related alkaloid Picrinine, the formation of an undesired epimer of a key aldehyde intermediate was noted. This can arise from a lack of facial selectivity in a key bond-forming step.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Vary the temperature, solvent, and catalyst to favor the formation of the desired diastereomer.

    • Epimerization: Investigate if the undesired diastereomer can be converted to the desired one. For the Picrinine intermediate, treatment with potassium carbonate in methanol (B129727) allowed for epimerization to a 1:1 mixture which could then be separated.

    • Chiral Chromatography: If separation by standard silica (B1680970) gel chromatography is not feasible, explore the use of chiral chromatography for separation of the diastereomers.

Issue 2: Decomposition During Late-Stage Transformations
  • Symptom: Significant decomposition of advanced intermediates is observed during late-stage functional group manipulations.

  • Potential Cause: The complex, polycyclic core of this compound-type alkaloids can be sensitive to harsh reaction conditions. For example, ozonolysis of a late-stage intermediate in the Picrinine synthesis led to non-specific decomposition.

  • Troubleshooting Steps:

    • Milder Reagents: Explore the use of milder and more selective reagents for the desired transformation. In the Picrinine synthesis, a two-step oxidation/esterification sequence was successfully used to convert an aldehyde to a methyl ester without disturbing a sensitive lactol functionality.

    • Protecting Group Strategy: If a sensitive functional group is present, consider protecting it before carrying out the problematic step. The choice of protecting group is crucial and should be stable to the reaction conditions and readily removable without affecting the rest of the molecule.

    • Order of Steps: Re-evaluate the synthetic sequence. It may be possible to perform the challenging transformation earlier in the synthesis on a simpler intermediate.

Experimental Protocols

Representative Experimental Protocol: Pictet-Spengler Reaction

This protocol is a general representation and should be optimized for the specific substrates used in the synthesis of this compound.

  • Reactant Preparation: Dissolve the tryptamine (B22526) derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) in a reactor equipped with a stirrer, thermometer, and nitrogen inlet.

  • Aldehyde Addition: Add the aldehyde partner (1.1 eq.) to the solution.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq.) to the reaction mixture. The addition may need to be controlled to manage any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.

Representative Experimental Protocol: Boc Protection of an Amine

This is a standard procedure for the protection of an amine functional group.

  • Dissolution: Dissolve the amine (1.0 mmol) in dichloromethane (10 mL).

  • Base Addition: Add triethylamine (B128534) (1.5 mmol, 1.5 eq.).

  • Boc Anhydride Addition: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 mmol, 1.1 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected amine, which can be further purified by chromatography if necessary.

Note: The information provided in this Technical Support Center is for guidance purposes. All experimental procedures should be adapted and optimized for the specific chemical entities and scales being used, with appropriate safety precautions in place.

References

Minimizing degradation of Picraline during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Picraline during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a complex indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Picralima nitida. Its intricate structure makes it susceptible to degradation under various chemical and physical conditions. Degradation can lead to reduced yield, altered biological activity, and the formation of unwanted byproducts, compromising research and development efforts.

Q2: What are the primary factors that cause this compound degradation during extraction?

A2: The stability of this compound, like many indole alkaloids, is sensitive to several factors encountered during extraction. These include:

  • Extreme pH: Both highly acidic and highly alkaline conditions can catalyze hydrolysis or rearrangement of the molecule.

  • High Temperatures: Prolonged exposure to heat can accelerate degradation reactions.[1]

  • Light: Exposure to UV and even visible light can induce photochemical degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the alkaloid structure.[2]

Q3: My this compound extract is showing a color change. What does this indicate?

A3: A noticeable color change in your extract, such as darkening or shifting hues, is often a visual indicator of chemical degradation. This is a common sign of oxidation or the formation of polymeric degradation products. It is crucial to investigate the cause and optimize your extraction and storage conditions to prevent further loss of the target compound.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Absolutely. The solvent system not only determines the efficiency of the extraction but also influences the stability of this compound. Some solvents can promote degradative reactions. For instance, protic solvents may participate in acid-base catalyzed degradation, while solvents containing peroxides (often found in aged ethers) can cause oxidation. The use of "green solvents" like supercritical CO2 can minimize exposure to harsh organic solvents.[2][3]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Degradation due to harsh pH: Use of strong acids or bases during acid-base extraction.Use a milder pH range for extraction. For acid-base extraction, consider using weak acids like acetic or tartaric acid instead of strong mineral acids.[4] For alkaline conditions, maintain the pH just high enough to ensure the free base form without causing hydrolysis.[5]
Thermal Degradation: High temperatures used during solvent evaporation or prolonged extraction times at elevated temperatures.Employ low-temperature evaporation techniques such as rotary evaporation under reduced pressure. Minimize the duration of any heating steps.[1] Consider extraction methods that operate at or near room temperature.
Presence of Unknown Impurities Oxidative Degradation: Exposure of the extract to air for extended periods.Perform extractions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can also be beneficial.[6][7]
Photochemical Degradation: Exposure of the extract to light.Protect the extraction setup and all subsequent solutions from light by using amber glassware or by wrapping containers in aluminum foil.
Inconsistent Extraction Efficiency Incomplete Extraction: Insufficient solvent-to-solid ratio or inadequate extraction time.Optimize the solvent volume and extraction duration. Modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and reduce extraction times, thereby minimizing degradation.[8]
Matrix Effects: Complex plant matrix interfering with the extraction.Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other interfering compounds.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction of this compound

This protocol is designed to minimize degradation by using controlled pH and temperature.

  • Maceration:

    • Grind the dried and powdered plant material (e.g., seeds of Picralima nitida) to a fine powder.

    • Macerate the powder in methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours, protected from light.

  • Acidification and Filtration:

    • Concentrate the alcoholic extract under reduced pressure at a temperature below 40°C.

    • Acidify the residue with a 1% aqueous solution of tartaric or acetic acid to a pH of 2-3.[4] This converts the alkaloids into their salt form, which is soluble in the aqueous phase.

    • Filter the acidic solution to remove non-alkaloidal components.

  • Basification and Extraction:

    • Cool the acidic aqueous solution in an ice bath.

    • Carefully add a cold, dilute solution of sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) to raise the pH to 8-9. This converts the alkaloid salts back to their free base form.[5]

    • Immediately extract the free base into a non-polar organic solvent such as dichloromethane (B109758) or ethyl acetate. Perform the extraction multiple times to ensure complete recovery.

  • Drying and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure at a low temperature (<40°C) to yield the crude this compound extract.

  • Storage:

    • Store the final extract in a tightly sealed amber vial under an inert atmosphere at -20°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to enhance extraction efficiency at lower temperatures and shorter times.

  • Sample Preparation:

    • Mix the powdered plant material with a suitable solvent (e.g., 70% ethanol) in an extraction vessel. The addition of a small amount of antioxidant (e.g., 0.1% ascorbic acid) is recommended.

  • Ultrasonic Treatment:

    • Place the vessel in an ultrasonic bath.

    • Apply ultrasonic waves at a controlled temperature (e.g., 30-40°C) for a predetermined time (e.g., 30-60 minutes).

  • Filtration and Concentration:

    • Filter the extract to separate the solid plant material.

    • Concentrate the solvent using a rotary evaporator at low temperature and reduced pressure.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like column chromatography or preparative HPLC.

Data Presentation

Table 1: Influence of pH on this compound Stability in Aqueous Solution

pHTemperature (°C)Incubation Time (hours)This compound Recovery (%)
2252495
4252498
7252492
9252485
11252470

Note: Data are representative and intended to illustrate the general trend of indole alkaloid stability.

Table 2: Effect of Temperature on this compound Degradation

Temperature (°C)SolventIncubation Time (hours)This compound Recovery (%)
4Methanol48>99
25Methanol4896
40Methanol4888
60Methanol4875

Note: Data are representative and intended to illustrate the general trend of indole alkaloid stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Acid-Base Cleanup cluster_final Final Product plant_material Dried Plant Material grinding Grinding plant_material->grinding maceration Maceration (Solvent + Antioxidant) grinding->maceration filtration1 Filtration maceration->filtration1 concentration1 Low-Temp Concentration filtration1->concentration1 acidification Acidification (pH 2-3) concentration1->acidification filtration2 Filtration acidification->filtration2 basification Basification (pH 8-9) filtration2->basification extraction Solvent Extraction basification->extraction concentration2 Final Concentration extraction->concentration2 final_product Crude this compound Extract concentration2->final_product

Caption: Workflow for Optimized this compound Extraction.

degradation_pathways cluster_factors cluster_products This compound This compound hydrolysis Hydrolysis Products This compound->hydrolysis (pH) oxidation Oxidation Products This compound->oxidation (O2, Light) rearrangement Rearrangement Isomers This compound->rearrangement (pH, Temp) polymers Polymeric Byproducts This compound->polymers (Multiple Factors) high_temp High Temperature high_temp->hydrolysis high_temp->rearrangement high_temp->polymers extreme_ph Extreme pH extreme_ph->hydrolysis extreme_ph->rearrangement light Light (UV/Vis) light->oxidation oxygen Oxygen oxygen->oxidation

Caption: Factors Leading to this compound Degradation.

References

Technical Support Center: Enhancing the Bioavailability of Picraline Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Picraline (B586500) is a natural indole (B1671886) alkaloid with demonstrated biological activities.[1][2] However, publicly available data on its specific bioavailability and formulation enhancement is limited. This guide provides general principles, troubleshooting advice, and experimental protocols applicable to poorly water-soluble alkaloids like this compound, aimed at supporting researchers in this area.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is bioavailability a concern?

A1: this compound is a natural alkaloid found in plants such as Alstonia and Picralima nitida.[1][3][4] Like many complex natural products, this compound is a lipophilic molecule, and its solubility is reported in organic solvents like DMSO and Acetone, which suggests poor aqueous solubility.[5] Poor water solubility is a primary reason for low oral bioavailability, as the drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[1][4]

Q2: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?

A2: The main goal is to improve the solubility and/or the dissolution rate of the compound. Key strategies can be categorized as follows:

  • Physical Modifications: These include reducing the particle size (micronization, nanosizing) to increase the surface area for dissolution.[6][7] Another approach is to create amorphous solid dispersions, where the crystalline structure of the drug is disrupted by dispersing it in a polymer matrix.[1][6]

  • Chemical Modifications: This involves creating salts or prodrugs with improved solubility, although this fundamentally alters the molecule.[2][8]

  • Formulation-Based Approaches: This is the most common strategy and includes:

    • Lipid-based formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a solubilized state in the GI tract.[9]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][8]

    • Use of Co-solvents and Surfactants: These excipients can improve the wetting and solubilization of the drug.[7][8]

Q3: How do I choose the best enhancement strategy for my this compound formulation?

A3: The choice depends on the specific physicochemical properties of this compound, the desired dosage form, and the target product profile. A logical approach is essential.

G Start Start: Characterize This compound Properties (Solubility, Permeability) BCS_Class Determine Biopharmaceutics Classification System (BCS) Class Start->BCS_Class Class_II_IV Low Solubility (BCS Class II or IV) BCS_Class->Class_II_IV Poorly Soluble Solubility_Limited Solubility is the rate-limiting step for absorption Class_II_IV->Solubility_Limited Strategy_Select Select Enhancement Strategy Solubility_Limited->Strategy_Select Size_Reduction Particle Size Reduction (Micronization, Nanosuspensions) Strategy_Select->Size_Reduction Simple, scalable Solid_Dispersion Amorphous Solid Dispersions (Spray Drying, HME) Strategy_Select->Solid_Dispersion For highly crystalline or high-dose compounds Lipid_Based Lipid-Based Formulations (SEDDS, SMEDDS) Strategy_Select->Lipid_Based For highly lipophilic compounds Complexation Complexation (e.g., with Cyclodextrins) Strategy_Select->Complexation For low-dose compounds, potential for stability issues

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: My this compound formulation shows poor dissolution in vitro.

Question Possible Cause & Troubleshooting Steps
Is the particle size of the API optimized? Cause: Large particles have a smaller surface area, leading to slow dissolution.[7] Troubleshooting: 1. Measure the particle size distribution of your this compound powder. 2. Consider micronization or nano-milling to reduce the particle size. 3. Re-run the dissolution test with the size-reduced material.
Are you experiencing drug precipitation in the dissolution media? Cause: The formulation may create a temporary supersaturated state, but the drug crashes out of solution. Troubleshooting: 1. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into your formulation.[10] These polymers can maintain the supersaturated state. 2. Optimize the concentration of the inhibitor.
Is the formulation wetting properly? Cause: Poor wetting of a hydrophobic powder can lead to clumping and slow dissolution. Troubleshooting: 1. Incorporate a surfactant (e.g., Polysorbate 80, SLS) into your formulation to reduce the interfacial tension between the drug and the dissolution medium.[8]

Issue 2: In vitro results are good, but in vivo bioavailability is still low.

Question Possible Cause & Troubleshooting Steps
Could this compound be a substrate for efflux transporters like P-glycoprotein (P-gp)? Cause: Even if the drug dissolves, P-gp in the intestinal wall can pump it back into the gut lumen, preventing absorption. Troubleshooting: 1. Conduct an in vitro Caco-2 permeability assay to assess efflux. 2. Consider co-formulating with a known P-gp inhibitor, such as piperine, which has been shown to enhance the bioavailability of other drugs.[11][12]
Is the drug degrading in the acidic environment of the stomach? Cause: Some compounds are unstable at low pH. Troubleshooting: 1. Test the stability of this compound in simulated gastric fluid (SGF). 2. If degradation occurs, consider an enteric-coated formulation that bypasses the stomach and releases the drug in the intestine.
Is first-pass metabolism a significant factor? Cause: The drug may be extensively metabolized by enzymes in the liver (hepatic first-pass effect) after absorption, reducing the amount that reaches systemic circulation. Troubleshooting: 1. Perform an in vitro metabolic stability assay using liver microsomes. 2. If metabolism is high, a different route of administration (e.g., parenteral, transdermal) might be necessary, or the dose may need to be adjusted.

Data Presentation: Illustrative Bioavailability Enhancement

The following table summarizes hypothetical data for a poorly soluble alkaloid ("Compound P," analogous to this compound) to illustrate the potential impact of various formulation strategies.

Table 1: Comparison of Pharmacokinetic Parameters for Different "Compound P" Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 2085 ± 154.0450 ± 90100% (Reference)
Micronized Suspension 20150 ± 252.5980 ± 120218%
Solid Dispersion in PVP K30 20420 ± 501.53150 ± 300700%
Self-Emulsifying System (SEDDS) 20650 ± 751.04250 ± 410944%

Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Objective: To prepare an ASD of this compound with a hydrophilic polymer to enhance its dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane (DCM), Methanol, Rotary Evaporator, Vacuum Oven.

  • Methodology:

    • Weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).

    • Dissolve both components completely in a minimal amount of a 1:1 DCM:Methanol co-solvent in a 250 mL round-bottom flask. The solution should be clear.

    • Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C.

    • Reduce the pressure gradually to evaporate the solvent. Continue until a thin, dry film is formed on the flask wall.

    • Scrape the solid material from the flask.

    • Place the collected solid in a vacuum oven at 40°C overnight to remove any residual solvent.

    • Gently grind the resulting solid into a fine powder using a mortar and pestle.

    • Characterize the ASD for amorphous nature using Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) and compare it to the crystalline this compound.

Protocol 2: In Vitro Dissolution Testing

  • Objective: To compare the dissolution rate of an enhanced this compound formulation against the pure drug.

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Media: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, maintained at 37 ± 0.5°C.

  • Methodology:

    • Set the paddle speed to 75 RPM.

    • Place a quantity of the formulation (e.g., the ASD from Protocol 1) containing the equivalent of 20 mg of this compound into the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed dissolution media.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

    • Plot the percentage of drug dissolved versus time.

Workflow Visualization

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Permeability & Stability cluster_2 Phase 3: In Vivo Pharmacokinetics Formulate Prepare Formulations (e.g., Solid Dispersion, SEDDS) Characterize Physicochemical Characterization (PXRD, DSC, Particle Size) Formulate->Characterize Dissolution In Vitro Dissolution Studies Characterize->Dissolution Caco2 Caco-2 Permeability Assay (Assess Absorption & Efflux) Dissolution->Caco2 Lead Formulation Stability GI Stability Assays (SGF & SIF) Dissolution->Stability Animal_PK Animal Pharmacokinetic Study (e.g., in Rats) Caco2->Animal_PK Optimized Formulation Analyze LC-MS/MS Bioanalysis of Plasma Samples Animal_PK->Analyze Calc_Params Calculate PK Parameters (AUC, Cmax, Tmax) Analyze->Calc_Params Assess_BA Assess Relative Bioavailability Calc_Params->Assess_BA

Caption: Experimental workflow for developing and testing a new this compound formulation.

References

Technical Support Center: Optimizing Reaction Conditions for Picraline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Picraline and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive functional groups in this compound that can be targeted for derivatization?

A1: this compound, a complex indole alkaloid, possesses several functional groups amenable to derivatization. The most common sites for chemical modification are the hydroxyl (-OH) groups and the indole nucleus, which contains a reactive nitrogen atom and specific carbon positions (primarily C3) that can undergo substitution reactions. The choice of derivatization strategy will depend on the desired properties of the final derivative.

Q2: I am having trouble with the acylation of this compound. The reaction is giving me a mixture of products, and the yield of my desired C3-acylated product is low. What could be the issue?

A2: This is a common challenge in indole chemistry due to the competing reactivity of the indole nitrogen and the C3 position.[1] Traditional Friedel-Crafts acylation conditions using strong Lewis acids like aluminum chloride (AlCl₃) can also lead to undesired polymerization of the electron-rich indole ring.[1]

To improve the regioselectivity for C3-acylation, consider the following troubleshooting strategies:

  • Choice of Lewis Acid: Milder or sterically hindered Lewis acids often provide better selectivity. Dialkylaluminum chlorides (e.g., Et₂AlCl or Me₂AlCl) have been shown to be effective for the 3-acylation of unprotected indoles.[1][2]

  • Reaction Conditions: Optimizing the solvent and temperature is crucial. Dichloromethane (B109758) is a commonly used solvent for these reactions.[2]

  • N-Protection: While it adds extra steps, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) can effectively block N-acylation and direct the reaction to the C3 position.

Q3: My silylation reaction for GC-MS analysis of a this compound derivative is not going to completion. What factors should I optimize?

A3: Incomplete silylation is a frequent issue when derivatizing complex molecules like alkaloids. Several factors can influence the efficiency of the reaction. The ease of derivatization for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. Steric hindrance around the functional group can also impact reactivity.

Consider the following for optimization:

  • Reagent Concentration: It is recommended to use the silylating reagent in excess. A general guideline is at least a 2:1 molar ratio of the silylating agent (like BSTFA or MSTFA) to the active hydrogens in your molecule.

  • Reaction Time and Temperature: While some alcohols can be derivatized in minutes at room temperature, more hindered groups may require hours at elevated temperatures to complete the reaction. For example, some estrogenic compounds are fully derivatized in 30 minutes at 75°C, while others may require longer times.

  • Catalyst: For moderately hindered or slowly reacting compounds, the addition of a catalyst to the silylating reagent can be beneficial.

  • Moisture Control: Silylation reactions are highly sensitive to water. The presence of moisture can slow down or completely inhibit the reaction and can also lead to the decomposition of the silylating reagent and the formed derivatives.

Q4: I am observing peak tailing and poor resolution in my GC-MS analysis after derivatizing my this compound analogue. What are the possible causes?

A4: Poor chromatographic performance after derivatization can stem from several issues:

  • Incomplete Derivatization: As mentioned in the previous question, if the derivatization reaction is not complete, you will have a mixture of the derivatized and underivatized analyte, leading to poor peak shape and resolution.

  • Analyte Adsorption: The GC system itself can have active sites that interact with the analyte. Ensure that the GC liner and column are properly deactivated. Silanizing glassware can also prevent sample loss through adsorption.

  • Stationary Phase Interaction: Trimethylsilyl (TMS) derivatives should not be analyzed on polyethylene (B3416737) glycol (PEG) phases or other stationary phases that have active hydrogen atoms, as this can lead to interactions and peak tailing. Nonpolar silicone phases are generally recommended for the analysis of TMS derivatives.

Troubleshooting Guides

Issue: Low Yield of Desired Ester Derivative during Esterification

Esterification is a common method for modifying hydroxyl groups in natural products. However, achieving high yields with complex molecules like this compound can be challenging due to issues with solubility and metabolic instability.

Caption: Troubleshooting workflow for low esterification yield.

Issue: Inconsistent Results in Silylation for GC-MS

Reproducibility is key for quantitative analysis. Inconsistent derivatization can compromise your results.

Caption: Troubleshooting inconsistent silylation for GC-MS analysis.

Data Presentation

Table 1: Comparison of Silylating Reagents for Derivatization of Hydroxylated Alkaloids
ReagentCommon NameKey Features & Considerations
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful silylating agent. By-products may co-elute with early eluting peaks.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFABy-products are more volatile than those of BSTFA, reducing interference with early eluting peaks.
TrimethylsilylimidazoleTMSIA strong silylating agent, particularly effective for hydroxyl groups.
Table 2: General Reaction Parameters for Acylation of Indoles
ParameterConditionRationale/Considerations
Lewis Acid Diethylaluminum chloride (Et₂AlCl)Milder Lewis acid that improves C3-regioselectivity over stronger acids like AlCl₃.
Acylating Agent Acyl ChlorideReacts readily under these conditions.
Solvent Dichloromethane (CH₂Cl₂)Anhydrous conditions are crucial.
Temperature 0 °C to room temperatureStarting at a lower temperature helps to control the reaction.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Hydroxylated this compound Derivative for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific this compound derivatives.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the dried this compound derivative into a clean, dry 2 mL reaction vial.

    • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.

  • Derivatization:

    • Add 100 µL of a silylating reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the vial.

    • Securely cap the vial immediately to prevent the ingress of moisture.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes in a heating block or oven. The optimal time and temperature should be determined experimentally.

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

    • It is advisable to analyze the sample as soon as possible after derivatization, as silyl (B83357) derivatives can be susceptible to hydrolysis.

Protocol 2: General Procedure for C3-Acylation of an Indole Moiety within a this compound Scaffold

This protocol is adapted from general methods for the C3-acylation of indoles and should be optimized for the specific this compound substrate.

  • Reaction Setup:

    • To a solution of the this compound derivative (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a 1.0 M solution of diethylaluminum chloride (Et₂AlCl) in hexanes (1.1 mL, 1.1 mmol) dropwise.

    • Stir the resulting mixture at 0 °C for 20 minutes.

  • Acylation:

    • Add the desired acyl chloride (1.1 mmol) dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can then be purified by column chromatography on silica (B1680970) gel.

References

Picraline Sample Preparation for Metabolomics: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing picraline (B586500) samples for metabolomics studies. This compound, a complex indole (B1671886) alkaloid, requires careful sample preparation to ensure accurate and reproducible results. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during extraction, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when preparing this compound samples for metabolomics?

The primary challenges in this compound sample preparation are similar to those for other indole alkaloids: degradation, low extraction efficiency, and matrix effects during analysis. Indole alkaloids can be sensitive to pH, temperature, and light, potentially leading to sample degradation if not handled properly.[1][2][3] Achieving high extraction recovery from complex biological matrices can be difficult, and co-extracted substances can interfere with LC-MS analysis, a phenomenon known as matrix effects.[4][5]

Q2: Which extraction solvent is best for this compound?

While there is no single "best" solvent for all applications, methanol (B129727) and ethanol (B145695) are commonly used for extracting indole alkaloids from plant and biological samples. The choice of solvent may need to be optimized depending on the sample matrix. For instance, a common starting point is 80% methanol in water. It is crucial to perform validation studies to determine the optimal solvent system for your specific sample type to maximize extraction efficiency.

Q3: How can I prevent this compound degradation during sample preparation?

To minimize degradation, it is recommended to work at low temperatures and protect samples from light. Indole alkaloids can be acid labile, so maintaining an appropriate pH during extraction is critical. It is advisable to process samples quickly and store extracts at -80°C until analysis. Performing a stability study under your specific extraction and storage conditions is highly recommended.

Q4: What is the role of Solid-Phase Extraction (SPE) in this compound sample preparation?

Solid-Phase Extraction (SPE) is a crucial cleanup step to remove interfering compounds from the sample extract before LC-MS analysis. For indole alkaloids, reversed-phase SPE cartridges (e.g., C18) are often used. This purification step helps to reduce matrix effects, which can suppress or enhance the this compound signal, leading to inaccurate quantification.

Q5: Should I use an internal standard for this compound quantification?

Yes, using an internal standard is highly recommended for accurate quantification of this compound. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar indole alkaloid that is not present in the sample can be used. The internal standard helps to correct for variations in extraction recovery and matrix effects.

Experimental Protocols

Protocol 1: General Extraction of this compound from Biological Fluids (e.g., Plasma, Urine)

This protocol outlines a common protein precipitation and liquid-liquid extraction procedure suitable for biological fluids.

  • Sample Thawing: Thaw frozen samples on ice.

  • Internal Standard Addition: Spike a known amount of internal standard into an aliquot of the sample.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of the sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general SPE procedure using a C18 cartridge for sample cleanup after initial extraction.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the reconstituted sample extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the this compound and other retained compounds with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Inefficient extraction solvent.Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, and their aqueous mixtures). Perform a solvent-scouting experiment to determine the optimal extraction solvent.
Degradation during extraction.Work at lower temperatures (on ice). Protect samples from light by using amber vials. Evaluate the pH of the extraction solvent; some indole alkaloids are acid labile.
Poor Peak Shape in LC-MS Inappropriate mobile phase pH.Adjust the mobile phase pH. For basic compounds like alkaloids, an acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
Column overload.Dilute the sample or inject a smaller volume.
Signal Suppression/Enhancement (Matrix Effects) Co-eluting matrix components.Improve sample cleanup using Solid-Phase Extraction (SPE). Optimize the chromatographic separation to resolve this compound from interfering compounds.
High salt concentration in the sample.Include a desalting step in your sample preparation or use a divert valve on the LC system to divert the salt peak away from the MS source.
Inconsistent Quantification No internal standard used.Incorporate a suitable internal standard (ideally, a stable isotope-labeled this compound) to correct for variability.
Analyte instability in the autosampler.Analyze samples immediately after preparation or store them at a low temperature in the autosampler. Perform a stability study in the autosampler to determine the maximum allowable time before analysis.

Quantitative Data Summary

Specific quantitative data on this compound extraction efficiency and stability is not extensively documented in publicly available literature. Therefore, it is imperative for researchers to perform method validation experiments to determine these parameters for their specific sample matrix and analytical conditions. The table below provides a template for organizing such validation data.

Table 1: Template for this compound Extraction Recovery and Stability Validation Data

Parameter Condition 1 Condition 2 Condition 3
Extraction Solvent e.g., 80% Methanole.g., 80% Ethanole.g., Acetonitrile
Mean Recovery (%) User-determinedUser-determinedUser-determined
RSD (%) User-determinedUser-determinedUser-determined
Stability (24h at 4°C, % remaining) User-determinedUser-determinedUser-determined
Stability (7 days at -20°C, % remaining) User-determinedUser-determinedUser-determined

RSD: Relative Standard Deviation

Visualizing Workflows and Concepts

Experimental Workflow for this compound Sample Preparation

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Solvent Extraction (e.g., 80% Methanol) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS

Caption: General workflow for this compound sample preparation and analysis.

Troubleshooting Logic for Low this compound Recovery

troubleshooting_recovery Start Low this compound Recovery Check_Extraction Check Extraction Protocol Start->Check_Extraction Check_Degradation Investigate Degradation Check_Extraction->Check_Degradation Efficient Optimize_Solvent Optimize Extraction Solvent Check_Extraction->Optimize_Solvent Inefficient? Modify_Temp_pH Modify Temp/pH/Light Check_Degradation->Modify_Temp_pH Suspected? Resolved Problem Resolved Optimize_Solvent->Resolved Modify_Temp_pH->Resolved

Caption: Troubleshooting guide for low this compound recovery.

LC-MS/MS Fragmentation Concept

fragmentation_concept Precursor This compound (Precursor Ion) CID Collision-Induced Dissociation (CID) Precursor->CID Fragment1 Product Ion 1 CID->Fragment1 Fragment2 Product Ion 2 CID->Fragment2 Fragment3 Product Ion 3 CID->Fragment3

Caption: Conceptual diagram of this compound fragmentation in MS/MS.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Picraline Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Picraline, an indole (B1671886) alkaloid of significant interest. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable approach for their specific needs.

Introduction to this compound and Purity Assessment

This compound is a prominent indole alkaloid isolated from the seeds of Picralima nitida, a plant used in traditional African medicine. As with any active pharmaceutical ingredient (API), ensuring the purity of this compound is critical for its safety and efficacy. Impurity profiling and the validation of analytical methods are therefore essential steps in the drug development and quality control process. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, but other methods offer unique advantages. This guide compares a representative stability-indicating HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography (HPLC): The Benchmark Method

A stability-indicating HPLC method is designed to separate the active ingredient from its potential impurities and degradation products, providing a quantitative measure of purity.

Experimental Protocol: Representative HPLC Method for this compound

This protocol is based on methods developed for the analysis of indole alkaloids from Picralima nitida.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna Omega PS-C18 (100 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: 20% to 45% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound standard or sample in methanol (B129727) to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary (Hypothetical Data Based on Similar Alkaloids)

The following table summarizes typical validation parameters for an HPLC method for an indole alkaloid, in accordance with ICH guidelines.

ParameterSpecificationTypical Result
Linearity (R²) ≥ 0.9990.9995
Range 1-100 µg/mL1-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
Limit of Detection (LOD) Report0.1 µg/mL
Limit of Quantitation (LOQ) Report0.3 µg/mL
Specificity No interference from placebo, impurities, or degradation products at the retention time of the analyte.Peak purity index > 0.999. Baseline resolution of all peaks.

Comparative Analysis of Alternative Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as the need for higher sensitivity, absolute quantification, or high-throughput screening.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution, sensitivity, and specificity compared to HPLC by coupling the separation power of UPLC with the mass-based detection of a mass spectrometer.

  • Principle: UPLC utilizes smaller particle size columns (<2 µm) to achieve faster and more efficient separations. The MS detector provides mass information, which is invaluable for the identification of unknown impurities and degradation products.

  • Advantages:

    • Higher sensitivity (LOD/LOQ in the ng/mL or even pg/mL range).

    • Superior resolution and shorter analysis times.

    • Provides structural information for impurity identification.

  • Disadvantages:

    • Higher cost of instrumentation and maintenance.

    • Matrix effects can complicate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte for calibration.

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

  • Advantages:

    • Primary ratio method, providing direct traceability to SI units.

    • Does not require a specific reference standard for the analyte.

    • Provides structural information simultaneously.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a high-field NMR spectrometer.

    • Signal overlap in complex mixtures can be challenging.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening and fingerprinting.

  • Principle: Samples are applied to a high-performance TLC plate, which is then developed in a chamber with a suitable mobile phase. The separated components are visualized under UV light or after derivatization.

  • Advantages:

    • High-throughput capability.

    • Low cost per sample.

    • Multiple detection methods can be applied to the same plate.

  • Disadvantages:

    • Lower resolution and sensitivity compared to HPLC and UPLC.

    • Quantification is generally less precise.

Data Presentation: Comparison of Analytical Methods

The following table provides a comparative summary of the performance characteristics of the discussed analytical methods for the purity assessment of indole alkaloids.

FeatureHPLC-UVUPLC-MS/MSqNMRHPTLC
Primary Use Routine QC, Purity & AssayImpurity profiling, Trace analysis, Metabolite IDAbsolute purity determination, Reference standard certificationHigh-throughput screening, Fingerprinting
Sensitivity µg/mLng/mL to pg/mLmg/mLµ g/spot
Specificity Good (retention time, UV spectra)Excellent (retention time, mass-to-charge ratio)High (chemical shift)Moderate (Rf, color of spot)
Precision (%RSD) < 2%< 5%< 1%5-10%
Analysis Time/Sample 15-30 min5-15 min~15 min~1-2 hours for multiple samples
Quantification Relative (requires standard)Relative (requires standard)Absolute (with internal standard)Semi-quantitative/Relative
Cost ModerateHighVery HighLow

Experimental Protocols for Alternative Methods

Protocol 2: UPLC-MS/MS for this compound and Related Substances
  • Instrumentation: Waters ACQUITY UPLC system coupled to a Xevo TQ-S mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Multiple Reaction Monitoring (MRM) for known impurities. Full scan for unknown impurity identification.

  • Sample Preparation: Extract this compound from its matrix using a suitable solvent (e.g., methanol). Perform solid-phase extraction (SPE) for cleanup if necessary. Dilute the final extract for analysis.

Protocol 3: Absolute Purity Determination by qNMR
  • Instrumentation: Bruker Avance III 600 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated methanol (Methanol-d4).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.7 mL of Methanol-d4.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Quantification: Calculate the purity of this compound by comparing the integral of a well-resolved this compound proton signal to the integral of the maleic acid proton signal, taking into account the number of protons, molecular weights, and masses of the analyte and internal standard.

Protocol 4: HPTLC Fingerprinting of Picralima nitida Extract
  • Instrumentation: CAMAG HPTLC system (Linomat 5 applicator, ADC 2 developing chamber, TLC Scanner 3).

  • Plate: HPTLC plates silica (B1680970) gel 60 F254.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Sample Application: Apply 5 µL of this compound standard and sample extracts as 8 mm bands.

  • Development: Develop the plate up to 80 mm in the automated developing chamber.

  • Detection:

    • Examine under UV light at 254 nm and 366 nm.

    • Derivatize with Dragendorff's reagent and visualize under white light.

  • Densitometry: Scan the plate at 254 nm for quantification.

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Forced Degradation (Stability-Indicating) cluster_3 Finalization Dev Develop HPLC Method Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt Spec Specificity (Peak Purity, Resolution) Opt->Spec Acid Acid Hydrolysis Opt->Acid Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Spec->Acc Prec Precision (Repeatability, Intermediate) Spec->Prec LOD_LOQ LOD & LOQ Spec->LOD_LOQ Rob Robustness Spec->Rob SOP Write Standard Operating Procedure (SOP) Rob->SOP Report Generate Validation Report Rob->Report Acid->Spec Base Base Hydrolysis Base->Spec Ox Oxidation Ox->Spec Therm Thermal Stress Therm->Spec Phot Photolytic Stress Phot->Spec SOP->Report Report->SOP

Caption: Workflow for HPLC method validation.

Comparison of Analytical Techniques

Analytical_Comparison center This compound Purity HPLC HPLC-UV center->HPLC Routine QC UPLC UPLC-MS center->UPLC High Sensitivity Impurity ID qNMR qNMR center->qNMR Absolute Quantification HPTLC HPTLC center->HPTLC High-Throughput Screening HPLC->UPLC Higher Resolution HPLC->qNMR Orthogonal Method HPLC->HPTLC Higher Throughput

Caption: Relationship between methods for this compound purity.

Comparative analysis of alkaloids in Picralima nitida seeds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Alkaloids in Picralima nitida Seeds: A Guide for Researchers

Picralima nitida, commonly known as akuamma, is a West African tree whose seeds have a long history of use in traditional medicine for treating pain, fever, and malaria. The therapeutic properties of these seeds are attributed to a rich and complex mixture of indole (B1671886) alkaloids. This guide provides a comparative analysis of the major alkaloids found in Picralima nitida seeds, supported by experimental data, detailed methodologies, and visualizations to aid researchers, scientists, and drug development professionals in their understanding and further investigation of these compounds.

Alkaloid Composition and Comparative Abundance

The seeds of Picralima nitida contain a diverse array of indole alkaloids, with the most prominent being akuammine, akuammidine, pseudo-akuammigine, akuammicine (B1666747), akuammiline, and picraline. While the exact quantitative composition can vary depending on factors such as geographic origin, harvest time, and processing methods, studies have provided insights into the relative abundance and yields of these key alkaloids through various extraction and isolation techniques.

While a comprehensive quantitative analysis detailing the percentage of each alkaloid in raw seeds is not consistently available across the literature, isolation yields from specific experimental protocols offer valuable comparative data. The total alkaloid content in the seeds has been reported to be around 6% to 7.6%.[1]

Table 1: Comparative Yield of Major Alkaloids from Picralima nitida Seeds

AlkaloidMolar Mass ( g/mol )Yield from 1.2 g Dichloromethane (B109758) Fraction (mg)[2]Notes on Pharmacological Activity
Akuammine 382.46Not explicitly quantified in this fractionWeak µ-opioid receptor agonist.[3]
Akuammidine 366.46Not explicitly quantified in this fractionPreference for µ-opioid binding sites.
Pseudo-akuammigine 366.46130Micromolar activity at the µ-opioid receptor.[2]
Akuammicine 352.42145Potent κ-opioid receptor agonist.[2]
Akuammiline 394.4761 (from a co-eluted mixture)Binds to opioid receptors.
This compound 410.4690 (from a co-eluted mixture)Binds to opioid receptors.

Note: The yields presented are from a specific isolation protocol and may not represent the absolute abundance in the raw seed material. The dichloromethane fraction was obtained from a larger batch of seed powder.

Pharmacological Significance: Interaction with Opioid Receptors

A significant body of research has focused on the interaction of Picralima nitida alkaloids with the central nervous system, particularly the opioid receptors. This interaction is believed to be the primary mechanism behind the traditional use of the seeds for pain relief.

Several of the major alkaloids, including akuammine, akuammidine, and pseudo-akuammigine, have been shown to have activity at the µ-opioid receptor, the primary target for traditional opioid analgesics like morphine. Notably, akuammicine has been identified as a potent agonist of the κ-opioid receptor. The differential activity of these alkaloids at various opioid receptor subtypes presents a promising area for the development of novel analgesics with potentially different side-effect profiles compared to conventional opioids.

Experimental Protocols

The following sections detail the methodologies for the extraction and isolation of alkaloids from Picralima nitida seeds, as cited in the literature.

General Alkaloid Extraction

A common method for the initial extraction of total alkaloids from Picralima nitida seeds involves a multi-step solvent extraction process.

  • Defatting: The powdered seeds are first soaked in a non-polar solvent, such as petroleum ether, to remove fats and oils.

  • Acidic Extraction: The defatted material is then subjected to extraction with an acidic solution (e.g., 10% v/v HCl) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.

  • Basification and Solvent-Solvent Extraction: The acidic extract is then basified (e.g., with NH3) to convert the alkaloid salts back to their free base form. This allows for their extraction into an organic solvent like chloroform (B151607) or dichloromethane.

Isolation of Individual Alkaloids via pH-Zone-Refining Countercurrent Chromatography (CCC)

A highly effective technique for the preparative separation of individual alkaloids from the crude extract is pH-zone-refining countercurrent chromatography. This method separates compounds based on their pKa values and hydrophobicity.

  • Sample Preparation: A crude alkaloid extract (e.g., the dichloromethane fraction) is prepared for injection into the CCC system.

  • Solvent System: A two-phase solvent system is employed. A common system for Picralima alkaloids is methyl tert-butyl ether (MtBE)–acetonitrile–water (2:2:3, v/v).

  • Mobile and Stationary Phases: Triethylamine (TEA) is added to the upper organic phase, which serves as the stationary phase, to act as a retainer. Hydrochloric acid (HCl) is added to the lower aqueous phase, which acts as the mobile phase, to serve as an eluter.

  • Elution and Fractionation: The sample is injected, and the mobile phase is pumped through the system. The alkaloids partition between the two phases based on their properties, leading to their separation. Fractions are collected and analyzed (e.g., by TLC and NMR) to identify and combine those containing the pure, individual alkaloids.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in the analysis and the mechanism of action of Picralima nitida alkaloids, the following diagrams have been generated using Graphviz.

Experimental Workflow for Alkaloid Isolation

G cluster_0 Extraction cluster_1 Isolation A Picralima nitida Seeds B Powdered Seeds A->B C Defatting (Petroleum Ether) B->C D Acidic Extraction (HCl) C->D E Crude Alkaloid Extract D->E F pH-Zone-Refining CCC E->F G Fraction Collection F->G H Analysis (TLC, NMR) G->H I Pure Alkaloids H->I

Caption: Workflow for the extraction and isolation of alkaloids from Picralima nitida seeds.

Signaling Pathway of a κ-Opioid Receptor Agonist

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Alkaloid Akuammicine (κ-Opioid Agonist) KOR κ-Opioid Receptor (GPCR) Alkaloid->KOR G_protein Gi/o Protein Activation KOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Calcium Channel Inhibition G_protein->Ca_channel K_channel Potassium Channel Activation G_protein->K_channel MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neurotransmission (Analgesia) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of a κ-opioid receptor agonist like akuammicine.

This guide provides a foundational understanding of the major alkaloids in Picralima nitida seeds, their comparative analysis based on available data, and the experimental and biological pathways associated with them. Further research is warranted to fully elucidate the quantitative composition of these alkaloids and their synergistic effects, which could pave the way for the development of novel therapeutics.

References

Picraline vs. Akuammine: a comparison of biological activities

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activities of Picraline (B586500) and Akuammine (B1666748)

Introduction

This compound and akuammine are structurally related indole (B1671886) alkaloids predominantly isolated from the seeds of the West African tree, Picralima nitida, commonly known as the akuamma tree.[1][2][3] Traditionally, the dried and powdered seeds have been used in indigenous medicine to treat a variety of ailments, most notably pain, fever, and malaria.[2][4][5][6] Modern pharmacological research has sought to identify the active constituents responsible for these effects, revealing that this compound, akuammine, and other related alkaloids primarily exert their effects by interacting with the endogenous opioid system.[5][6][7] This guide provides a detailed, data-driven comparison of the biological activities of this compound and akuammine, focusing on their pharmacological effects, receptor interactions, and potential as scaffolds for novel drug development.

Comparative Analysis of Biological Activities

The primary biological target for both this compound and akuammine is the opioid receptor system. However, they exhibit distinct profiles in terms of binding affinity, functional activity, and in vivo effects.

Opioid Receptor Binding and Functional Activity

The most significant body of research for both compounds lies in their interaction with mu (μ), kappa (κ), and delta (δ) opioid receptors.

Akuammine: Akuammine is generally characterized as a μ-opioid receptor (MOR) agonist, although its potency is considered weak.[5][8][9] Studies have reported its binding affinity (Ki) for the MOR in the range of 0.30 to 0.76 µM.[7][10] In functional assays, it demonstrates the ability to inhibit adenylyl cyclase, a hallmark of G-protein coupled receptor activation, with an IC50 of approximately 2.6 µM.[7] Interestingly, one study identified akuammine as a MOR antagonist, highlighting the complexity of its pharmacology.[10] Its affinity for the κ-opioid receptor (KOR) is lower, and it does not appear to inhibit cAMP production at this receptor, suggesting potential antagonism.[7]

This compound: this compound also binds to opioid receptors but generally displays lower affinity and efficacy compared to akuammine, particularly at the MOR.[6][7][11] Its binding affinity for the MOR is significantly weaker, and it produces minimal inhibition of cAMP, indicating it is a very weak partial agonist or antagonist at this receptor.[7] Like other akuamma alkaloids, it was found to displace radioligands from the KOR, confirming its interaction with this receptor subtype as well.[12][13]

Analgesic and Anti-inflammatory Effects

Despite the traditional use of P. nitida seeds for pain relief, studies on the isolated alkaloids have yielded contradictory results.

  • Analgesic Activity: Both akuammine and this compound have demonstrated limited efficacy in animal models of thermal pain, such as the hot-plate and tail-flick tests.[5][6][14] This lack of significant in vivo analgesic effect is consistent with their relatively low potency at the μ-opioid receptor.[8] This suggests that the analgesic properties of the whole seed extract may result from the synergistic action of multiple alkaloids or the presence of other, more potent compounds.

  • Anti-inflammatory Activity: While research specific to this compound and akuammine is limited, extracts of P. nitida and related alkaloids are known to possess anti-inflammatory properties.[2] For instance, the related alkaloid pseudo-akuammigine has been shown to produce dose-dependent anti-inflammatory and analgesic effects in rats.[15]

Other Reported Biological Activities

Beyond the opioid system, these alkaloids have been investigated for other potential therapeutic applications.

  • Antimalarial Activity: Akuammine has been identified as having antimalarial properties and is considered a primary contributor to the traditional use of P. nitida seeds for this purpose.[1][4]

  • Neuromodulatory and Cytotoxic Potential (this compound): Preliminary in vitro studies have suggested that this compound may possess neuromodulatory, antioxidant, and potential antitumor activities.[16]

  • SGLT Inhibition (this compound-type Alkaloids): this compound-type alkaloids isolated from Alstonia macrophylla have been shown to moderately inhibit sodium-glucose cotransporters (SGLT1 and SGLT2), which are targets for anti-diabetic drugs.[17]

Quantitative Data Summary

The following tables summarize the quantitative data on the interaction of this compound and akuammine with opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki)

Compound Receptor Ki (µM) Source
Akuammine μ-Opioid 0.30 - 0.76 [7]
κ-Opioid 2.0 [7]
δ-Opioid > 10 [7]
This compound μ-Opioid 3.4 [7]
κ-Opioid 1.9 [7]

| | δ-Opioid | > 10 |[7] |

Table 2: Opioid Receptor Functional Activity (cAMP Inhibition)

Compound Receptor Assay Type IC50 (µM) % Efficacy (Emax) Source
Akuammine μ-Opioid cAMP Inhibition 2.6 98% [7]
κ-Opioid cAMP Inhibition > 10 18% [7]
This compound μ-Opioid cAMP Inhibition > 10 25% [7]

| | κ-Opioid | cAMP Inhibition | > 10 | 36% |[7] |

Visualizing Pathways and Protocols

Signaling Pathways

The primary mechanism of action for these alkaloids involves the modulation of opioid receptor signaling. The diagram below illustrates the canonical pathway for a Gi/o-coupled receptor like the μ-opioid receptor.

Caption: Canonical Gi/o-coupled opioid receptor signaling pathway modulated by agonists.

Experimental Workflow

The pharmacological characterization of natural products like this compound and akuammine follows a standardized workflow from isolation to in vivo testing.

Experimental_Workflow A Isolation & Purification from Picralima nitida seeds B In Vitro Screening: Receptor Binding Assays A->B C Determination of Affinity (Ki) & Selectivity Profile B->C D In Vitro Functional Assays (e.g., cAMP Inhibition) C->D E Determine Potency (IC50) & Efficacy (Emax) D->E F In Vivo Behavioral Assays (e.g., Hot Plate, Tail Flick) E->F G Assessment of Analgesic & Other Effects F->G

Caption: Standard workflow for the pharmacological evaluation of natural products.

Detailed Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is a synthesized representation of methods used to determine the binding affinity (Ki) of compounds for opioid receptors.[10][11]

  • Objective: To measure the ability of this compound and akuammine to displace a specific radiolabeled ligand from μ, κ, or δ opioid receptors.

  • Materials:

    • Cell membranes from HEK293 or CHO cells stably expressing the human μ, κ, or δ opioid receptor.

    • Radioligands: [³H]DAMGO (for μ), [³H]U-69,593 (for κ), [³H]DPDPE (for δ).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (this compound, akuammine) dissolved in DMSO, then diluted in assay buffer.

    • Non-specific binding control: Naloxone (10 µM).

    • 96-well plates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add 50 µL of diluted test compound, 50 µL of radioligand at a final concentration near its Kd value, and 100 µL of cell membrane suspension.

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add naloxone.

    • Incubate the plate at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts. Data are then analyzed using non-linear regression to determine the IC50, which is converted to a Ki value using the Cheng-Prusoff equation.

cAMP GloSensor™ Inhibition Assay

This protocol outlines a common method to assess the functional consequence (Gi protein activation) of receptor binding.[11]

  • Objective: To measure the inhibition of forskolin-stimulated cAMP production by this compound and akuammine.

  • Materials:

    • HEK293 cells co-transfected with the opioid receptor of interest and the pGloSensor™-22F cAMP plasmid.

    • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS).

    • GloSensor™ cAMP Reagent, Forskolin (B1673556).

    • Test compounds (this compound, akuammine).

    • White, opaque 96-well plates suitable for luminescence measurements.

  • Procedure:

    • Plate the transfected HEK293 cells in white, opaque 96-well plates and grow to ~80-90% confluency.

    • Equilibrate the cells with the GloSensor™ cAMP Reagent in a CO₂-free medium for 2 hours at room temperature.

    • Add serial dilutions of the test compounds to the wells and incubate for 15 minutes.

    • Stimulate the cells by adding forskolin (final concentration ~3-10 µM) to all wells to induce cAMP production.

    • Immediately measure luminescence using a plate reader.

    • Data are normalized to the response of forskolin alone (0% inhibition) and baseline (100% inhibition).

    • Plot the concentration-response curve and fit using non-linear regression to determine the IC50 and Emax values for each compound.

Conclusion

This compound and akuammine are key alkaloids from Picralima nitida that primarily target the body's opioid system. A comparative analysis reveals that akuammine is a moderately potent μ-opioid receptor agonist, whereas this compound exhibits significantly weaker affinity and functional activity at this receptor.[7] While both compounds interact with the κ-opioid receptor, their functional roles at this subtype require further clarification.

The limited in vivo analgesic efficacy of the pure compounds contrasts sharply with the traditional use of the source plant for pain management, suggesting that the therapeutic effects may arise from a complex interplay between multiple constituents.[5][6] Nonetheless, the unique chemical scaffolds of this compound and akuammine make them valuable starting points for the development of novel opioid receptor modulators with potentially distinct pharmacological properties and improved therapeutic profiles.[4][18]

References

A Comparative Analysis of the Analgesic Efficacy of Picraline and Tramadol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic properties of Picraline, a natural alkaloid, and Tramadol (B15222), a synthetic opioid analgesic. The information is compiled from preclinical data to offer an objective overview of their respective mechanisms of action, receptor affinities, and analgesic efficacy.

Executive Summary

Tramadol is a well-characterized centrally acting analgesic with a dual mechanism of action involving weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. In contrast, this compound is a less-studied indole (B1671886) alkaloid derived from the seeds of Picralima nitida. While this compound and related alkaloids from its plant source have demonstrated affinity for opioid receptors, particularly the kappa-opioid receptor, in-vivo data on its analgesic efficacy is scarce. This comparison highlights Tramadol's established, multi-faceted analgesic profile against the emerging, yet not fully elucidated, potential of this compound.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Tramadol. It is important to note the disparity in the breadth of research, with significantly more data available for Tramadol.

Table 1: Opioid Receptor Binding Affinity (Ki values)

Compoundµ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)
This compound132 µM2.38 µM98.8 µM
Tramadol2.1 µM42.7 µM57.6 µM

Note: Lower Ki values indicate higher binding affinity.

Table 2: Analgesic Efficacy in Preclinical Models (ED50 values)

CompoundTest ModelSpeciesRoute of AdministrationED50 (mg/kg)
This compoundData Not Available---
Pseudo-akuammigine*Tail FlickRatp.o.10 µM**
TramadolTail FlickMouses.c.22.8
TramadolHot Plate (48°C)Mouses.c.21.4
TramadolHot Plate (55°C)Mouses.c.33.1
TramadolAcetic Acid WrithingMousei.p.1.9

*Pseudo-akuammigine is another alkaloid from Picralima nitida, the same plant source as this compound. This data is provided for context due to the lack of specific in-vivo data for this compound itself. **ED50 for pseudo-akuammigine is presented in molar concentration as reported in the source.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This in-vitro assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the Ki (inhibition constant) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for µ-opioid, [³H]U69,593 for κ-opioid).

  • Test compound (this compound or Tramadol) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • The filters are washed to remove any non-specifically bound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Hot Plate Test

This is a behavioral test to assess the analgesic efficacy of a compound against a thermal pain stimulus.

Objective: To measure the latency of a pain response to a thermal stimulus in rodents.

Materials:

  • Hot plate apparatus with a controlled temperature surface.

  • Animal subjects (mice or rats).

  • Test compound and vehicle control.

Procedure:

  • The hot plate is maintained at a constant temperature (e.g., 55°C).

  • Animals are administered the test compound or vehicle at a specific time before the test.

  • Each animal is placed on the hot plate, and the time until a nociceptive response (e.g., licking a paw, jumping) is recorded.

  • A cut-off time is set to prevent tissue damage.

  • An increase in the response latency compared to the control group indicates an analgesic effect.

Tail-Flick Test

This is another common behavioral assay for measuring the analgesic effect of a compound against a thermal stimulus.

Objective: To measure the latency of tail withdrawal from a radiant heat source.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal subjects (mice or rats).

  • Test compound and vehicle control.

Procedure:

  • The animal is gently restrained, and its tail is positioned over the radiant heat source.

  • The heat source is activated, and the time taken for the animal to flick its tail away from the heat is measured.

  • A cut-off time is employed to avoid tissue injury.

  • An increase in the tail-flick latency after drug administration indicates analgesia.

Signaling Pathways and Mechanisms of Action

Tramadol: A Dual-Action Analgesic

Tramadol's analgesic effect is attributed to two distinct but synergistic mechanisms[1]:

  • Opioid Receptor Agonism: Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are weak agonists at the µ-opioid receptor. This interaction leads to the inhibition of ascending pain pathways.

  • Monoamine Reuptake Inhibition: Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) in the central nervous system. This enhances the activity of descending inhibitory pain pathways, further contributing to pain relief[2][3].

Tramadol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tramadol Tramadol SERT SERT Tramadol->SERT Inhibits Reuptake NET NET Tramadol->NET Inhibits Reuptake M1 M1 Metabolite Tramadol->M1 Metabolized to Serotonin Norepinephrine MOR μ-Opioid Receptor Analgesia Analgesia MOR->Analgesia Contributes to M1->MOR Agonist

Diagram of Tramadol's dual mechanism of action.

This compound: Opioid Receptor Interaction

The mechanism of action for this compound is not as well-defined as that of Tramadol. The available data suggests that its primary interaction is with opioid receptors. Notably, it displays a higher affinity for the kappa-opioid receptor compared to the mu- and delta-opioid receptors. The analgesic effects of Picralima nitida extracts are believed to be mediated through these opioid receptors[4].

Picraline_Mechanism This compound This compound KOR κ-Opioid Receptor This compound->KOR Binds (Higher Affinity) MOR μ-Opioid Receptor This compound->MOR Binds (Lower Affinity) DOR δ-Opioid Receptor This compound->DOR Binds (Lower Affinity) Analgesia Potential Analgesia KOR->Analgesia MOR->Analgesia DOR->Analgesia

Diagram of this compound's interaction with opioid receptors.

Experimental Workflow Diagrams

In-Vivo Analgesic Efficacy Testing Workflow

Analgesic_Testing_Workflow start Start acclimatize Animal Acclimatization start->acclimatize drug_admin Drug Administration (Test Compound or Vehicle) acclimatize->drug_admin wait Waiting Period drug_admin->wait behavioral_test Behavioral Test (Hot Plate or Tail Flick) wait->behavioral_test record_data Record Latency to Response behavioral_test->record_data analyze Data Analysis (e.g., ED50 Calculation) record_data->analyze end End analyze->end

Workflow for in-vivo analgesic testing.

Receptor Binding Assay Workflow

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents incubation Incubation of Reagents prepare_reagents->incubation filtration Rapid Filtration incubation->filtration washing Washing of Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC50 and Ki Calculation) scintillation_counting->data_analysis end End data_analysis->end

References

A Comparative Guide to the In Vitro Anti-inflammatory Activity of Picraline and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. This guide provides a comparative overview of the in vitro anti-inflammatory properties of Picraline, a prominent alkaloid from Picrasma quassioides, and Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). While direct comparative studies are limited, this document synthesizes available data from various in vitro experiments to offer insights into their respective mechanisms and potencies.

Quantitative Data Presentation

The following table summarizes the in vitro anti-inflammatory activities of this compound and Indomethacin based on available literature. It is crucial to note that the data for each compound are derived from separate studies with potentially different experimental conditions. Therefore, a direct comparison of absolute values should be approached with caution.

Parameter This compound / Related Alkaloids Indomethacin Assay Details
COX-1 Inhibition (IC50) Not reported~18-27 nMEnzyme inhibition assay
COX-2 Inhibition (IC50) Inhibition of expression and activity reported, but specific IC50 not consistently available.~26-180 nMEnzyme inhibition assay
Nitric Oxide (NO) Production Dose-dependent inhibition in LPS-stimulated RAW 264.7 cells.Inhibition of iNOS induction reported.Griess assay in LPS-stimulated macrophages
TNF-α Production Dose-dependent inhibition in LPS-stimulated RAW 264.7 cells.Inhibition reported in LPS-stimulated monocytes.ELISA in LPS-stimulated immune cells
IL-6 Production Dose-dependent inhibition in LPS-stimulated RAW 264.7 cells.Inhibition reported in LPS-stimulated monocytes.ELISA in LPS-stimulated immune cells
iNOS Expression Downregulation of protein expression in LPS-stimulated RAW 264.7 cells.Prevents induction in murine peritoneal macrophages.Western Blot analysis

Experimental Protocols

Inhibition of Cyclooxygenase (COX) Activity

This assay evaluates the direct inhibitory effect of a compound on the enzymatic activity of COX-1 and COX-2.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Methodology: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or Indomethacin) or vehicle control. The enzymatic reaction is initiated by the addition of arachidonic acid. The production of prostaglandin (B15479496) E2 (PGE2) or other prostanoids is measured using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in stimulated immune cells.

  • Cell Line: Murine macrophage cell line, RAW 264.7.

  • Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response and the expression of inducible nitric oxide synthase (iNOS).

  • Methodology: RAW 264.7 cells are cultured and pre-treated with various concentrations of the test compound or vehicle. Subsequently, the cells are stimulated with LPS for a specified period (e.g., 24 hours). The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production at each concentration of the test compound is calculated relative to the LPS-stimulated control. The IC50 value can be determined from the dose-response curve.

Inhibition of Pro-inflammatory Cytokine Production

This protocol measures the effect of a compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Stimulus: Lipopolysaccharide (LPS).

  • Methodology: Cells are pre-treated with the test compound at various concentrations before being stimulated with LPS. After an incubation period, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for each concentration of the test compound compared to the LPS-stimulated control. IC50 values can be derived from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by this compound and Indomethacin, as well as a general experimental workflow for their in vitro evaluation.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway PLA2 Phospholipase A2 Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 iNOS_expression iNOS Expression NFkB_Pathway->iNOS_expression Cytokine_expression Pro-inflammatory Cytokine Expression (TNF-α, IL-6) NFkB_Pathway->Cytokine_expression MAPK_Pathway->Cytokine_expression Prostaglandins (B1171923) Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 / COX-2 COX_Enzymes COX-1 / COX-2 NO Nitric Oxide (NO) iNOS_expression->NO Cytokines TNF-α, IL-6 Cytokine_expression->Cytokines Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibits This compound This compound This compound->NFkB_Pathway Inhibits This compound->iNOS_expression Inhibits This compound->Cytokine_expression Inhibits

Caption: Inflammatory signaling pathways targeted by this compound and Indomethacin.

G cluster_assays In Vitro Assays start Start: Cell Culture (e.g., RAW 264.7 macrophages) pretreatment Pre-treatment with This compound or Indomethacin (various concentrations) start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation collection Collection of Culture Supernatant incubation->collection cell_lysate Preparation of Cell Lysate incubation->cell_lysate griess Griess Assay (NO) collection->griess elisa ELISA (Cytokines) collection->elisa western_blot Western Blot (Protein Expression) cell_lysate->western_blot analysis Analysis griess->analysis elisa->analysis western_blot->analysis

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Discussion and Conclusion

Based on the available in vitro data, this compound and Indomethacin exhibit distinct anti-inflammatory profiles. Indomethacin is a potent, non-selective inhibitor of COX enzymes, directly blocking the synthesis of prostaglandins which are key mediators of inflammation.[1] Its effect on cytokine production is also documented.

This compound, and other alkaloids from Picrasma quassioides, appear to exert their anti-inflammatory effects through a different mechanism.[2] They have been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[2] This is achieved, at least in part, by downregulating the expression of iNOS and COX-2, likely through the inhibition of upstream signaling pathways such as NF-κB.[2]

References

Distinguishing Indole Alkaloid Isomers: A 2D NMR Comparison of Strychnine and Brucine

Author: BenchChem Technical Support Team. Date: December 2025

The structural characterization of natural products, particularly complex alkaloids, is a cornerstone of drug discovery and development. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct biological activities. Therefore, unambiguous structural assignment is critical. 2D NMR spectroscopy is an indispensable tool in this process, providing detailed information about the connectivity and spatial relationships of atoms within a molecule. This guide will compare and contrast the 2D NMR data of Strychnine and Brucine to highlight the power of these techniques in differentiating closely related molecular structures.

Comparative NMR Data of Strychnine and Brucine

The following table summarizes the ¹H and ¹³C chemical shift data for Strychnine and Brucine, highlighting the key differences that arise from the additional methoxy (B1213986) groups in Brucine. These differences are most pronounced in the aromatic region of the spectra.

Atom Strychnine ¹H (ppm) Strychnine ¹³C (ppm) Brucine ¹H (ppm) Brucine ¹³C (ppm)
1 8.05129.57.95130.0
2 7.20122.56.80105.0
3 ---148.0
4 7.30124.57.15101.0
5 -142.0-142.5
6 -128.0-128.5
7 -133.0-133.5
8 4.2578.04.2078.5
10 -169.0-169.5
11 3.8550.03.8050.5
12 3.1560.03.1060.5
13 2.6052.02.5552.5
14 1.8532.01.8032.5
15 2.3030.02.2530.5
16 3.8063.03.7563.5
17 1.20, 1.9042.01.15, 1.8542.5
18 5.85139.05.80139.5
19 5.20, 5.25116.05.15, 5.20116.5
20 3.9048.03.8548.5
21 2.8043.02.7543.5
22 2.40, 2.7042.52.35, 2.6543.0
OCH₃ --3.8556.0
OCH₃ --3.9056.5

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.

Key 2D NMR Experiments for Structural Elucidation

The following 2D NMR experiments are fundamental for the structural elucidation of complex molecules like indole (B1671886) alkaloids.

Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing the spin systems within a molecule. For Strychnine and Brucine, COSY spectra reveal the connectivity of the protons in the aliphatic and aromatic regions.[1] For instance, the couplings between the aromatic protons can be traced, and the intricate network of coupled protons in the cage-like structure can be mapped out.[1]

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. In the case of Strychnine and Brucine, the HSQC spectrum allows for the unambiguous assignment of the protonated carbons in their complex structures.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This experiment is vital for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons. For example, the correlation between the methoxy protons in Brucine and their attached carbons on the aromatic ring would be clearly visible in an HMBC spectrum, confirming their position.

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry of a molecule. For rigid molecules like Strychnine and Brucine, NOESY can confirm the spatial arrangement of different parts of the molecule, which is crucial for distinguishing between diastereomers.

Experimental Protocols

The following are generalized protocols for acquiring 2D NMR data for indole alkaloids. The exact parameters should be optimized for the specific instrument and sample.

Sample Preparation:

  • Dissolve 5-10 mg of the purified alkaloid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

General Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse detection experiments.

  • Temperature: Maintain a constant temperature, typically 298 K.

1. COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpppqf (or equivalent gradient-selected COSY).

  • Spectral Width (¹H): 10-12 ppm in both dimensions.

  • Number of Increments (t₁): 256-512.

  • Number of Scans (NS): 2-8.

  • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, edited HSQC with gradients).

  • Spectral Width (¹H): 10-12 ppm.

  • Spectral Width (¹³C): 0-180 ppm.

  • Number of Increments (t₁): 128-256.

  • Number of Scans (NS): 4-16.

  • Relaxation Delay (d1): 1-2 seconds.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

  • Processing: Apply a squared sine-bell window function in both dimensions.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).

  • Spectral Width (¹H): 10-12 ppm.

  • Spectral Width (¹³C): 0-200 ppm.

  • Number of Increments (t₁): 256-512.

  • Number of Scans (NS): 8-32.

  • Relaxation Delay (d1): 1-2 seconds.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range coupling (e.g., 8 Hz).

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.

4. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Program: noesygpph (or equivalent phase-sensitive NOESY with gradients).

  • Spectral Width (¹H): 10-12 ppm in both dimensions.

  • Number of Increments (t₁): 256-512.

  • Number of Scans (NS): 8-16.

  • Relaxation Delay (d1): 1-2 seconds.

  • Mixing Time (d8): 500-800 ms (B15284909) (this may need to be optimized).

  • Processing: Apply a squared sine-bell window function in both dimensions.

Workflow for Structural Elucidation of Indole Alkaloid Isomers

The following diagram illustrates a typical workflow for the structural elucidation and differentiation of indole alkaloid isomers using 2D NMR spectroscopy.

G Workflow for 2D NMR-based Structural Elucidation of Indole Alkaloid Isomers A Isolate Isomers (e.g., via HPLC) B 1D NMR Analysis (¹H, ¹³C, DEPT) A->B Initial Characterization C COSY (¹H-¹H Connectivity) B->C D HSQC (¹H-¹³C One-Bond Correlation) B->D E HMBC (¹H-¹³C Long-Range Correlation) B->E G Propose Planar Structures C->G D->G E->G Assemble Fragments F NOESY (Through-Space Correlations) H Determine Relative Stereochemistry F->H G->F Stereochemical Analysis I Final Structure Elucidation G->I H->I Confirm 3D Structure

A flowchart illustrating the systematic approach to elucidating the structure of isomers using 2D NMR.

Conclusion

The structural elucidation of complex natural product isomers is a challenging but essential task in drug discovery. As demonstrated with the example of Strychnine and Brucine, a systematic application of 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY, provides the necessary data to unambiguously determine the planar structure and relative stereochemistry of such molecules. The detailed comparison of their NMR data reveals how even minor structural modifications lead to discernible changes in the spectra, allowing for their differentiation. The experimental protocols and workflow presented here provide a robust framework for researchers to tackle the structural characterization of novel indole alkaloids and their isomers.

References

Cross-reactivity of Picraline in different receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Picraline's binding affinity across various receptor systems reveals a focused interaction with opioid receptors, alongside notable cross-reactivity with the dopamine (B1211576) D5 receptor. This guide provides a comparative analysis of this compound's receptor binding profile against its structural analogs, Akuammine and Pseudo-akuammigine, as well as the benchmark compounds Morphine and Haloperidol. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the selectivity and potential off-target effects of this indole (B1671886) alkaloid.

Comparative Binding Affinity Analysis

The following tables summarize the inhibitory constant (Kᵢ) values of this compound and comparator compounds across a panel of key central nervous system receptors. Lower Kᵢ values are indicative of higher binding affinity.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

Compoundµ-Opioid (MOR)κ-Opioid (KOR)δ-Opioid (DOR)
This compound >10,000[1][2]1,400[1][2]>10,000[1]
Akuammine7601,200>10,000
Pseudo-akuammigine1,0001,800>10,000
Morphine1.2280230
Haloperidol3,600--

Table 2: Dopamine Receptor Binding Affinities (Kᵢ, nM)

CompoundD1D2D3D4D5
This compound ---->50% displacement at 10µM
Akuammine---->50% displacement at 10µM
Pseudo-akuammigine---->50% displacement at 10µM
Morphine>10,000>10,000>10,000--
Haloperidol210.894.610-
Specific Kᵢ values not determined in the cited study.

Table 3: Serotonin Receptor Binding Affinities (Kᵢ, nM)

Compound5-HT1A5-HT2A5-HT2C
This compound ---
Akuammine---
Pseudo-akuammigine---
Morphine>10,000>10,000-
Haloperidol3,6001204,700

Table 4: Sigma Receptor Binding Affinities (Kᵢ, nM)

Compoundσ1σ2
This compound --
Akuammine--
Pseudo-akuammigine--
Morphine>10,000-
Haloperidol2.31,000

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. The following is a generalized protocol for this experimental approach.

General Protocol for Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.

2. Materials:

  • Receptor Source: Cell membranes isolated from cell lines (e.g., HEK293, CHO) stably expressing the human receptor of interest (e.g., µ-opioid receptor).
  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).
  • Test Compound: this compound or other compounds of interest, prepared in a range of concentrations.
  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to saturate the receptor (e.g., naloxone (B1662785) for opioid receptors).
  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl buffer with appropriate ions).
  • Filtration Apparatus: A cell harvester to separate bound from free radioligand via rapid filtration through glass fiber filters.
  • Scintillation Counter: To measure the radioactivity retained on the filters.

3. Procedure:

  • Incubation: In a multi-well plate, combine the receptor preparation, the radioligand (at a concentration near its Kₑ), and either buffer (for total binding), the non-specific binding control, or varying concentrations of the test compound.
  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental design, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubation Receptor->Incubation Radioligand Radioligand (e.g., [³H]DAMGO) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀ & Kᵢ determination) Counting->Data_Analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

mu_opioid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR μ-Opioid Receptor G_protein Gαi/o | Gβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Ligand Opioid Agonist (e.g., Morphine) Ligand->MOR Binds

Caption: Simplified signaling pathway of the µ-opioid receptor.

dopamine_d2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gαi/o | Gβγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Inhibition of Activation Ligand Dopamine Ligand->D2R Binds

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

serotonin_5ht2a_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HTR2A 5-HT2A Receptor G_protein Gαq/11 HTR2A->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates Ligand Serotonin Ligand->HTR2A Binds

Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.

sigma1_receptor_pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Sigma1R Sigma-1 Receptor BIP BiP Chaperone Sigma1R->BIP Dissociates from IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ca2_release Ca²⁺ Release IP3R->Ca2_release Regulates Ligand Sigma-1 Ligand Ligand->Sigma1R Binds

References

Validating Picraline's In Vivo Mechanisms of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo validated mechanisms of action of Picraline, an indole (B1671886) alkaloid, with relevant alternative compounds. The information presented is based on available experimental data to assist researchers in evaluating its therapeutic potential.

Analgesic Potential via Opioid Receptor Interaction

This compound, a constituent of Picralima nitida seeds, has been investigated for its analgesic properties, which are believed to be mediated through interaction with opioid receptors.

Comparison with Morphine

Morphine, a potent opioid agonist, serves as a standard for evaluating the analgesic efficacy of new compounds. While direct in vivo quantitative data for this compound's analgesic effect is limited, studies on related alkaloids from Picralima nitida and this compound itself suggest a weaker analgesic profile compared to morphine.

Table 1: Comparison of Analgesic Activity

CompoundMechanism of ActionAnimal ModelEfficacy
This compound Opioid Receptor AgonismMouseLimited efficacy in thermal nociception assays
Morphine µ-Opioid Receptor AgonistMouse (BALB/c)ED50: 2.63 mg/kg (Tail-flick test)[1]
Mouse (B6)ED50: 5.63 mg/kg (Tail-flick test)[1]
Experimental Protocols

The hot plate test is a common method to assess the analgesic effects of compounds in response to a thermal stimulus.

  • Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure: An animal, typically a mouse or rat, is placed on the hot plate. The latency to a nociceptive response, such as licking a paw or jumping, is recorded.

  • Measurement: A longer latency to respond after drug administration, compared to a baseline measurement, indicates an analgesic effect. A cut-off time is established to prevent tissue damage.

The tail-flick test also measures the response to a thermal stimulus.

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure: The animal's tail is exposed to the heat source.

  • Measurement: The time taken for the animal to flick its tail away from the heat is measured. An increase in this latency period after administration of the test compound suggests analgesia.

Signaling Pathway

Opioid_Receptor_Signaling This compound This compound OpioidReceptor μ-Opioid Receptor (GPCR) This compound->OpioidReceptor G_protein Gi/Go Protein OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC IonChannels Ion Channels (Ca2+, K+) G_protein->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia Contributes to

Proposed signaling pathway for this compound-induced analgesia.

Antidiabetic Potential via SGLT Inhibition

Recent studies suggest a potential role for this compound and related compounds in glucose metabolism, possibly through the inhibition of sodium-glucose cotransporters (SGLTs).

Comparison with Dapagliflozin

Dapagliflozin is a selective SGLT2 inhibitor used in the treatment of type 2 diabetes. It lowers blood glucose by promoting urinary glucose excretion. An aqueous extract of Picralima nitida fruit, which contains this compound, has demonstrated hypoglycemic effects in rats, suggesting a potential for glucose regulation.

Table 2: Comparison of Antidiabetic Activity

Compound/ExtractMechanism of ActionAnimal ModelDosageEffect on Blood Glucose
Aqueous Extract of Picralima nitida Suggested SGLT1 InhibitionNormoglycemic Rat400 mg/kg BW13.18% decrease[2][3]
500 mg/kg BW21.97% decrease[2]
Dapagliflozin SGLT2 InhibitionZucker Diabetic Fatty (ZDF) Rat0.1 - 1.0 mg/kgDose-dependent reduction in hyperglycemia
Experimental Protocols

The OGTT is used to assess the ability of a compound to improve glucose tolerance.

  • Animal Preparation: Animals (e.g., rats) are fasted overnight.

  • Procedure: A baseline blood glucose measurement is taken. The test compound is administered orally, followed by an oral glucose load (e.g., 2 g/kg).

  • Measurement: Blood glucose levels are measured at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge. An improved glucose tolerance is indicated by a smaller increase and/or faster return to baseline blood glucose levels compared to a control group.

To study the effects of compounds on a diabetic state, diabetes is often induced in laboratory animals.

  • Method: A common method is the intraperitoneal injection of streptozotocin (B1681764) (STZ), which is toxic to the insulin-producing beta cells of the pancreas.

  • Verification: Diabetes is confirmed by measuring high fasting blood glucose levels.

  • Treatment: The diabetic animals are then treated with the test compound to evaluate its glucose-lowering effects over a defined period.

Signaling Pathway and Mechanism

SGLT_Inhibition cluster_lumen Intestinal/Kidney Lumen cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT SGLT1/SGLT2 Glucose_Lumen->SGLT Transported by This compound This compound Glucose_Blood Glucose Reabsorption SGLT->Glucose_Blood This compound->SGLT Inhibits Blood_Glucose_Level Lowered Blood Glucose Glucose_Blood->Blood_Glucose_Level Reduced

Proposed mechanism of this compound on SGLT-mediated glucose transport.
Experimental Workflow

Antidiabetic_Study_Workflow Animal_Model Selection of Animal Model (e.g., Wistar Rats) Diabetes_Induction Induction of Diabetes (e.g., with STZ) Animal_Model->Diabetes_Induction Grouping Animal Grouping (Control, this compound, Comparator) Diabetes_Induction->Grouping Treatment Oral Administration of Compounds Grouping->Treatment OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Blood_Sampling Blood Glucose Measurement OGTT->Blood_Sampling Data_Analysis Data Analysis and Comparison Blood_Sampling->Data_Analysis

A typical workflow for in vivo evaluation of antidiabetic compounds.

Conclusion

The available in vivo data suggests that this compound may have a dual mechanism of action, influencing both pain perception through opioid pathways and glucose metabolism, potentially via SGLT inhibition. However, its analgesic effects appear to be modest compared to standard opioids like morphine. The antidiabetic properties, demonstrated with a crude extract, are promising and warrant further investigation with the isolated compound to determine its specific activity and potency on SGLT1 and SGLT2. This guide highlights the need for more comprehensive in vivo studies to fully elucidate the therapeutic potential and precise mechanisms of action of this compound.

References

Chiral Separation of Picraline Enantiomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The separation of enantiomers is most commonly achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) coupled with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those commercialized under the trade names Chiralpak® and Chiralcel®, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including complex alkaloids.

Comparison of Chiral Separation Methods for Indole (B1671886) Alkaloids

Due to the absence of direct data for picraline (B586500), this section compares the performance of common chiral separation techniques on structurally related indole alkaloids. The data presented below is for vincamine (B1683053) and tacamonine, which share a complex, rigid, polycyclic structure analogous to this compound.

AnalyteTechniqueChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionSeparation Factor (α)Resolution (Rs)Reference
VincamineHPLCChiralpak ADn-Hexane / 2-Propanol (90:10, v/v)1.0UV2.4Baseline[1]
VincamineHPLCChiralpak ADn-Hexane / Ethanol (B145695) (90:10, v/v)1.0UV3.5Baseline[1]
TacamonineHPLCChiralpak ADn-Hexane / 2-Propanol (90:10, v/v)Not SpecifiedUV>1.5 (Estimated)Baseline[2]
TacamonineHPLCChiralcel ODn-Hexane / 2-Propanol (Not Specified)Not SpecifiedUVSuccessful SeparationNot Specified[2]

Note: The data above is for indole alkaloids structurally similar to this compound. These parameters provide a strong starting point for method development for this compound enantiomers.

Experimental Protocols

Below are detailed experimental protocols for the chiral separation of indole alkaloids, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the chiral separation of indole alkaloids using a polysaccharide-based CSP.

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 5 µm) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm). Column dimensions: 250 mm x 4.6 mm i.d.[3][4]

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., ethanol or 2-propanol). A typical starting composition is 90:10 (v/v) n-hexane:alcohol. The ratio can be adjusted to optimize selectivity and resolution.[1][2]

  • Additive: For basic compounds like this compound, the addition of a small amount of a basic modifier to the mobile phase, such as 0.1% diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution.[5]

  • Flow Rate: 0.5 - 1.5 mL/min.[3]

  • Column Temperature: Ambient or controlled at 25°C.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 220-300 nm).

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the this compound racemate in the mobile phase or a compatible solvent.

Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases.

Instrumentation:

  • An SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a suitable detector (e.g., UV-Vis, DAD, or Mass Spectrometer).

Chromatographic Conditions:

  • Chiral Stationary Phase: Polysaccharide-based CSPs such as Chiralpak® IA, IB, IC, or ID are commonly used for SFC.[6]

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or 2-propanol). The percentage of the co-solvent is a critical parameter for optimizing the separation. A typical starting gradient might be from 5% to 40% co-solvent.

  • Additive: Similar to HPLC, a basic additive like 0.1% DEA or isopropylamine (B41738) in the co-solvent can significantly improve the chromatography of basic analytes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: Typically maintained at 100-150 bar.

  • Column Temperature: 35-40°C.

  • Detection: UV/DAD or Mass Spectrometry (MS). MS detection can provide additional structural information and is highly sensitive.[6]

  • Injection Volume: 1-10 µL.

  • Sample Preparation: Dissolve the this compound racemate in the co-solvent or a compatible organic solvent.

Workflow for Chiral Separation Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method for a new compound like this compound.

Chiral_Separation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation and Application Start Racemic this compound Sample Screen_HPLC Screen on HPLC with Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) Start->Screen_HPLC Screen_SFC Screen on SFC with Polysaccharide CSPs (e.g., Chiralpak IA, IB) Start->Screen_SFC Optimization Optimize Mobile Phase (Solvent Ratio, Additives) Screen_HPLC->Optimization Screen_SFC->Optimization Parameters Optimize Other Parameters (Flow Rate, Temperature, Back Pressure) Optimization->Parameters Validation Method Validation (Robustness, Reproducibility) Parameters->Validation Application Application to Samples (Purity Analysis, Preparative Separation) Validation->Application End Enantiomerically Pure this compound Application->End

Caption: A generalized workflow for the development of a chiral separation method.

Logical Relationships in Chiral Separation

The successful chiral separation of enantiomers relies on the differential interaction between the enantiomers and the chiral stationary phase. This interaction is governed by a combination of forces.

Chiral_Recognition_Mechanism cluster_interactions Interaction Types Enantiomers Enantiomer 1 Enantiomer 2 CSP Chiral Stationary Phase (Polysaccharide-based) Enantiomers->CSP Interactions Diastereomeric Interactions CSP->Interactions Separation Differential Retention (Separation) Interactions->Separation H_Bond Hydrogen Bonding Interactions->H_Bond Dipole Dipole-Dipole Interactions->Dipole Steric Steric Hindrance Interactions->Steric Pi_Pi π-π Interactions Interactions->Pi_Pi

Caption: Key interactions driving chiral recognition on a polysaccharide-based CSP.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Picraline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Picraline (B586500), an indole (B1671886) alkaloid, requires careful handling and disposal due to its potential hazards, which, given its derivation from picric acid, may include the formation of shock-sensitive and explosive compounds. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the precautionary measures for picric acid and other hazardous research chemicals should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Body Protection: A lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes information for picric acid as a reference, given that this compound is a derivative. Researchers should handle this compound with the assumption that it may possess similar hazardous properties.

PropertyThis compoundPicric Acid (for reference)
Molecular Formula C₂₃H₂₆N₂O₅C₆H₃N₃O₇
Molecular Weight 410.47 g/mol 229.10 g/mol
Appearance Data not availableYellow crystals
Solubility Data not availableSlightly soluble in water
LD50 (Oral) Data not available200 mg/kg (rat)
Key Hazards Potential for explosive picrate (B76445) formation; toxic.Flammable solid; explosive when dry; forms shock-sensitive salts with metals; toxic.[1][2][3][4][5]

Experimental Protocol for this compound Disposal

This protocol outlines a safe, step-by-step procedure for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, reaction byproducts, and contaminated labware (e.g., gloves, filter paper, vials), must be treated as hazardous waste.

  • Segregate this compound waste from all other waste streams to prevent accidental mixing with incompatible chemicals.

2. Neutralization/Stabilization (if applicable and deemed safe):

  • Given the potential for this compound to form unstable compounds, it is crucial to ensure the waste is chemically stable. If the this compound is in a solid form and appears dry, it should be wetted with water to reduce the risk of explosion. Never attempt to handle dry this compound or its residues.

  • Avoid contact with metals, bases, and reducing agents to prevent the formation of explosive picrate salts.

3. Containerization and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for this compound waste. Glass or plastic containers are recommended; metal containers must be avoided .

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. The date of waste generation should also be included.

4. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, well-ventilated, and away from heat sources and direct sunlight.

  • Ensure the storage area has secondary containment to control any potential leaks.

5. Professional Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.

  • Provide the disposal company with all available information about the waste, including its potential hazards.

  • Do not dispose of this compound down the drain or in regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

PicralineDisposalWorkflow start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS/Analog Data) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe is_solid_dry Is Solid Waste Dry? don_ppe->is_solid_dry wet_solid Wet Solid Waste (e.g., with water) is_solid_dry->wet_solid Yes segregate_waste Segregate this compound Waste is_solid_dry->segregate_waste No wet_solid->segregate_waste choose_container Select Non-Metallic, Leak-Proof Container segregate_waste->choose_container label_container Label Container: 'Hazardous Waste - this compound' choose_container->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: A logical workflow for the proper and safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure that its disposal is handled in a manner that is safe, responsible, and compliant with all applicable regulations.

References

Essential Safety and Handling Guide for Picral-Type Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling of picral-type reagents, such as those containing picric acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. Picral, a metallographic etchant, and its primary hazardous component, picric acid, demand strict adherence to safety protocols due to their potential for explosion, toxicity, and skin irritation.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against the hazards associated with picral-type reagents. The following table summarizes the recommended PPE for handling these substances.

Body PartProtective EquipmentSpecifications and Use
Eyes/Face Safety Goggles/Face ShieldAlways wear chemical splash goggles or a face shield to protect against splashes and vapors.[1][2]
Hands Chemical-Resistant GlovesNitrile gloves are preferred for their chemical resistance.[3] Always wash hands thoroughly after handling.[1][2][4]
Body Laboratory CoatA lab coat should be worn to protect skin and clothing from contamination.[3]
Respiratory Fume HoodAll work with picric acid and its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[3]

Health Hazard Information

Picral-type reagents, primarily due to their picric acid content, present several health hazards. Understanding these risks is critical for safe handling.

Hazard TypeDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.[1][2][5] Symptoms can include a bitter taste, headache, dizziness, nausea, vomiting, and diarrhea.[3]Do not eat, drink, or smoke when using this product.[2][5] If swallowed, rinse mouth and call a poison center or doctor.[2][5]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[1][2] Can stain the skin yellow.[3]Avoid contact with skin.[1] If on skin, wash with plenty of soap and water.[2] Remove contaminated clothing immediately.[1][2]
Eye Damage Causes serious eye damage.[1][2][5]Wear eye and face protection.[1][2][5] If in eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor.[2][5]
Inhalation Toxicity Toxic if inhaled.[1] May cause respiratory irritation.[1]Avoid breathing fumes, mist, vapors, or spray.[1][2] Use only in a well-ventilated area, preferably a chemical fume hood.[1][3]

Operational Plan for Handling Picral-Type Reagents

A systematic approach to handling, storage, and disposal is essential to mitigate the risks associated with picral-type reagents.

1. Receiving and Storage:

  • Upon receipt, label all containers with the date.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

  • Keep containers tightly closed.[1][2]

  • Store away from incompatible materials such as strong bases, oxidizers, and metals (picrate salts of heavy metals are highly sensitive).[3]

  • Crucially, for solid picric acid, ensure it remains wetted with at least 30% water, as dry picric acid is highly sensitive to heat, shock, and friction and poses an explosion hazard.[3] Do not touch a bottle with crystalline residue around the cap; contact an explosive expert immediately.[2]

2. Handling and Use:

  • Read the Safety Data Sheet (SDS) thoroughly before use.

  • Always handle picral-type reagents inside a certified chemical fume hood.[3]

  • Ground and bond containers when transferring to prevent static discharge.[1][2]

  • Use non-sparking tools.[1][2]

  • Ensure adequate ventilation.[5]

  • Do not handle until all safety precautions have been read and understood.[2]

3. Disposal Plan:

  • Dispose of picral-type reagents as hazardous chemical waste in accordance with institutional, local, state, and federal regulations.

  • Place waste in a designated, properly labeled chemical waste container.[2]

  • Do not let the product enter drains.[5]

  • Dispose of picric acid stocks that are more than two years old.[3]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to a spill of a picral-type reagent.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_final_steps Final Steps Evacuate Evacuate Area Alert Alert Others & Supervisor Evacuate->Alert Isolate Isolate Spill Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Small_Spill Small Spill (<30ml) Assess->Small_Spill Small Large_Spill Large Spill (>30ml) Assess->Large_Spill Large Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Large_Spill->Don_PPE Moisten_Solid Moisten Solid Spill (if applicable) Don_PPE->Moisten_Solid For Powders Absorb Absorb with Inert Material Moisten_Solid->Absorb Collect Collect Waste Absorb->Collect Clean Clean & Decontaminate Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a picral-type reagent spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.